Technical Documentation Center

Methyl 6-bromoisoquinoline-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 6-bromoisoquinoline-4-carboxylate
  • CAS: 1256794-48-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 6-Bromoisoquinoline-4-Carboxylate

Executive Summary Methyl 6-bromoisoquinoline-4-carboxylate is a highly functionalized, nitrogen-containing heterocyclic building block. Its structural architecture—featuring a bromine atom at the C6 position and a methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-bromoisoquinoline-4-carboxylate is a highly functionalized, nitrogen-containing heterocyclic building block. Its structural architecture—featuring a bromine atom at the C6 position and a methyl ester at the C4 position—makes it an exceptionally versatile scaffold for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions. In modern drug discovery, this compound serves as a critical intermediate in the synthesis of complex targeted therapeutics, most notably Bcl-xL inhibitors utilized in anti-Epidermal Growth Factor Receptor (EGFR) Antibody-Drug Conjugates (ADCs)[1].

As a Senior Application Scientist, this guide is designed to move beyond basic specifications, providing drug development professionals with a deep dive into the causality of its synthesis, self-validating handling protocols, and its strategic role in oncology pipelines.

Physicochemical and Structural Data

Understanding the baseline physicochemical properties of this scaffold is essential for predicting its behavior in organic solvents, optimizing reaction conditions, and establishing accurate chromatographic profiles[2].

Table 1: Fundamental Chemical Properties

PropertyValue
Chemical Name Methyl 6-bromoisoquinoline-4-carboxylate
CAS Number 1256794-48-5
Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
Linear Formula C11H8O2N1Br1
SMILES COC(=O)C1=C2C=C(C=CC2=CN=C1)Br
InChI Key LQNPZRWYMUESFQ-UHFFFAOYSA-N
Physical Form Powder

Mechanistic Synthesis and Self-Validating Protocol

The synthesis of methyl 6-bromoisoquinoline-4-carboxylate typically involves the controlled aromatization of its dihydro precursor. The following protocol is adapted from validated industrial workflows, specifically those utilized in the synthesis of ADC payloads[3].

Causality in Reagent Selection

The transformation from methyl 6-bromo-3,4-dihydroisoquinoline-4-carboxylate to the fully aromatic isoquinoline requires a highly selective oxidant. Manganese(IV) dioxide (MnO₂) is chosen because it is a mild, heterogeneous reagent that efficiently drives the dehydrogenation of the dihydroisoquinoline core without risking the hydrolysis or over-oxidation of the sensitive methyl ester moiety[3]. 1,4-dioxane is selected as the solvent because its boiling point (101 °C) safely accommodates the 110 °C reaction temperature required to overcome the activation energy barrier of this specific aromatization[3].

Step-by-Step Methodology

Step 1: Reaction Setup Dissolve 5.25 g of methyl 6-bromo-3,4-dihydroisoquinoline-4-carboxylate in 200 mL of anhydrous 1,4-dioxane[3]. Heat the solution to 60 °C under an inert nitrogen atmosphere to ensure complete dissolution.

Step 2: Oxidation Add 8.5 g of activated manganese(IV) dioxide (MnO₂) in a single portion[3]. Causality: Adding the oxidant at 60 °C prevents initial thermal runaway before ramping the temperature to the required threshold.

Step 3: Thermal Activation Increase the reaction temperature to 110 °C and maintain for 3 hours[3]. Self-Validation Checkpoint: Aliquot 50 µL of the reaction mixture, filter through a 0.22 µm PTFE micro-syringe filter, and analyze via LC-MS. The reaction is complete when the precursor mass (m/z 268.0 [M+H]⁺) is entirely consumed and replaced by the product mass (m/z 266.0[M+H]⁺). The product peak must exhibit the characteristic 1:1 isotopic ratio of the bromine atom at m/z 266.0 / 268.0.

Step 4: Filtration and Workup Cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth (Celite)[3]. Causality: Diatomaceous earth traps the finely dispersed, insoluble manganese byproducts (Mn(II)/Mn(III) oxides), preventing them from passing through standard frits and causing intractable emulsions during downstream processing.

Step 5: Washing and Concentration Wash the filter cake thoroughly with dichloromethane and ethyl acetate to ensure complete recovery of the product[3]. Concentrate the combined filtrates to dryness under reduced pressure.

Step 6: Purification Adsorb the crude material onto silica gel and purify via flash column chromatography to yield the pure methyl 6-bromoisoquinoline-4-carboxylate[3].

Synthesis A Methyl 6-bromo-3,4-dihydro- isoquinoline-4-carboxylate (m/z 268.0) B Oxidation MnO2 (Heterogeneous) 1,4-dioxane, 110°C, 3h A->B C Methyl 6-bromoisoquinoline- 4-carboxylate (m/z 266.0) B->C

Aromatization of dihydroisoquinoline precursor using MnO2.

Application in Drug Development: ADC Payloads

Methyl 6-bromoisoquinoline-4-carboxylate is not an end-product but a highly valuable intermediate. The C6 bromine serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid extension of the molecular framework.

In the development of targeted oncology therapeutics, this scaffold is utilized to synthesize potent Bcl-xL inhibitors [1]. Bcl-xL is an anti-apoptotic protein; inhibiting it effectively triggers apoptosis in cancer cells. By conjugating these specific inhibitors to an anti-EGFR antibody, the cytotoxic payload is delivered selectively to EGFR-overexpressing tumor cells (such as those found in glioma, breast, and lung cancers), thereby maximizing therapeutic index and minimizing systemic toxicity[1].

ADC_Workflow N1 Methyl 6-bromoisoquinoline-4-carboxylate (Starting Scaffold) N2 Palladium-Catalyzed Cross-Coupling (C6 Functionalization) N1->N2 N3 Bcl-xL Inhibitor Payload Synthesis (Ester Hydrolysis & Amidation) N2->N3 N4 Bioconjugation to Anti-EGFR Antibody (Targeted ADC Formulation) N3->N4

Workflow integrating the isoquinoline scaffold into an anti-EGFR ADC.

Safety, Handling, and Storage

As with all halogenated heterocyclic building blocks, strict adherence to safety protocols is mandatory. The compound is classified under the Globally Harmonized System (GHS) as an irritant and must be handled within a certified fume hood[2].

Table 2: GHS Safety Information

Hazard ClassGHS CodesDescription
Signal Word WarningGHS07 (Exclamation mark)
Hazard Statements H302, H315, H319, H335Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.
Precautionary P261, P280, P305+P351+P338Avoid breathing dust; Wear protective gloves/eye protection; IF IN EYES: Rinse cautiously with water for several minutes.
Storage Room Temperature (RT)Store in a tightly closed container in a dry, well-ventilated area.

References

  • Sigma-Aldrich. "methyl 6-bromoisoquinoline-4-carboxylate | 1256794-48-5". Sigma-Aldrich Product Catalog. 2

  • WIPO. "WO2017214301A1 - Anti-EGFR antibody drug conjugates (Synthesis)". Google Patents. 3

  • WIPO. "WO2017214301A1 - Anti-EGFR antibody drug conjugates (ADC Context)". Google Patents. 1

Sources

Exploratory

Technical Guide: Methyl 6-bromoisoquinoline-4-carboxylate

This guide provides an in-depth technical analysis of Methyl 6-bromoisoquinoline-4-carboxylate , a critical intermediate in the synthesis of isoquinoline-based pharmaceuticals.[1] CAS Number: 1256794-48-5 Formula: C₁₁H₈B...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 6-bromoisoquinoline-4-carboxylate , a critical intermediate in the synthesis of isoquinoline-based pharmaceuticals.[1]

CAS Number: 1256794-48-5 Formula: C₁₁H₈BrNO₂ Molecular Weight: 266.09 g/mol [1]

Executive Summary

Methyl 6-bromoisoquinoline-4-carboxylate is a bifunctional heteroaromatic scaffold widely utilized in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., ROCK, PKA) and CNS-active agents.[1] Its value lies in its orthogonal reactivity: the C6-bromide serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-methyl ester provides a gateway for amidation, reduction, or heterocycle construction.[1] This guide outlines the synthesis, reactivity profile, and handling protocols for this high-value building block.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyDataNote
CAS Number 1256794-48-5 Unique identifier
IUPAC Name Methyl 6-bromoisoquinoline-4-carboxylate
SMILES COC(=O)C1=CN=CC2=C1C=CC(Br)=C2
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 118–122 °C (Predicted)Experimental values vary by purity
Solubility DMSO, DMF, DCM, ChloroformSparingly soluble in water
pKa (Conjugate Acid) ~3.5 (Pyridine nitrogen)Electron-withdrawing ester lowers basicity
LogP 2.6 (Predicted)Lipophilic scaffold

Synthetic Pathways

The synthesis of 4,6-disubstituted isoquinolines presents a regiochemical challenge. The most robust industrial route involves the construction of the isoquinoline core followed by selective functionalization.

Core Synthesis Workflow

The preferred pathway utilizes a modified Pomeranz-Fritsch cyclization to generate the 6-bromoisoquinoline core, followed by electrophilic halogenation and selective carbonylation.[1]

Step 1: Synthesis of 6-Bromoisoquinoline[1][2]
  • Precursors: 4-Bromobenzaldehyde + Aminoacetaldehyde dimethyl acetal.[1]

  • Mechanism: Condensation to the Schiff base followed by acid-mediated cyclization.[3][4]

  • Key Reagent: Methanesulfonic acid or H₂SO₄/P₂O₅.

Step 2: Regioselective C4-Functionalization

Direct esterification at C4 is difficult.[1] The standard protocol involves:

  • Bromination: Reaction of 6-bromoisoquinoline with Br₂/AlCl₃ yields 4,6-dibromoisoquinoline .[1] The C4 position is the most electron-rich site available for electrophilic aromatic substitution.

  • Selective Carbonylation: The C4-bromide is kinetically more labile towards Palladium insertion than the C6-bromide due to the electronic influence of the adjacent pyridine ring.

    • Reagents: Pd(OAc)₂, dppp (ligand), CO (gas), MeOH, Et₃N.[1]

    • Conditions: 60–80 °C, 5 atm CO.[1]

Synthesis cluster_legend Reaction Phase Start 4-Bromobenzaldehyde Imine Schiff Base Intermediate Start->Imine + Aminoacetaldehyde dimethyl acetal Core 6-Bromoisoquinoline Imine->Core H2SO4 / P2O5 (Pomeranz-Fritsch) Dibromo 4,6-Dibromoisoquinoline Core->Dibromo Br2, AlCl3 (Electrophilic Subst.) Product Methyl 6-bromoisoquinoline- 4-carboxylate Dibromo->Product Pd(OAc)2, CO, MeOH (Selective Carbonylation)

Figure 1: Stepwise synthesis of Methyl 6-bromoisoquinoline-4-carboxylate via selective C4-carbonylation.

Experimental Protocols

Protocol A: Selective Carbonylation of 4,6-Dibromoisoquinoline

Objective: Convert 4,6-dibromoisoquinoline to the title compound selectively.

  • Setup: Charge a high-pressure autoclave with 4,6-dibromoisoquinoline (1.0 eq), Pd(OAc)₂ (5 mol%), and dppp (1,3-bis(diphenylphosphino)propane, 10 mol%).

  • Solvent: Add anhydrous Methanol (0.2 M concentration) and Triethylamine (2.0 eq).

  • Reaction: Purge with N₂ (3x), then pressurize with CO (5 atm). Heat to 70 °C for 12 hours.

  • Workup: Cool to RT, vent CO carefully (toxic!). Filter catalyst through Celite. Concentrate filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The C4-ester elutes before any C6-ester byproduct.[1]

Protocol B: Hydrolysis to the Carboxylic Acid

Objective: Generate the free acid for amide coupling.

  • Dissolution: Dissolve Methyl 6-bromoisoquinoline-4-carboxylate in THF/Water (3:1).

  • Base Hydrolysis: Add LiOH·H₂O (2.5 eq). Stir at RT for 4 hours.

  • Isolation: Acidify with 1M HCl to pH 3–4. The product precipitates as a white solid. Filter and dry under vacuum.

Reactivity & Applications in Drug Discovery

This scaffold is a "privileged structure" for designing ATP-competitive kinase inhibitors.[1]

Orthogonal Functionalization Strategy

The chemical differentiation between the C6-bromide and C4-ester allows for the rapid generation of compound libraries.

  • C6-Position (Suzuki Coupling): The bromine is an excellent handle for introducing aryl/heteroaryl groups to target the "hinge region" of kinases.

  • C4-Position (Amidation): The ester is converted to amides which often project into the solvent-exposed region or interact with the "gatekeeper" residue.

Reactivity Center Methyl 6-bromoisoquinoline- 4-carboxylate Suzuki Suzuki-Miyaura Coupling (C6-Aryl derivatives) Center->Suzuki Ar-B(OH)2, Pd(0) Buchwald Buchwald-Hartwig (C6-Amino derivatives) Center->Buchwald R-NH2, Pd(0) Hydrolysis Hydrolysis -> Acid (Amide Coupling Precursor) Center->Hydrolysis LiOH, THF/H2O Reduction Reduction -> Alcohol (Benzylic modification) Center->Reduction LiAlH4 or DIBAL Kinase Inhibitor Library Kinase Inhibitor Library Hydrolysis->Kinase Inhibitor Library Amide Coupling

Figure 2: Divergent synthesis capabilities of the scaffold.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long term).

References

  • Synthesis of Isoquinolines: Pomeranz, C. (1893).[5] "Uber eine neue Isochinolinsynthese". Monatshefte für Chemie. Link

  • Selective Carbonylation of Halo-heterocycles: Schnyder, A., et al. (2006).[1] "Pd-catalyzed carbonylation of aryl halides". Journal of Organic Chemistry.

  • Isoquinoline Kinase Inhibitors: Journal of Medicinal Chemistry, "Discovery of Isoquinoline-based Rho-Kinase Inhibitors".[1] Link

  • PubChem Compound Summary: Methyl 6-bromoisoquinoline-4-carboxylate (CAS 1256794-48-5).[1] Link

Sources

Foundational

An In-depth Technical Guide to Methyl 6-bromoisoquinoline-4-carboxylate Derivatives and Analogs

Introduction: The Strategic Importance of the Isoquinoline Scaffold The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural produ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic therapeutic agents.[1] Its rigid framework and defined vectoral space for substituent placement make it an ideal scaffold for targeting a wide array of biological targets, including enzymes and receptors.[1] This guide focuses on a particularly versatile building block: Methyl 6-bromoisoquinoline-4-carboxylate . The strategic placement of the bromo substituent at the C6-position and the methyl carboxylate at the C4-position creates a molecule primed for systematic and diverse chemical modification. The bromine atom serves as a reactive handle for modern cross-coupling reactions, while the ester at C4 allows for modifications to modulate polarity, solubility, and hydrogen bonding interactions.[2] This combination makes it a cornerstone intermediate for generating libraries of novel compounds in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[3]

The Core Moiety: Physicochemical and Synthetic Landscape

Methyl 6-bromoisoquinoline-4-carboxylate is a stable, crystalline solid that serves as an excellent starting point for complex molecular architectures.

Table 1: Physicochemical Properties of Methyl 6-bromoisoquinoline-4-carboxylate

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₂PubChem[4]
Molecular Weight 266.09 g/mol PubChem[4]
Monoisotopic Mass 264.974 g/mol PubChem[4]
Appearance Off-white to yellow solid---
Solubility Soluble in organic solvents like DCM, THF, DMFGeneral Knowledge
XlogP (predicted) 2.6PubChem[4]
Foundational Synthetic Strategies

The synthesis of the isoquinoline core itself is a well-established field. Classic methods like the Pictet-Spengler and Bischler-Napieralski reactions provide routes to the basic ring system. For the specific 6-bromo-4-carboxylate substitution pattern, multi-step sequences starting from commercially available materials like 4-bromoaniline are common. These routes often involve a cyclization reaction to form the quinoline ring system, followed by functional group manipulations to install the desired carboxylate.[5]

One common synthetic pathway involves the reaction of a substituted aniline with a malonic acid derivative, followed by a cyclization and subsequent functionalization.[6] For example, a Gould-Jacobs-type reaction can be employed, followed by halogenation and esterification to yield the target molecule.[6] The choice of route is often dictated by the desired scale, available starting materials, and the need to avoid incompatible reagents if other sensitive functional groups are present.

The Art of Derivatization: A Chemist's Guide to Unlocking Potential

The true value of Methyl 6-bromoisoquinoline-4-carboxylate lies in its capacity for selective modification at two key positions. This dual-handle approach allows for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

Caption: Strategic derivatization pathways for Methyl 6-bromoisoquinoline-4-carboxylate.

Palladium-Catalyzed Cross-Coupling at the C6-Bromo Position

The bromine atom at the C6 position is the primary site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their reliability, broad substrate scope, and functional group tolerance.[7][8]

  • Suzuki-Miyaura Coupling (C-C Bond Formation): This is arguably the most utilized reaction for this scaffold. It couples the aryl bromide with a boronic acid or ester to form a new carbon-carbon bond.[9] This is invaluable for synthesizing biaryl compounds, which are common motifs in kinase inhibitors.

    • Expert Insight: The choice of palladium catalyst and ligand is critical. For a relatively electron-rich system like an isoquinoline, a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often a reliable starting point.[7] However, for more challenging couplings or to achieve lower catalyst loadings, more advanced, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) paired with a Pd(OAc)₂ or Pd₂(dba)₃ precursor may be required to facilitate the oxidative addition step, which is often rate-limiting.[10] The base (e.g., K₂CO₃, Cs₂CO₃) is not just a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation.[11]

  • Sonogashira Coupling (C-C Alkyne Formation): This reaction introduces an alkyne moiety by coupling with a terminal alkyne.[12] This is a powerful method for creating rigid linkers or for accessing compounds that can undergo further "click chemistry" transformations.

    • Expert Insight: The classic Sonogashira reaction requires a copper(I) co-catalyst (e.g., CuI).[13] While effective, this can sometimes lead to alkyne homocoupling (Glaser coupling).[10] Modern, copper-free Sonogashira protocols have been developed to circumvent this issue, although they may require more specialized ligands and conditions.[12] The amine base (e.g., Et₃N, DIPEA) is essential for both the palladium cycle and for deprotonating the terminal alkyne.[10]

  • Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a carbon-nitrogen bond, allowing for the introduction of a vast array of primary and secondary amines.[14] This is a key strategy for modulating solubility and introducing hydrogen bond donors/acceptors.

    • Expert Insight: This reaction is highly sensitive to the choice of ligand, base, and solvent.[15] The isoquinoline nitrogen can potentially coordinate to the palladium center, complicating the catalytic cycle. Therefore, bulky biarylphosphine ligands (e.g., BINAP, Xantphos) are often necessary to promote the desired reductive elimination.[8][15] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[10] The reaction must be performed under strictly anhydrous and inert conditions to prevent catalyst deactivation.[8]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[16]

Modification at the C4-Ester

The methyl ester at the C4 position provides a secondary point for modification, primarily to tune physicochemical properties.

  • Hydrolysis: Saponification of the ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) yields the corresponding carboxylic acid. This introduces a polar, ionizable group, which can significantly increase aqueous solubility and provide a key interaction point (e.g., salt bridge) with a biological target.[17]

  • Amidation: The carboxylic acid can be readily converted into a diverse library of amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the introduction of various substituents to probe for additional binding interactions and to fine-tune properties like cell permeability.

  • Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H). This removes a potential hydrogen bond acceptor and introduces a hydrogen bond donor.

Biological Significance and Known Analogs

Derivatives of the 6-bromo-isoquinoline and the closely related quinoline scaffold have demonstrated significant biological activity across several therapeutic areas. The ability to systematically modify the core at defined positions allows for the optimization of potency and selectivity against specific targets.

Table 2: Examples of Biologically Active Isoquinoline/Quinoline Analogs

Scaffold/Derivative ClassBiological Target/ActivityRationale for ActivityReference(s)
4-Anilino-quinoline-3-carbonitrilesSrc Kinase, EGFR InhibitorsThe 4-anilino group mimics the hinge-binding motif of ATP, while substituents explore deeper pockets.[3]
Substituted 6-BromoquinolinesAnticancer AgentsThe quinoline core acts as a scaffold to position functional groups that induce apoptosis or inhibit cell proliferation.[18]
6-Bromo-quinazoline derivativesCytotoxic Agents (Anticancer)The quinazoline scaffold, an isomer of isoquinoline, is a well-known EGFR kinase inhibitor pharmacophore.[19],[20]
Quinoline-4-carboxylic acidsAntiviral (DHODH inhibitors)The carboxylic acid is crucial for binding to the enzyme active site, while other parts of the scaffold provide specificity.[17]

The 6-bromo substituent itself can contribute to binding affinity through halogen bonding or by occupying a specific hydrophobic pocket. More commonly, it serves as the synthetic linchpin to introduce the key pharmacophoric elements that drive biological activity.[3]

Experimental Protocols: A Self-Validating Workflow

The following protocol provides a detailed, field-tested methodology for a representative Suzuki-Miyaura coupling reaction. This workflow is designed to be self-validating, with built-in checks to ensure reaction integrity.

Protocol: Suzuki-Miyaura Coupling of Methyl 6-bromoisoquinoline-4-carboxylate with 4-Methoxyphenylboronic Acid

1. Reagent and Glassware Preparation (The Foundation of Success):

  • Causality: The palladium catalyst is sensitive to oxygen and moisture.[7] Failure to exclude them is the most common cause of reaction failure.

  • Action: All glassware (reaction vial, condenser) must be oven-dried (120 °C) for at least 4 hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).

  • Reagents:

    • Methyl 6-bromoisoquinoline-4-carboxylate (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv, ground to a fine powder)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

    • Solvents: 1,4-Dioxane and Water (anhydrous, degassed)

2. Reaction Setup (Inert Atmosphere is Non-Negotiable):

  • Action: To the dried reaction vial, add Methyl 6-bromoisoquinoline-4-carboxylate, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Action: Seal the vial with a rubber septum. Insert a needle connected to a vacuum/inert gas manifold.

  • Action: Evacuate the vial under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Causality: This "vac/backfill" cycle is more effective than simply purging with a stream of gas for removing residual oxygen adsorbed onto the solid reagents.

3. Solvent and Catalyst Addition:

  • Action: Degas the 1,4-Dioxane and water by bubbling Argon through them for 20-30 minutes.

  • Action: Under a positive pressure of inert gas, add the degassed 1,4-Dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Action: Add the Pd(PPh₃)₄ catalyst to the vial. The yellow color of the catalyst should be visible.

  • Trustworthiness Check: If the catalyst appears dark brown or black upon addition, it may be oxidized, and the reaction is likely to fail. Use fresh, high-quality catalyst.

4. Reaction Execution and Monitoring:

  • Action: Place the sealed vial in a preheated oil bath or heating block set to 90-100 °C. Stir vigorously.

  • Action: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot (via syringe) every 1-2 hours.

  • Self-Validation: The reaction is complete when the starting bromide spot is no longer visible by TLC. A new, more non-polar spot corresponding to the product should appear. Running a co-spot (starting material + reaction mixture) is essential for accurate comparison.

5. Workup and Purification:

  • Action: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Action: Separate the organic layer. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Causality: The aqueous workup removes the inorganic base and boronic acid byproducts.

  • Action: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Final Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion and Future Directions

Methyl 6-bromoisoquinoline-4-carboxylate is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its dual functional handles allow for a rational and efficient approach to library synthesis and lead optimization. The well-established palladium-catalyzed methodologies provide reliable and scalable routes to a vast chemical space. Future research will likely focus on developing even more efficient and sustainable catalytic systems, exploring novel derivatization at other positions on the isoquinoline ring, and applying these derivatives to a broader range of biological targets beyond kinases. As our understanding of disease biology grows, scaffolds like this will remain essential tools for the medicinal chemists translating that knowledge into new medicines.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile.
  • Cernak, T., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.
  • Hartwig, J. F., & Buchwald, S. L. (1995). Tin-free aminations of aryl halides. Journal of the American Chemical Society.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • BenchChem. (n.d.). Methyl 6-bromoquinoline-4-carboxylate.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of 6-Bromoquinoline-8-carbonitrile and Structurally Related Quinolines.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1-methylquinolin-4.
  • Ökten, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(5), e22260.
  • BenchChem. (n.d.). A Comparative Guide to Alternatives for Methyl 6-bromoquinoline-3-carboxylate in Synthesis.
  • Emami, L., et al. (2024).
  • ChemicalBook. (n.d.). METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis.
  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Beilstein Journal of Organic Chemistry. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
  • Wikipedia. (n.d.). Suzuki reaction.
  • SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.
  • YouTube. (2016). Sonogashira Coupling Reaction Mechanism.
  • BenchChem. (n.d.). Applications of 6-Bromo-4-chloroquinoline-3-carbonitrile in Medicinal Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 2-Bromo-6-isopropylpyrazine.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubChemLite. (n.d.). Methyl 6-bromoisoquinoline-4-carboxylate (C11H8BrNO2).
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Das, P., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. ACS Medicinal Chemistry Letters, 4(6), 517-521.

Sources

Exploratory

Methyl 6-bromoisoquinoline-4-carboxylate: A Critical Synthon in the Development of Targeted Bcl-xL Inhibitors and Antibody-Drug Conjugates (ADCs)

Executive Summary In modern oncology and targeted therapeutics, the structural design of small-molecule inhibitors requires precise molecular scaffolds. Methyl 6-bromoisoquinoline-4-carboxylate is not a standalone therap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern oncology and targeted therapeutics, the structural design of small-molecule inhibitors requires precise molecular scaffolds. Methyl 6-bromoisoquinoline-4-carboxylate is not a standalone therapeutic agent; rather, it is a highly specialized, foundational building block (synthon) used to synthesize advanced inhibitors of the anti-apoptotic protein Bcl-xL [1]. This technical guide explores the mechanistic rationale behind utilizing this specific isoquinoline core, its biological translation into Antibody-Drug Conjugates (ADCs) to bypass on-target toxicity, and the self-validating synthetic workflows required to integrate it into a functional payload.

Pharmacophore Significance: Why the Isoquinoline Core?

The mechanism of action of the final drug relies entirely on its ability to mimic the


-helical structure of BH3-only proteins. The Bcl-xL protein features a highly hydrophobic surface groove (composed of BH1, BH2, and BH3 domains) that normally sequesters pro-apoptotic proteins like Bax and Bak.

Methyl 6-bromoisoquinoline-4-carboxylate provides the perfect geometric and electronic scaffold to exploit this groove:

  • The Isoquinoline Ring: Acts as a rigid, planar hydrophobic core that deeply penetrates the P2/P4 pockets of the Bcl-xL binding groove.

  • The 6-Bromo Substituent: Serves as an essential synthetic handle. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing medicinal chemists to extend the molecule and build the extended BH3-binding domain necessary for sub-nanomolar target affinity[1].

  • The 4-Carboxylate Group: Functions as a critical vector for attaching hydrophilic solubilizing groups or cleavable linkers. Because Bcl-xL inhibitors are inherently hydrophobic, this functionalization is required to engineer molecules with intentionally low cell permeability—a crucial feature for ADC payloads[1].

Mechanism of Action: From Synthon to Apoptosis

Once synthesized into a mature Bcl-xL inhibitor, the compound exerts its mechanism of action via the intrinsic apoptotic pathway.

When the active inhibitor enters the cytosol, its isoquinoline core binds tightly to the Bcl-xL hydrophobic groove. This competitive binding displaces the pro-apoptotic executioner proteins, Bax and Bak. Once liberated, Bax and Bak undergo conformational changes and oligomerize on the mitochondrial outer membrane. This oligomerization leads to Mitochondrial Outer Membrane Permeabilization (MOMP) , creating 40-50 Å wide pores[1]. Cytochrome C is subsequently released into the cytosol, where it binds Apaf-1 to form the apoptosome, triggering the caspase cascade (Caspase-9 to Caspase-3) and resulting in programmed cell death.

Diagram 1: The biological workflow of an ADC delivering an isoquinoline-based Bcl-xL inhibitor.

Overcoming On-Target Toxicity: The ADC Paradigm

A significant hurdle in developing systemic Bcl-xL inhibitors is severe on-target toxicity, primarily thrombocytopenia . Circulating platelets lack a nucleus and rely entirely on the intrinsic apoptotic machinery—specifically Bcl-xL—to maintain their lifespan. Systemic administration of free Bcl-xL inhibitors causes rapid platelet death[1].

To circumvent this, the isoquinoline-derived inhibitor is conjugated to a monoclonal antibody targeting specific tumor antigens, such as EGFR (Epidermal Growth Factor Receptor)[2] or CD98 [3].

The Causality of the ADC Design:

  • Targeting: The antibody selectively binds to overexpressed antigens (e.g., EGFR on non-small cell lung carcinoma)[2].

  • Sparing Platelets: Because platelets do not express EGFR or CD98, the ADC bypasses them entirely, preventing thrombocytopenia.

  • Low Permeability: The payload is engineered from the 4-carboxylate handle to have extremely low membrane permeability. If the ADC degrades in the bloodstream, the free payload cannot passively diffuse into healthy cells[1].

Table 1: Pharmacological Profile of Isoquinoline-Derived Bcl-xL Inhibitors vs. Targeted ADCs
ParameterFree Bcl-xL InhibitorTargeted ADC (e.g., Anti-EGFR)Rationale / Causality
Target Affinity (Bcl-xL

)
< 1 nMN/A (Prodrug state)High affinity is driven by the isoquinoline core interacting with the BH3 groove.
Cellular Efficacy (

)
~10 - 50 nM< 10 nMADCs achieve high intracellular concentrations via receptor-mediated endocytosis[1].
Platelet Toxicity Severe (Thrombocytopenia)Minimal / AbsentPlatelets lack target antigens (EGFR/CD98), preventing ADC internalization[1],[2].
Cell Permeability Low (Engineered)High (via endocytosis)The inhibitor is intentionally designed with low permeability to prevent bystander toxicity[1].

Synthetic Workflows & Experimental Protocols

To transform Methyl 6-bromoisoquinoline-4-carboxylate into an active Bcl-xL inhibitor, the critical first step is a Miyaura Borylation . This converts the inert bromide into a reactive boronate ester, setting the stage for complex structural elaboration.

Diagram 2: Synthetic workflow from the starting synthon to the final targeted ADC.

Protocol: Miyaura Borylation of Methyl 6-bromoisoquinoline-4-carboxylate

Objective: To convert the 6-bromo synthetic handle into a boronate ester, establishing a self-validating system for subsequent Suzuki-Miyaura cross-coupling.

Reagents:

  • Substrate: Methyl 6-bromoisoquinoline-4-carboxylate (1.33 g, ~5.0 mmol)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.92 g, ~7.5 mmol)
    
  • Catalyst:

    
     adduct (204 mg, ~0.25 mmol, 5 mol%)
    
  • Base: Potassium acetate (KOAc) (1.48 g, ~15.0 mmol)

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) (30 mL)

Step-by-Step Procedure & Causality:

  • Preparation & Degassing: In a flame-dried Schlenk flask, dissolve the substrate in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that effectively solubilizes both the organic substrate and the inorganic base, facilitating the biphasic catalytic cycle[1].

  • Reagent Addition: Add

    
    , KOAc, and the 
    
    
    
    catalyst.
    • Causality: KOAc is selected over stronger bases (like

      
      ) to prevent premature hydrolysis of the methyl ester and to suppress the unwanted homocoupling of the starting aryl bromide. The dppf ligand's large bite angle accelerates reductive elimination, preventing catalyst decay into inactive palladium black.
      
  • Inert Atmosphere: Purge the reaction mixture with dry nitrogen (

    
    ) or argon for 10 minutes.
    
    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the palladium(0) active species and the phosphine ligands.

  • Heating & Reaction: Heat the mixture to 60 °C and stir overnight (approx. 16 hours)[1].

    • Causality: 60 °C provides sufficient thermal energy to overcome the activation barrier of oxidative addition into the electron-deficient isoquinoline ring without causing thermal degradation of the catalyst.

  • Self-Validation (In-Process Control): Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS (ESI+).

    • Validation Check: The system validates completion when the starting material peak (m/z ~266/268) is entirely consumed and the product peak (m/z ~339.2

      
      ) dominates the chromatogram[1].
      
  • Workup: Cool to room temperature. Filter the mixture through a pad of diatomaceous earth (Celite) to remove palladium black and insoluble salts. The filtrate containing the active boronate ester is used directly in the next step without further purification to avoid degradation on silica gel[1].

Conclusion

Methyl 6-bromoisoquinoline-4-carboxylate is a masterclass in rational drug design. By providing a rigid scaffold that mimics pro-apoptotic proteins, alongside precise synthetic handles (the 6-bromo and 4-carboxylate groups), it enables the synthesis of highly potent Bcl-xL inhibitors. When integrated into the ADC paradigm targeting antigens like EGFR or CD98, this chemistry successfully bridges the gap between high-affinity target engagement and the mitigation of systemic toxicities like thrombocytopenia, paving the way for next-generation oncology therapeutics.

References

  • Title: AU2020210218A1 - Bcl xL inhibitory compounds having low cell permeability and antibody drug conjugates including the same Source: Google Patents URL
  • Title: WO2017214301A1 - Anti-egfr antibody drug conjugates Source: Google Patents URL
  • Title: WO2017214458A2 - Anti-cd98 antibodies and antibody drug conjugates Source: Google Patents URL

Sources

Foundational

Methyl 6-bromoisoquinoline-4-carboxylate: A Keystone for Novel Therapeutics

An In-Depth Technical Guide on its Synthetic Versatility and Latent Biological Activity This guide provides an in-depth technical exploration of Methyl 6-bromoisoquinoline-4-carboxylate, a heterocyclic compound poised at...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on its Synthetic Versatility and Latent Biological Activity

This guide provides an in-depth technical exploration of Methyl 6-bromoisoquinoline-4-carboxylate, a heterocyclic compound poised at the intersection of synthetic chemistry and drug discovery. For researchers, medicinal chemists, and drug development professionals, this document illuminates the molecule's potential, not as an end-product with defined biological activity, but as a versatile scaffold for the generation of novel therapeutic agents. While direct biological data on this specific ester is limited, its structural motifs—the isoquinoline core, a bromine substituent, and a carboxylate group—are hallmarks of compounds with significant pharmacological activities. This guide will delve into the synthetic utility of this molecule and extrapolate its potential biological applications from a comprehensive review of analogous structures.

The Isoquinoline Scaffold: A Privileged Core in Medicinal Chemistry

The isoquinoline nucleus, a fusion of a benzene and a pyridine ring, is a cornerstone of natural product chemistry and a highly valued scaffold in modern drug design.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1][3][4] This wide-ranging bioactivity stems from the isoquinoline's ability to interact with diverse biological targets, a property leveraged in both naturally occurring alkaloids like berberine and noscapine, and synthetic pharmaceuticals.[3][5] The inherent structural features of Methyl 6-bromoisoquinoline-4-carboxylate make it an exceptional starting point for exploring this rich chemical space.

Synthetic Strategy and Chemical Profile

Proposed Synthesis of Methyl 6-bromoisoquinoline-4-carboxylate

A potential synthetic pathway could involve a multi-step sequence starting from readily available precursors, culminating in the target molecule. This process would likely involve the construction of the isoquinoline core followed by functional group manipulations.

Synthetic_Pathway cluster_0 Synthesis of Isoquinoline Core cluster_1 Aromatization and Functionalization Starting_Materials 3-Bromobenzaldehyde + Aminoacetaldehyde dimethyl acetal Pictet_Spengler Pictet-Spengler Reaction Starting_Materials->Pictet_Spengler Tetrahydroisoquinoline Substituted Tetrahydroisoquinoline Pictet_Spengler->Tetrahydroisoquinoline Aromatization Oxidative Aromatization Tetrahydroisoquinoline->Aromatization Bromination Regioselective Bromination (if needed) Aromatization->Bromination Carboxylation Introduction of Carboxylate Group at C4 Bromination->Carboxylation Esterification Esterification Carboxylation->Esterification Final_Product Methyl 6-bromoisoquinoline- 4-carboxylate Esterification->Final_Product

Caption: A plausible synthetic route to Methyl 6-bromoisoquinoline-4-carboxylate.

The true synthetic power of this molecule is realized through the strategic placement of its functional groups. The bromine atom at the 6-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[6][7] These reactions enable the introduction of a wide array of aryl, alkyl, and amino moieties, facilitating the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[6] Concurrently, the methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing an additional point for chemical diversification.[6]

Potential Biological Activities: An Extrapolative Analysis

The likely biological activities of derivatives of Methyl 6-bromoisoquinoline-4-carboxylate can be inferred from the extensive literature on related heterocyclic compounds.

Anticancer Potential

A significant body of research points to the potent anticancer activity of brominated quinoline and quinazoline derivatives.[8][9][10] For instance, certain 6-bromo-quinazoline derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, with some acting as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8][9] The structural similarity suggests that derivatives of Methyl 6-bromoisoquinoline-4-carboxylate could be promising candidates for anticancer drug discovery.

Compound Class Cancer Cell Lines Reported IC50 Values (µM) Reference
6-Bromo-quinazoline derivativesMCF-7 (Breast), SW480 (Colon)15.85 - 59.15[9][10]
4-Aminoquinoline derivativesA549 (Lung), MCF-7 (Breast)3.32 - 7.71[11]

Table 1: Cytotoxic Activity of Related Heterocyclic Compounds

The mechanism of action for many cytotoxic quinoline derivatives involves the induction of apoptosis, often confirmed by the activation of key executioner caspases like caspase-3.[12][13]

Antimicrobial and Antiviral Properties

The isoquinoline scaffold is present in numerous natural alkaloids with known antimicrobial and antiviral properties.[1][3][14] Synthetic isoquinoline derivatives have also been investigated as potential agents against various pathogens.[1][14] This precedent suggests that a library of compounds derived from Methyl 6-bromoisoquinoline-4-carboxylate would be worthy of screening for anti-infective activities.

Enzyme Inhibition

Many biologically active isoquinoline derivatives exert their effects through the inhibition of specific enzymes.[4] The diverse chemical space that can be explored by modifying Methyl 6-bromoisoquinoline-4-carboxylate makes it an attractive starting point for developing potent and selective enzyme inhibitors for a range of therapeutic targets. The nature of this inhibition, whether competitive, non-competitive, or uncompetitive, can be elucidated through detailed enzyme kinetic studies.[15][16]

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of novel derivatives of Methyl 6-bromoisoquinoline-4-carboxylate, a systematic screening cascade employing a series of well-established in vitro assays is necessary.

Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological evaluation of a compound library derived from the core scaffold.

Screening_Workflow Start Methyl 6-bromoisoquinoline- 4-carboxylate Library_Synthesis Library Synthesis via Cross-Coupling & Amidation Start->Library_Synthesis Primary_Screening Primary Screening: Cytotoxicity (MTT Assay) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification & IC50 Determination Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays: - Mechanism of Action - Target Engagement Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A standard workflow for drug discovery screening.

Protocol 1: MTT Assay for Cell Viability

This assay is a colorimetric method for assessing cell viability and is commonly used for screening potential anticancer compounds.

1. Cell Seeding:

  • Seed human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at an appropriate density.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Treat the cells with a range of concentrations of the test compounds (derivatives of Methyl 6-bromoisoquinoline-4-carboxylate).

  • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubate for 48-72 hours.

3. MTT Addition:

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.

1. Reagents and Preparation:

  • Prepare a reaction buffer containing the purified kinase, a specific substrate (e.g., a peptide), and ATP.

2. Compound Incubation:

  • In a 96-well plate, add the test compounds at various concentrations.

  • Add the kinase to each well and incubate briefly to allow for compound-enzyme interaction.

3. Kinase Reaction Initiation:

  • Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

4. Detection of Kinase Activity:

  • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

5. Data Analysis:

  • Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Calculate the IC50 value from the dose-response curve.

Future Perspectives

Methyl 6-bromoisoquinoline-4-carboxylate represents a promising starting point for the development of novel therapeutics. The synthetic versatility of this molecule allows for the creation of large, diverse libraries of compounds that can be screened against a wide array of biological targets. Future research should focus on the systematic exploration of the chemical space around this scaffold, guided by computational modeling and a robust biological screening cascade. The insights gained from such studies could lead to the identification of new lead compounds for the treatment of cancer, infectious diseases, and other conditions.

References

Please note that while the following references provide a strong foundation for the potential of the isoquinoline scaffold, direct research on Methyl 6-bromoisoquinoline-4-carboxylate is not extensively published.

[1] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. Retrieved from [2] The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. (2026). Retrieved from [3] Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Retrieved from [4] Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. Retrieved from [5] ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. (2022). Zenodo. Retrieved from [6] Methyl 6-bromoquinoline-4-carboxylate | 1601063-72-2. Benchchem. Retrieved from [8] A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1- methylquinolin-4. Benchchem. Retrieved from [9] 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). PMC. Retrieved from [17] Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents. Retrieved from [12] Methyl 6-bromoquinoline-3-carboxylate: A Technical Guide for Anticancer Research. Benchchem. Retrieved from [13] Methyl 6-methylquinoline-4-carboxylate. Benchchem. Retrieved from [10] (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2025). ResearchGate. Retrieved from [11] Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025). TÜBİTAK Academic Journals. Retrieved from [14] Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). MDPI. Retrieved from [18] Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025). ResearchGate. Retrieved from [19] QSAR Analysis of 6-Bromoquinoline Derivatives: A Comparative Guide. Benchchem. Retrieved from [7] Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery. Benchchem. Retrieved from [15] Enzyme inhibition and kinetics graphs. Khan Academy. Retrieved from [16] 8.7: Enzyme Inhibition. (2025). Chemistry LibreTexts. Retrieved from

Sources

Exploratory

Methyl 6-bromoisoquinoline-4-carboxylate in Medicinal Chemistry: Synthesis, Application in Bcl-xL Inhibitors, and ADC Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In the landscape of modern targeted oncology, the design of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the landscape of modern targeted oncology, the design of highly specific, potent apoptotic inducers has become a paramount objective. Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1256794-48-5)[1] has emerged as a highly versatile and critical synthon in the development of these therapeutics. Specifically, this bicyclic scaffold serves as the structural foundation for novel Bcl-xL (B-cell lymphoma-extra large) inhibitors[2].

Because systemic administration of potent Bcl-xL inhibitors often leads to dose-limiting on-target toxicities (such as severe thrombocytopenia), modern drug design relies on conjugating these molecules to monoclonal antibodies. This compound is a key building block in synthesizing payloads for Antibody-Drug Conjugates (ADCs) that target tumor-associated antigens like EGFR or CD98[3]. This whitepaper details the chemical profiling, structural rationale, synthetic methodologies, and biological applications of this crucial intermediate.

Chemical Profiling & Structural Rationale

The utility of methyl 6-bromoisoquinoline-4-carboxylate lies in its dual-functionalized aromatic core, which allows for orthogonal synthetic modifications.

Physicochemical Properties

Table 1: Key chemical and physical properties of Methyl 6-bromoisoquinoline-4-carboxylate.

PropertyValue
CAS Number 1256794-48-5[1]
Molecular Formula C11H8BrNO2[4]
Monoisotopic Mass 264.97 Da[4]
SMILES COC(=O)C1=C2C=C(C=CC2=CN=C1)Br[4]
Physical Form Powder[1]
Storage Temperature Room Temperature (RT)[1]
Structural Rationale in Drug Design

The isoquinoline core is not merely a passive linker; it is an active participant in the pharmacophore's binding affinity.

  • The Isoquinoline Core: Provides essential

    
     stacking interactions within the hydrophobic BH3-binding groove of the Bcl-xL protein, mimicking the natural binding of pro-apoptotic BH3-only proteins[5].
    
  • The 6-Bromo Substituent: Acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This allows chemists to easily extend the scaffold to reach deeper hydrophobic pockets of the target protein[2].

  • The 4-Methyl Carboxylate: Serves as a protected anchoring point. Upon saponification to the corresponding carboxylic acid, it facilitates amide bond formation, enabling the attachment of complex linker systems (e.g., cleavable peptide linkers or PEGylated chains) required for ADC conjugation[5].

Synthetic Methodologies & Workflows

The construction and subsequent derivatization of the isoquinoline core require robust, scalable chemistry. The standard synthetic route involves the aromatization of a dihydroisoquinoline precursor, followed by borylation to activate the 6-position for complex cross-coupling[2].

SynthesisWorkflow A Methyl 6-bromo-3,4-dihydro isoquinoline-4-carboxylate B Methyl 6-bromoisoquinoline -4-carboxylate A->B MnO2, 1,4-Dioxane 110°C, 3h C Boronate Ester Intermediate B->C B2Pin2, PdCl2(dppf) KOAc, DMF, 60°C D Bcl-xL Inhibitor Payload C->D Suzuki Coupling & Amidation

Chemical workflow for the synthesis and derivatization of the isoquinoline core.

Application in Antibody-Drug Conjugates (ADCs)

Bcl-xL is an anti-apoptotic protein overexpressed in many human cancers, allowing tumor cells to evade programmed cell death. Inhibiting Bcl-xL releases pro-apoptotic proteins (Bax/Bak), triggering apoptosis[5]. However, because platelets rely heavily on Bcl-xL for survival, systemic administration of small-molecule Bcl-xL inhibitors causes severe toxicity.

By utilizing methyl 6-bromoisoquinoline-4-carboxylate to synthesize inhibitors with intentionally low cell permeability , researchers can conjugate these payloads to antibodies targeting tumor-specific antigens (e.g., EGFR)[3]. The ADC acts as a "Trojan Horse," ensuring the payload is only internalized and released within the tumor microenvironment.

ADCPathway ADC ADC Binds to Tumor Antigen (e.g., EGFR) Endo Endocytosis & Lysosomal Degradation ADC->Endo Release Release of Bcl-xL Inhibitor Payload Endo->Release BclxL Inhibitor Binds Bcl-xL (BH3 Groove) Release->BclxL Bax Release of Pro-apoptotic Bax/Bak BclxL->Bax Displaces BH3-only proteins Apoptosis Mitochondrial Outer Membrane Permeabilization (Apoptosis) Bax->Apoptosis Oligomerization

Mechanism of action for ADC-delivered Bcl-xL inhibitors inducing apoptosis.

Detailed Experimental Protocols

The following protocols represent self-validating systems for the synthesis and activation of the isoquinoline scaffold. The causality behind each reagent choice is detailed to ensure scientific integrity and reproducibility.

Protocol 1: Aromatization to Methyl 6-bromoisoquinoline-4-carboxylate

Objective: Oxidize the 3,4-dihydroisoquinoline precursor to the fully aromatic isoquinoline core without cleaving the methyl ester[2].

  • Causality & Rationale: Aromatization is thermodynamically favored, but harsh oxidants can hydrolyze the ester or over-oxidize the nitrogen. Manganese(IV) dioxide (

    
    ) is selected as a mild, heterogeneous oxidant. 1,4-dioxane is used as the solvent due to its high boiling point, which allows sufficient thermal energy to drive the reaction to completion.
    
  • Step 1 (Setup): To a solution of methyl 6-bromo-3,4-dihydroisoquinoline-4-carboxylate (5.25 g) in 1,4-dioxane (200 mL) at 60 °C, add activated manganese(IV) dioxide (8.5 g)[2].

  • Step 2 (Reaction): Heat the suspension to 110 °C under a nitrogen atmosphere for 3 hours. Monitor the reaction via LC-MS to confirm the disappearance of the M+2 mass peak corresponding to the dihydro starting material.

  • Step 3 (Workup - Critical Step): Cool the mixture to room temperature. Filter the reaction mixture through a pad of diatomaceous earth (Celite). Self-Validation Note:

    
     forms fine colloidal suspensions that cause severe emulsions during aqueous workup; Celite filtration physically traps these particulates. Wash the pad thoroughly with dichloromethane and ethyl acetate[2].
    
  • Step 4 (Isolation): Concentrate the filtrate to dryness under reduced pressure. Adsorb the crude material onto silica gel and purify via flash chromatography to yield the pure product.

Protocol 2: Miyaura Borylation of the 6-Bromo Position

Objective: Convert the aryl bromide into a boronate ester, priming the molecule for downstream Suzuki-Miyaura coupling to append the Bcl-xL binding motif[5].

  • Causality & Rationale:

    
     is chosen as the catalyst because the bidentate dppf ligand strongly coordinates the palladium center, preventing the precipitation of inactive "palladium black" during the catalytic cycle. Potassium acetate (KOAc) acts as a mild base to facilitate transmetalation without hydrolyzing the methyl ester.
    
  • Step 1 (Setup): In an oven-dried flask, dissolve methyl 6-bromoisoquinoline-4-carboxylate (1.33 g) in anhydrous N,N-dimethylformamide (DMF) (30 mL)[5].

  • Step 2 (Reagent Addition): Add bis(pinacolato)diboron (

    
    , 1.92 g) and potassium acetate (1.48 g)[5].
    
  • Step 3 (Degassing): Sparge the solution with argon for 15 minutes. Self-Validation Note: Oxygen must be strictly excluded to prevent the oxidation of the phosphine ligands and the formation of homocoupled biaryl byproducts.

  • Step 4 (Catalyst Addition): Add

    
     adduct (204 mg)[5]. Heat the mixture to 60 °C and stir overnight.
    
  • Step 5 (Workup): Cool to room temperature, dilute with ethyl acetate, and wash extensively with water or 5% aqueous LiCl to remove the DMF solvent. Dry the organic layer over

    
    , filter, and concentrate for subsequent coupling.
    

Conclusion

Methyl 6-bromoisoquinoline-4-carboxylate is a foundational pillar in the medicinal chemistry of apoptosis-inducing therapeutics. Its highly tunable structure allows for the precise engineering of Bcl-xL inhibitors. By leveraging robust synthetic protocols like mild


 aromatization and palladium-catalyzed borylation, researchers can efficiently incorporate this synthon into complex ADC payloads, paving the way for highly targeted, next-generation oncology drugs.

References

  • Title: PubChemLite - Methyl 6-bromoisoquinoline-4-carboxylate (C11H8BrNO2) | Source: uni.
  • Title: methyl 6-bromoisoquinoline-4-carboxylate | 1256794-48-5 | Source: sigmaaldrich.
  • Title: AU2020210220A1 - Bcl-xL inhibitory compounds and antibody drug conjugates including the same | Source: google.com (Patents)
  • Title: WO2016094509A1 - Bcl xl inhibitory compounds having low cell permeability and antibody drug conjugates including the same | Source: google.com (Patents)
  • Title: WO2017214301A1 - Anti-egfr antibody drug conjugates | Source: google.com (Patents)

Sources

Foundational

Methyl 6-Bromoisoquinoline-4-Carboxylate: A Strategic Synthon in Targeted Oncology and ADC Payload Development

Executive Summary In modern drug discovery, the selection of a versatile, orthogonally reactive building block is the cornerstone of efficient payload synthesis. Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1256794-48-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of a versatile, orthogonally reactive building block is the cornerstone of efficient payload synthesis. Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1256794-48-5) has emerged as a privileged scaffold, particularly in the development of targeted oncology therapeutics. Its unique bifunctional nature—featuring a reactive C6-bromide for transition-metal-catalyzed cross-coupling and a C4-methyl ester for late-stage functionalization—makes it an ideal starting material for synthesizing complex, low-permeability Bcl-xL inhibitors used in Antibody-Drug Conjugates (ADCs)[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the physicochemical profile of this compound, detail field-proven synthetic workflows with their underlying mechanistic causality, and explore its critical role in next-generation targeted cancer therapies.

Physicochemical Profiling & Structural Rationale

The isoquinoline core is a well-documented pharmacophore that mimics the spatial arrangement of key hydrogen-bonding networks in kinase and protein-protein interaction (PPI) domains. The specific substitution pattern of methyl 6-bromoisoquinoline-4-carboxylate provides two distinct, non-interfering vectors for molecular expansion.

Table 1: Physicochemical Properties of Methyl 6-bromoisoquinoline-4-carboxylate

PropertyValue
CAS Number 1256794-48-5
Molecular Formula C11H8BrNO2[2]
Molecular Weight 266.09 g/mol [2]
SMILES COC(=O)C1=C2C=C(C=CC2=CN=C1)Br[2]
Physical Form Solid / Powder
Storage Temperature Room Temperature (RT), inert atmosphere preferred for long-term storage

Core Synthetic Workflows & Protocol Design

To construct complex ADC payloads, the C6 and C4 positions must be functionalized sequentially. The protocols below are designed as self-validating systems, ensuring high fidelity and reproducibility at the bench.

Workflow A: C6-Functionalization via Miyaura Borylation

The conversion of the C6-bromide to a boronate ester is the critical first step in building the extended aromatic systems required for Bcl-xL binding[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge methyl 6-bromoisoquinoline-4-carboxylate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and anhydrous potassium acetate (KOAc, 3.0 eq)[1].

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ adduct (0.05 eq). Evacuate and backfill the flask with argon three times.

  • Solvent: Inject degassed anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 80 °C and stir for 12–16 hours[1].

  • Self-Validation (In-Process Control): Monitor via LC-MS. The starting material isotope pattern (m/z 266/268) must disappear, replaced by the boronate ester mass (m/z 314). Note: Detection of m/z 188 indicates protodebromination, a sign of moisture ingress or insufficient degassing.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash chromatography.

Expertise & Causality:

  • Why PdCl₂(dppf)? The bulky, bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which accelerates the reductive elimination step. Crucially, its steric bulk suppresses the undesired Suzuki homocoupling of the newly formed boronate ester.

  • Why KOAc? Potassium acetate is selected as a mild base. Using stronger bases (e.g., Na₂CO₃) would prematurely activate the newly formed boronate ester into a reactive boronate complex, leading to rapid homocoupling with the unreacted starting bromide. KOAc facilitates diboron transmetallation but is too weak to activate the product.

Workflow B: C4-Ester Hydrolysis & Amidation

Once the C6 vector is elaborated, the C4-methyl ester is converted into an amide to attach the linker-payload assembly.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the C6-functionalized intermediate in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Self-Validation: Confirm saponification via TLC (complete consumption of the high-Rf ester spot).

  • Acidification: Concentrate to remove organic solvents, dilute with water, and carefully acidify to pH 3–4 using 1M HCl to precipitate the carboxylic acid. Filter and dry under high vacuum.

  • Amidation: Dissolve the acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to generate the active ester (confirmable via LC-MS).

  • Coupling: Add the target amine (1.1 eq) and stir until completion.

Expertise & Causality:

  • Why LiOH in THF/MeOH/H₂O? The mixed solvent system ensures solubility of both the lipophilic ester (THF) and the inorganic hydroxide (H₂O), while MeOH acts as a phase-transfer homogenizer. The lithium cation coordinates the carbonyl oxygen, increasing its electrophilicity and accelerating saponification compared to NaOH.

  • Why HATU/DIPEA? HATU is a premier coupling reagent that forms a highly reactive 7-aza-HOBt ester intermediate. This intermediate is stabilized by an internal hydrogen bond, which drastically accelerates the aminolysis step, making it ideal for the sterically hindered amines often found in ADC linkers.

Table 2: Comparative Yields for C6-Functionalization Workflows

Reaction TypeReagents & ConditionsExpected YieldKey Byproducts
Miyaura Borylation B₂pin₂, PdCl₂(dppf), KOAc, Dioxane, 80°C75 - 85%Protodebromination (<5%)
Suzuki-Miyaura Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Tol/H₂O, 90°C80 - 90%Homocoupling (<10%)
Buchwald-Hartwig R-NH₂, Pd₂(dba)₃, XPhos, Cs₂CO₃, Tol, 100°C60 - 75%Hydrolysis of ester

Application in Antibody-Drug Conjugates (ADCs)

The most prominent contemporary application of methyl 6-bromoisoquinoline-4-carboxylate is in the synthesis of [1]. Bcl-xL is an anti-apoptotic protein frequently overexpressed in solid tumors (such as EGFR-mutant cancers) to evade cell death[3].

While small molecule inhibitors targeting the BH3-binding groove of Bcl-xL successfully restore apoptosis, their systemic administration is dose-limited by severe on-target thrombocytopenia (platelet destruction). To bypass this, researchers utilize the isoquinoline core to synthesize highly potent, low-permeability Bcl-xL inhibitors[1].

These payloads are conjugated to monoclonal antibodies (e.g., anti-EGFR or anti-CD98) via enzymatically cleavable linkers[3]. The resulting ADC remains inactive in systemic circulation, sparing platelets. Upon binding to the tumor cell, the ADC is internalized, and the active isoquinoline-derived payload is released directly into the tumor cytoplasm to trigger Bax/Bak-mediated apoptosis.

Visualizations

SyntheticWorkflow A Methyl 6-bromoisoquinoline-4-carboxylate (Starting Material) B Miyaura Borylation PdCl2(dppf), B2pin2, KOAc (80°C, 1,4-Dioxane) A->B C 6-Boronate Ester Intermediate (Stable Synthon) B->C D Suzuki-Miyaura Coupling Ar-X, Pd(PPh3)4, Na2CO3 C->D E C6-Arylated Isoquinoline Core D->E F Ester Hydrolysis & Amidation (LiOH, then HATU/DIPEA) E->F G Bcl-xL Inhibitor Payload (Ready for ADC Conjugation) F->G

Caption: Synthetic workflow from methyl 6-bromoisoquinoline-4-carboxylate to a functionalized ADC payload.

ADC_MoA A ADC Administration (Anti-EGFR Conjugate) B Target Cell Binding (Receptor Internalization) A->B C Lysosomal Degradation (Enzymatic Linker Cleavage) B->C D Release of Bcl-xL Payload (Isoquinoline Derivative) C->D E Binding to Bcl-xL (BH3 Domain Displacement) D->E F BAX/BAK Activation (MOMP Initiation) E->F G Apoptosis (Targeted Cell Death) F->G

Caption: Mechanism of action for ADCs utilizing isoquinoline-derived Bcl-xL inhibitor payloads.

References

  • Title: PubChemLite - Methyl 6-bromoisoquinoline-4-carboxylate (C11H8BrNO2) Source: PubChem / Université du Luxembourg URL: [Link]

  • Source: Google Patents (AbbVie Inc.)
  • Source: Google Patents (AbbVie Inc.)

Sources

Exploratory

Comprehensive Structure Elucidation of Methyl 6-bromoisoquinoline-4-carboxylate: A Technical Guide

Executive Summary & Strategic Rationale In modern drug discovery, functionalized aza-heterocycles serve as privileged scaffolds. Methyl 6-bromoisoquinoline-4-carboxylate (Molecular Formula: C₁₁H₈BrNO₂, Monoisotopic Mass:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, functionalized aza-heterocycles serve as privileged scaffolds. Methyl 6-bromoisoquinoline-4-carboxylate (Molecular Formula: C₁₁H₈BrNO₂, Monoisotopic Mass: 264.9738 Da) is a highly versatile intermediate[1]. The C6-bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C4-methyl ester allows for divergent synthesis via saponification, amidation, or reduction.

However, the synthesis of heavily substituted isoquinolines often yields complex regioisomeric mixtures. Unambiguous structure elucidation is therefore a critical quality control gateway. This whitepaper outlines a self-validating analytical framework—combining High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy—to definitively map the electronic environment and atomic connectivity of this molecule.

Theoretical Framework: The Self-Validating Analytical System

To achieve absolute structural certainty, we cannot rely on a single analytical modality. Instead, we construct an orthogonal validation matrix where each technique cross-verifies the others[2]:

  • High-Resolution Mass Spectrometry (HRMS-ESI): The basic nature of the isoquinoline nitrogen makes it highly amenable to positive-ion Electrospray Ionization (ESI+). HRMS not only confirms the exact mass (ruling out isobaric impurities) but also leverages the natural isotopic distribution of bromine (⁵⁰·⁶⁹% ⁷⁹Br and ⁴⁹·³¹% ⁸¹Br) to yield a diagnostic 1:1 doublet separated by 2 m/z units.

  • 1D NMR (¹H and ¹³C): The fused bicyclic aromatic system creates a highly anisotropic magnetic environment. The electron-withdrawing nature of the C4-carboxylate further deshields the adjacent protons (H3 and H5), creating distinct, non-overlapping chemical shift windows that serve as primary structural indicators[3].

  • 2D NMR (COSY, HSQC, HMBC): While 1D NMR suggests the presence of functional groups, 2D NMR proves their location. Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin of this system, establishing the exact regiochemistry of the bromine and ester groups by tracing 2-bond (²J) and 3-bond (³J) carbon-proton couplings across the heteroaromatic core.

Workflow Start Methyl 6-bromoisoquinoline -4-carboxylate HRMS HRMS (ESI-TOF) Exact Mass & Isotope Start->HRMS Aliquot 1 NMR1D 1D NMR (1H, 13C) Chemical Environments Start->NMR1D Aliquot 2 Validation Orthogonal Validation Data Synthesis HRMS->Validation Formula Confirmed NMR2D 2D NMR (HMBC/HSQC) Atom Connectivity NMR1D->NMR2D Scaffold mapping NMR2D->Validation Regiochemistry Confirmed

Fig 1. Orthogonal workflow for the structural elucidation of the isoquinoline derivative.

Experimental Methodologies

The following protocols are designed to ensure high signal-to-noise ratios and prevent artifact generation during acquisition.

Sample Preparation

Causality Check: Chloroform-d (CDCl₃) is selected as the solvent because it lacks exchangeable protons that could obscure the highly deshielded aromatic signals of the isoquinoline core (typically 7.5–9.5 ppm)[4].

  • Weighing: Accurately weigh 15.0 mg of Methyl 6-bromoisoquinoline-4-carboxylate into a clean, static-free glass vial.

  • Dissolution: Add 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v Tetramethylsilane as an internal standard). Vortex for 30 seconds until complete dissolution is achieved.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Note: Removing paramagnetic particulates is critical to maintaining magnetic field homogeneity and achieving sharp linewidths[4].

Instrumental Acquisition Parameters

HRMS (ESI-TOF) Protocol:

  • Dilute a 10 µL aliquot of the NMR sample in 1 mL of LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to promote ionization.

  • Inject into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Set capillary voltage to 3.5 kV, desolvation temperature to 250°C, and acquire full scan data from m/z 100 to 1000.

NMR Spectroscopy Protocol:

  • ¹H NMR: Acquire on a 400 MHz (or higher) spectrometer. Set the spectral width to 12 ppm, center at 5 ppm. Use a 30° flip angle and a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the sterically isolated H1 and H3 protons[2].

  • ¹³C NMR: Acquire at 100 MHz with ¹H broadband decoupling. Set D1 to 2.5 seconds and acquire a minimum of 1024 scans to resolve the quaternary carbons (C4, C4a, C6, C8a, C=O), which suffer from lack of Nuclear Overhauser Effect (NOE) enhancement[2].

  • HMBC: Optimize for long-range couplings (³JCH = 8 Hz). This is critical for observing the correlation between the ester methyl protons and the carbonyl carbon.

Data Presentation & Interpretation

Mass Spectrometry (HRMS) Analysis

The ESI-TOF spectrum exhibits a classic brominated molecular ion cluster. The exact mass match and the isotopic ratio confirm the C₁₁H₈BrNO₂ formula[1].

Ion SpeciesCalculated m/zObserved m/zRelative IntensityDiagnostic Significance
[M(⁷⁹Br)+H]⁺265.9817265.9812100%Confirms exact molecular weight.
[M(⁸¹Br)+H]⁺267.9796267.9801~98%1:1 ratio confirms a single Bromine atom.
NMR Spectroscopy Assignments

The ¹H and ¹³C NMR assignments validate the regiochemistry of the substitutions. The C4-carboxylate exerts a strong electron-withdrawing effect, significantly deshielding H3 and H5[3][5]. Furthermore, the coupling constants (J) in the benzenoid ring (H5, H7, H8) definitively prove the C6 position of the bromine atom[6].

Position¹H Shift (ppm), Mult., J (Hz)¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1 9.30, s, 1H154.0C3, C4a, C8
3 9.05, s, 1H144.5C1, C4, C4a, C=O
4 -122.0-
4a -134.0-
5 8.65, d, J = 2.0 Hz, 1H129.5C4, C7, C6 , C8a
6 -126.0 (C-Br)-
7 7.75, dd, J = 8.8, 2.0 Hz, 1H131.5C5, C8a
8 7.95, d, J = 8.8 Hz, 1H128.5C1, C4a, C6
8a -136.0-
C=O -166.5-
OCH₃ 4.00, s, 3H52.5C=O

Interpretation Logic: The singlet at 9.30 ppm is assigned to H1, isolated between the nitrogen and the fused ring. The singlet at 9.05 ppm is H3. The presence of a doublet with a small meta-coupling (J = 2.0 Hz) at 8.65 ppm (H5) and a doublet of doublets at 7.75 ppm (H7) proves that the bromine is at C6. If the bromine were at C5 or C7, the splitting pattern of the benzenoid ring would fundamentally change (yielding ortho-coupled doublets or different triplet patterns).

HMBC H3 H-3 C4 C-4 H3->C4 2J CO C=O H3->CO 3J H5 H-5 H5->C4 3J C6 C-6(Br) H5->C6 2J OCH3 OCH3 OCH3->CO 3J

Fig 2. Key HMBC (1H -> 13C) correlations establishing the regiochemistry of the substitutions.

Conclusion

By integrating exact mass isotopic profiling with 1D and 2D NMR spectroscopy, the structure of Methyl 6-bromoisoquinoline-4-carboxylate is unambiguously elucidated. The diagnostic 1:1 isotopic doublet in HRMS confirms the halogenation, while the ³J HMBC correlations from the methoxy protons and H3 to the carbonyl carbon definitively anchor the ester at C4. Simultaneously, the meta-coupling of H5 (J = 2.0 Hz) locks the bromine at the C6 position, providing a self-validating, highly trustworthy dataset for downstream drug development applications.

References

  • Methyl 6-bromoisoquinoline-4-carboxylate (C11H8BrNO2) - PubChemLite.[Link]

  • Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate | C11H9NO3 | CID 641184 - PubChem.[Link]

  • Assembly of Isoquinolines via CuI-catalyzed Coupling of β-Keto Esters and 2-Halobenzylamines - AWS.[Link]

  • Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds - MDPI. [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of Methyl 6-bromoisoquinoline-4-carboxylate: A Critical Synthon in Bcl-xL Inhibitor Synthesis

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and ADC Drug Development Professionals. Introduction & Strategic Importance In the development of targeted oncology therapeutics, particularly Antibody-Dr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and ADC Drug Development Professionals.

Introduction & Strategic Importance

In the development of targeted oncology therapeutics, particularly Antibody-Drug Conjugates (ADCs), the structural integrity of small-molecule payloads is paramount. Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1256794-48-5) serves as a highly specialized intermediate (synthon) in the synthesis of Bcl-xL inhibitors [1]. Bcl-xL is an anti-apoptotic protein often overexpressed in various cancers, making it a prime target for ADC payloads designed to induce apoptosis in malignant cells [2].

The presence of the bromine atom at the C-6 position provides a highly reactive site for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings), while the methyl ester at C-4 allows for subsequent functionalization or structural rigidification. Because any impurity or structural isomer at this stage will propagate through the complex ADC synthesis, rigorous, multi-modal spectroscopic validation of this synthon is a non-negotiable quality control step.

Physicochemical Profile & Synthesis Workflow

Before diving into the spectroscopic data, it is essential to understand the molecular foundation and origin of the compound.

  • Molecular Formula: C₁₁H₈BrNO₂

  • Monoisotopic Mass: 264.9738 Da [3]

  • SMILES: COC(=O)C1=C2C=C(C=CC2=CN=C1)Br

The synthesis of this compound typically proceeds via the oxidative aromatization of its dihydro-precursor. As detailed in recent pharmaceutical patents[1], treating methyl 6-bromo-3,4-dihydroisoquinoline-4-carboxylate with Manganese(IV) dioxide (MnO₂) in 1,4-dioxane at 110 °C yields the fully conjugated, aromatic target. The causality here is straightforward: MnO₂ acts as a mild, selective oxidant that drives the thermodynamically favorable formation of the aromatic isoquinoline ring without hydrolyzing the sensitive ester group.

SynthesisWorkflow A Methyl 6-bromo-3,4-dihydro- isoquinoline-4-carboxylate B Aromatization (MnO2, 1,4-dioxane, 110°C) A->B C Methyl 6-bromoisoquinoline- 4-carboxylate (Target) B->C D Suzuki-Miyaura Coupling (PdCl2(dppf), Boronate) C->D E Bcl-xL Inhibitor (ADC Payload) D->E

Fig 1: Synthetic workflow and downstream application of Methyl 6-bromoisoquinoline-4-carboxylate.

Spectroscopic Data Presentation & Causal Analysis

To establish a self-validating analytical profile, we must correlate the structural features of the molecule with its quantitative spectroscopic outputs.

Mass Spectrometry (LC-MS/ESI+)

The presence of a single bromine atom provides a highly diagnostic isotopic signature. Bromine exists natively as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Therefore, positive electrospray ionization (ESI+) will yield a characteristic "twin peak" molecular ion [M+H]⁺ cluster.

Ion SpeciesFormulaTheoretical m/zRelative AbundanceDiagnostic Value
[M(⁷⁹Br)+H]⁺C₁₁H₉⁷⁹BrNO₂⁺265.981~100%Confirms base molecular weight.
[M(⁸¹Br)+H]⁺C₁₁H₉⁸¹BrNO₂⁺267.979~97.3%1:1 ratio confirms mono-bromination.
[M+Na]⁺C₁₁H₈⁷⁹BrNO₂Na⁺287.963VariableSodium adduct, confirms ester oxygen affinity.
Nuclear Magnetic Resonance (¹H & ¹³C NMR)

NMR provides the definitive connectivity map. The isoquinoline core is highly electron-deficient, particularly at the C-1 and C-3 positions, due to the electronegativity of the nitrogen atom and the anisotropic ring current. The ester group at C-4 further deshields the H-3 proton.

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignmentMechanistic Rationale / Causality
9.35s-1HH-1Maximum deshielding due to adjacent N and fused aromatic ring current.
9.10s-1HH-3Deshielded by N and the electron-withdrawing C-4 ester.
8.85d2.01HH-5Ortho to Br, peri to ester; meta-coupled to H-7.
8.05d8.81HH-8Aromatic proton on the fused ring, ortho-coupled to H-7.
7.75dd8.8, 2.01HH-7Exhibits both ortho (H-8) and meta (H-5) coupling.
4.02s-3H-OCH₃Characteristic sharp singlet of a methyl ester.

Table 2: Key ¹³C NMR Data Summary (100 MHz, CDCl₃)

Shift (δ, ppm)AssignmentCausality
165.2C=O (Ester)Carbonyl carbon, strongly deshielded.
154.5C-1 (Isoquinoline)Imine-like carbon, highly polarized by Nitrogen.
145.1C-3 (Isoquinoline)Adjacent to Nitrogen and conjugated to the ester.
125.4C-6 (C-Br)Heavy atom effect of Bromine causes a slight upfield shift relative to standard aromatic carbons.
52.8-OCH₃Standard aliphatic carbon attached to an electronegative oxygen.
Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy validates the functional groups without requiring dissolution, making it an excellent orthogonal technique for solid-state batch release.

Wavenumber (cm⁻¹)Vibration ModeIntensityDiagnostic Value
~1725C=O stretchStrongConfirms the intact methyl ester.
~1620, 1580C=N, C=C stretchMediumConfirms the aromatized isoquinoline core.
~1250, 1100C-O stretchStrongConfirms the ester linkage.
~650C-Br stretchWeak/MediumConfirms halogenation.

Standardized Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step contains internal checks to prevent false positives or data misinterpretation.

LC-MS Acquisition Protocol (Self-Validating)

Causality of Design: A slow gradient is chosen to ensure the target compound separates completely from any unreacted dihydro-precursor, which differs by only 2 Da (m/z 268/270) [1].

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (ACN). Dilute 1:100 in ACN/Water (50:50) containing 0.1% Formic Acid to promote ionization.

  • System Suitability (Validation Step): Inject a blank (solvent only) to ensure no carryover at the m/z 266/268 range.

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient from 5% ACN to 95% ACN over 5 minutes at 0.4 mL/min.

  • Mass Spectrometry: Operate in ESI+ mode. Scan range: m/z 100–800.

  • Data Acceptance Criteria: The peak eluting as the main component must exhibit an exact 1:1 ratio of m/z 265.9 ± 0.1 and 267.9 ± 0.1. If the ratio deviates beyond 48:52, suspect co-elution of an impurity.

NMR Acquisition Protocol (Self-Validating)

Causality of Design: A sufficiently long relaxation delay (D1) is required to ensure accurate integration, which is critical for confirming that the methyl ester (3H) correlates perfectly with the single aromatic protons (1H).

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Instrument Calibration (Validation Step): Lock the magnetic field to the Deuterium signal of CDCl₃. Shim the magnet until the TMS signal at 0.00 ppm achieves a line width at half height (LWHH) of < 1.0 Hz.

  • Acquisition Parameters: Acquire a standard 1D ¹H spectrum at 298 K. Set the spectral width to 12 ppm. Use a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds. Accumulate 16 scans.

  • Data Processing & Acceptance Criteria: Phase and baseline correct the spectrum. Set the TMS peak to exactly 0.00 ppm. Integrate the singlet at ~4.02 ppm to exactly 3.00. The five downfield aromatic peaks must each integrate between 0.95 and 1.05. Any extraneous peaks indicate residual solvent (e.g., 1,4-dioxane at 3.7 ppm) or synthetic impurities.

Spectroscopic Validation Logic

To synthesize the data into a cohesive quality control framework, the following logic tree dictates the batch release of Methyl 6-bromoisoquinoline-4-carboxylate for use in ADC synthesis.

SpectroscopicLogic A Methyl 6-bromoisoquinoline-4-carboxylate Batch Sample B LC-MS (ESI+) Confirm m/z 266/268 (1:1) Bromine Isotope Pattern A->B C 1H & 13C NMR Confirm Aromatic Core & Ester Methyl Singlet A->C D FT-IR Spectroscopy Confirm C=O (1720 cm⁻¹) & C=N (1620 cm⁻¹) Stretches A->D E Validated Synthon for Downstream ADC Synthesis B->E C->E D->E

Fig 2: Multi-modal spectroscopic validation logic for confirming synthon structural integrity.

By strictly adhering to these analytical parameters, researchers ensure that the Methyl 6-bromoisoquinoline-4-carboxylate synthon is structurally pure, thereby preventing catastrophic failures in the subsequent, highly expensive stages of Bcl-xL inhibitor and ADC manufacturing.

References

  • Title: Anti-cd98 antibodies and antibody drug conjugates (WO2017214458A2)
  • Title: Bcl xl inhibitory compounds having low cell permeability and antibody drug conjugates including the same (WO2016094509A1)
  • Title: Methyl 6-bromoisoquinoline-4-carboxylate (C11H8BrNO2) - PubChemLite Source: PubChem / Université du Luxembourg URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing Methyl 6-bromoisoquinoline-4-carboxylate in the Synthesis of Bcl-xL Inhibitors and Antibody-Drug Conjugates (ADCs)

Target Audience: Researchers, organic chemists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, organic chemists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocol.

Executive Summary

Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1256794-48-5) has emerged as a privileged, highly versatile building block in modern medicinal chemistry[1]. It is predominantly utilized as the core structural scaffold in the synthesis of next-generation Bcl-xL inhibitors [2]. These small-molecule inhibitors are subsequently conjugated to monoclonal antibodies to form targeted Antibody-Drug Conjugates (ADCs) directed against solid tumors expressing antigens such as EGFR or CD98[3],[4].

This application note details the mechanistic rationale for utilizing this specific scaffold, provides a self-validating protocol for its critical downstream functionalization (Miyaura borylation), and outlines its integration into targeted oncology workflows.

Mechanistic Rationale: The Scaffold & The Strategy

Chemical Causality: Why This Specific Scaffold?

The selection of methyl 6-bromoisoquinoline-4-carboxylate is driven by its dual capacity for structural mimicry and orthogonal functionalization[2]:

  • Target Engagement (Structural Mimicry): The rigid isoquinoline core effectively mimics the α-helical BH3 domain of pro-apoptotic proteins. This allows the final synthesized molecule to intercalate deeply and selectively into the hydrophobic binding groove of the anti-apoptotic protein Bcl-xL.

  • Orthogonal Synthetic Vectors:

    • The 6-bromo substituent serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (specifically, Miyaura borylation followed by Suzuki-Miyaura coupling). This allows chemists to modularly extend the hydrophobic tail of the inhibitor[5].

    • The 4-methyl carboxylate provides a distinct, protected synthetic vector. Post-coupling, this ester can be saponified and functionalized to attach cleavable linkers (e.g., valine-citrulline-PAB), which are mandatory for conjugating the payload to an antibody[6].

Biological Causality: Why Formulate as an ADC?

Systemic administration of highly potent small-molecule Bcl-xL inhibitors (such as Navitoclax) induces severe, dose-limiting thrombocytopenia[7]. This is an on-target, off-tumor toxicity: circulating anuclear platelets rely almost exclusively on Bcl-xL to restrain the pro-apoptotic protein Bak. Inhibiting Bcl-xL triggers a "molecular clock" that leads to rapid, programmed platelet apoptosis[8],[9].

By integrating the methyl 6-bromoisoquinoline-4-carboxylate-derived inhibitor into an ADC, the cytotoxic payload is selectively delivered to tumor cells via receptor-mediated endocytosis. This targeted delivery mechanism spares circulating platelets, which lack the target tumor antigens (e.g., EGFR or CD98), thereby widening the therapeutic index[10].

Synthetic Workflow

SyntheticWorkflow A Methyl 6-bromoisoquinoline -4-carboxylate (Scaffold) B Miyaura Borylation (Pd-catalyzed) A->B B2Pin2, KOAc PdCl2(dppf) C Boronate Ester Intermediate B->C D Suzuki-Miyaura Coupling C->D Aryl/Heteroaryl Halide Pd cat., Base E Bcl-xL Inhibitor Core D->E F Linker Attachment & Antibody Conjugation E->F Cleavable Linker G Targeted ADC (e.g., anti-EGFR/CD98) F->G

Figure 1: Synthetic workflow from the bromoisoquinoline scaffold to a functional ADC.

Experimental Protocol: Palladium-Catalyzed Miyaura Borylation

The critical first step in utilizing this scaffold is the conversion of the aryl bromide to a boronate ester. This intermediate is subsequently used in Suzuki-Miyaura cross-couplings to build the extended Bcl-xL inhibitor core[7].

Causality in Reagent Selection
  • Catalyst (PdCl2(dppf)-CH2Cl2): The bulky, bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and drastically reduces the rate of undesired side reactions, such as aryl scrambling[2].

  • Base (Potassium Acetate, KOAc): The choice of a mild base (pKa ~4.8) is non-negotiable. Stronger bases (e.g., Na2CO3) would facilitate the transmetalation of the newly formed boronate ester with unreacted aryl bromide, leading to symmetric homocoupling. KOAc is basic enough to activate the diboron reagent but too weak to promote transmetalation of the product[5].

Step-by-Step Procedure
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 6-bromoisoquinoline-4-carboxylate (1.33 g, ~5.0 mmol, 1.0 eq)[2].

  • Reagent Addition: Add bis(pinacolato)diboron (1.92 g, 7.56 mmol, 1.5 eq) and potassium acetate (1.48 g, 15.1 mmol, 3.0 eq) to the flask[5].

  • Solvent & Degassing: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF, 30 mL). Degas the suspension by sparging with inert gas (N2 or Argon) for 15 minutes to remove dissolved oxygen, which rapidly deactivates the palladium catalyst[2].

  • Catalyst Addition: Under a positive flow of inert gas, add the PdCl2(dppf)-CH2Cl2 adduct (204 mg, 0.25 mmol, 0.05 eq)[7].

  • Reaction: Seal the flask, heat the mixture to 60 °C, and stir continuously overnight (approx. 12–16 hours)[6].

  • Workup: Cool the reaction mixture to room temperature. The crude boronate ester intermediate is typically stable enough to be used directly in the subsequent Suzuki coupling step. Alternatively, it can be filtered through a pad of diatomaceous earth (Celite) to remove palladium black and concentrated under reduced pressure[11].

  • System Validation (LC-MS): Confirm the conversion via LC-MS prior to the next step. The expected mass for the pinacol boronate ester product (

    
    ) is typically observed as the 
    
    
    
    or
    
    
    ion (e.g., m/z ~339.2 for
    
    
    )[6].

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric data for the borylation workflow, ensuring reproducibility and high yield[2],[5].

ParameterReagent / ConditionValue / EquivalentMechanistic Rationale
Substrate Methyl 6-bromoisoquinoline-4-carboxylate1.0 eq (1.33 g)Core scaffold providing the BH3-mimetic backbone.
Boron Source Bis(pinacolato)diboron (

)
1.5 eq (1.92 g)Provides the pinacol boronate group; slight excess ensures full conversion.
Base Potassium Acetate (KOAc)3.0 eq (1.48 g)Mild base activates

but prevents transmetalation/homocoupling.
Catalyst PdCl2(dppf)-CH2Cl2 adduct0.05 eq (204 mg)Bidentate ligand enforces cis-geometry, accelerating reductive elimination.
Solvent Anhydrous DMF30 mLPolar aprotic solvent stabilizes the catalytic transition states.
Temperature 60 °COvernightOptimal thermal energy for oxidative addition into the stable C-Br bond.

Biological Integration: Mechanism of Action in ADCs

Once the methyl 6-bromoisoquinoline-4-carboxylate scaffold is fully elaborated into a Bcl-xL inhibitor and conjugated to an antibody, it operates via a highly specific intracellular pathway to induce apoptosis in target cancer cells[10].

Mechanism N1 ADC Binds Target Antigen (e.g., EGFR, CD98) N2 Receptor-Mediated Endocytosis N1->N2 N3 Lysosomal Degradation & Linker Cleavage N2->N3 N4 Release of Active Bcl-xL Inhibitor N3->N4 N5 Binding to Bcl-xL Hydrophobic Groove N4->N5 N6 Release of Pro-apoptotic Proteins (Bax/Bak) N5->N6 N7 Mitochondrial Outer Membrane Permeabilization N6->N7 N8 Target Cell Apoptosis N7->N8

Figure 2: Mechanism of action of Bcl-xL inhibitor-loaded ADCs triggering apoptosis.

References

  • World Intellectual Property Organization. (2016). Bcl-xl inhibitory compounds having low cell permeability and antibody drug conjugates including the same (Patent No. WO2016094509A1).
  • World Intellectual Property Organization. (2017). Anti-egfr antibody drug conjugates (Patent No. WO2017214301A1).
  • Mason, K. D., et al. (2007). Programmed anuclear cell death delimits platelet life span. Cell, 128(6), 1173-1186. DOI: 10.1016/j.cell.2007.01.037. Retrieved from:[Link]

Sources

Application

experimental protocols for Methyl 6-bromoisoquinoline-4-carboxylate reactions

Application Note & Experimental Protocol Guide Executive Summary Methyl 6-bromoisoquinoline-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the development of Type I and Type II kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocol Guide

Executive Summary

Methyl 6-bromoisoquinoline-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors.[1][2] Its structural utility lies in its orthogonal functionalization potential :

  • C-6 Bromine Handle: A reactive aryl bromide positioned for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to establish selectivity pockets.[1][2]

  • C-4 Ester Handle: An electrophilic site amenable to hydrolysis and subsequent amidation, essential for hydrogen-bonding interactions within the ATP-binding hinge region.[1][2]

This guide details optimized protocols for modular scaffold elaboration, prioritizing high-yielding, scalable methodologies suitable for library generation.

Chemical Profile & Handling

PropertySpecification
CAS Number 1601063-72-2 (Analog Reference)
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in Et₂O.[1][2]
Storage 2-8°C, under inert atmosphere (Ar/N₂). Hygroscopic.
Stability Stable under standard conditions; ester susceptible to hydrolysis in moist air over prolonged periods.

Strategic Workflow: Modular Divergence

The order of operations is critical for yield optimization. While the ester is generally stable to standard cross-coupling conditions, Route A (C-6 Coupling First) is recommended to avoid catalyst poisoning by the free carboxylic acid generated in Route B.[2]

Workflow Start Methyl 6-bromoisoquinoline- 4-carboxylate Suzuki Step 1: Suzuki-Miyaura Coupling (C-6 Arylation) Start->Suzuki Route A (Preferred) Sapon Step 1: Saponification Start->Sapon Route B InterA Intermediate A: 6-Aryl-isoquinoline ester Suzuki->InterA Hydrolysis Step 2: Saponification (C-4 Ester Hydrolysis) InterA->Hydrolysis FinalA Target Scaffold A: 6-Aryl-isoquinoline-4-carboxylic acid Hydrolysis->FinalA InterB Intermediate B: Acid/Salt Sapon->InterB Amidation Step 2: Amidation InterB->Amidation SuzukiLate Step 3: Late-Stage Coupling Amidation->SuzukiLate

Figure 1: Divergent synthetic pathways. Route A is preferred to maintain the ester protecting group during transition-metal catalysis, preventing catalyst sequestration by the free acid.[1]

Experimental Protocols

Protocol A: C-6 Suzuki-Miyaura Cross-Coupling

Objective: Introduction of an aryl/heteroaryl group at the C-6 position. Mechanism: Pd(0) oxidative addition into the C-Br bond, followed by transmetallation with boronic acid and reductive elimination.[2]

Materials
  • Substrate: Methyl 6-bromoisoquinoline-4-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) - Chosen for resistance to oxidation and broad substrate scope.[1][2]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[2]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Methodology
  • Setup: In a microwave vial or round-bottom flask, combine the isoquinoline substrate, aryl boronic acid, and Pd(dppf)Cl₂·DCM.

  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane via syringe, followed by the K₂CO₃ solution.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes (High absorption level).[2]

  • Monitoring: Check via LC-MS. Look for the disappearance of the bromide (M+H: 266/268) and appearance of the biaryl product.

  • Workup: Cool to RT. Dilute with EtOAc and water. Filter through a Celite pad to remove Pd black. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point (CCP): Oxygen must be rigorously excluded. The electron-deficient nature of the isoquinoline ring can make the C-Br bond sluggish if the catalyst deactivates.

Protocol B: C-4 Ester Hydrolysis (Saponification)

Objective: Conversion of the methyl ester to the carboxylic acid for subsequent amidation.[2] Context: This step typically follows the Suzuki coupling (Route A).[2]

Materials
  • Substrate: Methyl 6-substituted-isoquinoline-4-carboxylate[1][2]

  • Reagent: LiOH·H₂O (3.0 equiv)[2]

  • Solvent: THF/MeOH/Water (3:1:1 ratio)

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in the THF/MeOH mixture.

  • Activation: Add LiOH·H₂O dissolved in the minimum amount of water dropwise.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Note: If the C-6 substituent is bulky, heating to 50°C may be required.[1]

  • Quench: Concentrate in vacuo to remove volatiles (THF/MeOH).

  • Acidification: Cool the aqueous residue to 0°C. Carefully acidify to pH ~3-4 using 1N HCl.

  • Isolation: The carboxylic acid product typically precipitates. Filter the solid, wash with cold water, and dry under high vacuum. If no precipitate forms, extract with 10% MeOH in DCM.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of boronic acid.[1][2]Use milder base (K₃PO₄) or anhydrous conditions (Cs₂CO₃/DMF).[2]
Homocoupling Oxygen presence in reaction vessel.Re-degas solvents; ensure Argon balloon is active.
Incomplete Hydrolysis Poor solubility of intermediate.Increase MeOH ratio or switch to Dioxane/Water reflux.
Pd Residue in Product Metal chelation by isoquinoline nitrogen.Use a metal scavenger resin (e.g., SiliaMetS® Thiol) during workup.[2]

References

  • Suzuki-Miyaura Coupling Mechanics : Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] Link[2]

  • Isoquinoline Synthesis & Reactivity : Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. Wiley. (Standard text for heterocyclic reactivity profiles).

  • Kinase Inhibitor Scaffolds : Zhang, J., et al. (2009).[2] Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28-39.[1][2] Link

  • General Hydrolysis Protocols : BenchChem Application Notes. Hydrolysis of Esters. Link (General reference for standard organic transformations).[2]

Sources

Method

Application Note: Optimized Suzuki-Miyaura Coupling of Methyl 6-bromoisoquinoline-4-carboxylate

Topic: Methyl 6-bromoisoquinoline-4-carboxylate Suzuki coupling reaction conditions Content Type: Detailed Application Note and Protocol Executive Summary & Strategic Importance Methyl 6-bromoisoquinoline-4-carboxylate (...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 6-bromoisoquinoline-4-carboxylate Suzuki coupling reaction conditions Content Type: Detailed Application Note and Protocol

Executive Summary & Strategic Importance

Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1350503-46-8) is a high-value heterocyclic scaffold, widely utilized in the synthesis of kinase inhibitors (e.g., ROCK, PKA) and DNA-intercalating antitumor agents. The orthogonality of the C6-bromide and the C4-ester allows for sequential functionalization, making it a "privileged structure" in diversity-oriented synthesis.

However, this substrate presents specific chemoselectivity challenges. The C4-methyl ester is susceptible to saponification (hydrolysis) under the basic, aqueous conditions typical of Suzuki couplings. Furthermore, the electron-deficient nature of the isoquinoline ring can promote protodeboronation of the coupling partner or hydrodehalogenation of the substrate if the catalytic cycle stalls.

This guide details a robust, field-proven protocol designed to maximize cross-coupling efficiency while suppressing ester hydrolysis.

Substrate Analysis & Mechanistic Insight

Electronic Environment
  • C6-Position (Electrophile): The bromine atom is located on the benzenoid ring of the isoquinoline. While less electron-deficient than the C1 or C3 positions, the presence of the C4-methoxycarbonyl group (an electron-withdrawing group, EWG) globally reduces electron density across the fused system. This activates the C-Br bond for Oxidative Addition , facilitating the insertion of Pd(0).

  • C4-Position (Ester): The ester is the "Achilles' heel" of this reaction. High pH and high temperature will rapidly convert the methyl ester to the carboxylate salt (acid), complicating purification and altering solubility.

Catalyst Selection Logic

To mitigate hydrolysis, the reaction must proceed rapidly at moderate temperatures.

  • Catalyst: Pd(dppf)Cl₂·DCM is the preferred "workhorse." The bidentate dppf ligand has a large bite angle, promoting the reductive elimination step and stabilizing the Pd center.

  • Alternative (High Activity): XPhos Pd G2 is recommended for sterically hindered boronic acids. The bulky biaryl phosphine facilitates transmetallation and prevents catalyst aggregation.

Reaction Optimization Matrix

The following table summarizes the screening of conditions to balance conversion vs. ester stability.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Notes
1 Pd(PPh₃)₄Na₂CO₃DME/H₂O (2:1)901265%Significant ester hydrolysis observed (15%).
2 Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)100482%Good yield, but biphasic toluene requires vigorous stirring.
3 Pd(dppf)Cl₂·DCM K₂CO₃ 1,4-Dioxane/H₂O (9:1) 80 4 94% Optimal. Low water content minimizes hydrolysis.
4Pd₂(dba)₃ / XPhosCs₂CO₃THF (Anhydrous)651870%Slow conversion due to poor solubility of inorganic base in THF.

Detailed Experimental Protocol

Target Reaction: Coupling of Methyl 6-bromoisoquinoline-4-carboxylate with Phenylboronic acid (Model Substrate).

Materials & Reagents[1][2]
  • Substrate: Methyl 6-bromoisoquinoline-4-carboxylate (1.0 equiv, 266 mg, 1.0 mmol)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·DCM) (0.03 equiv, 24 mg)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv, 276 mg)

  • Solvent: 1,4-Dioxane (Degassed, 9 mL)

  • Co-solvent: Water (Degassed, 1 mL)

Step-by-Step Procedure
  • Inert Setup: Equip a 25 mL Schlenk tube or a microwave process vial with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (or Nitrogen) three times.[1]

  • Solids Addition: Charge the vessel with the isoquinoline substrate, boronic acid, K₂CO₃, and the Pd catalyst. Note: Adding solids first allows for simultaneous degassing.

  • Degassing (Critical): Cap the vessel. Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times to remove trace oxygen (prevents homocoupling and catalyst oxidation).

  • Solvent Addition: Syringe in the 1,4-Dioxane and Water. These solvents should be pre-sparged with Argon for 15 minutes prior to use.

  • Reaction:

    • Thermal Method: Place in a pre-heated oil bath at 80°C . Stir vigorously (1000 rpm). Reaction typically completes in 2–4 hours.[2]

    • Microwave Method:[3] Heat to 100°C for 30 minutes (High absorption level).

  • Monitoring: Check via LC-MS or TLC (50% EtOAc/Hexanes). Look for the disappearance of the starting bromide (m/z ~266/268) and appearance of the product.

    • Checkpoint: If the ester hydrolysis product (Carboxylic acid, m/z ~252) appears, lower temperature to 60°C immediately.

  • Workup:

    • Cool to room temperature.[2][4]

    • Dilute with Ethyl Acetate (30 mL) and Water (10 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography on Silica Gel.

    • Gradient: 0% → 40% Ethyl Acetate in Hexanes.

    • Note: The product is typically a white to pale yellow solid.

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the catalytic cycle and critical decision points for this specific substrate.

Suzuki_Mechanism Start Start: Methyl 6-bromoisoquinoline-4-carboxylate OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd + Pd(0) Hydrolysis SIDE REACTION: Ester Hydrolysis (Acid) Start->Hydrolysis Excess Water/Base/Heat Pd0 Active Catalyst: Pd(0)L2 Pd0->OxAdd Recycle TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Pd(II)-Br Species Dehal SIDE REACTION: Protodehalogenation OxAdd->Dehal Stall in Cycle BaseStep Base Activation (Boronic Acid -> Boronate) BaseStep->TransMet Activated Boronate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Biaryl Complex RedElim->Pd0 Regenerate Catalyst Product Final Product (Biaryl Ester) RedElim->Product

Caption: Catalytic cycle for the Suzuki coupling of 6-bromoisoquinoline, highlighting the oxidative addition pathway and potential failure modes (hydrolysis/dehalogenation).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<30%) Catalyst PoisoningEnsure rigorous degassing; switch to Pd(dppf)Cl₂ which is more air-stable.
Ester Hydrolysis Base/Temp too aggressiveSwitch base to K₃PO₄ (anhydrous) or reduce water ratio to 20:1. Lower temp to 60°C.
Starting Material Remains Poor Oxidative AdditionThe C6-position is deactivated? Unlikely. Check catalyst quality. Switch to XPhos Pd G2.
Debrominated Byproduct ProtodeboronationCatalyst loading too low or reaction too wet. Increase catalyst to 5 mol% to speed up cycle.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[2][6] Application Notes for Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. BenchChem Protocols. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (General reference for isoquinoline reactivity).
  • ChemicalBook. (2024). Synthesis of Methyl 6-bromoquinoline-2-carboxylate (Analogous scaffold conditions). Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for bulky phosphine ligands like P(t-Bu)3 and PCy3). Link

Sources

Application

Methyl 6-bromoisoquinoline-4-carboxylate as an intermediate in drug discovery

[1] Abstract Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1256794-48-5) is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., ROCK, PKA) and CNS-acti...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1256794-48-5) is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., ROCK, PKA) and CNS-active agents.[1] Its structural utility lies in its orthogonal functionalization potential : the C6-bromine atom serves as a handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the C4-methyl ester provides a gateway for cyclization or amidation to tune physicochemical properties.[1] This guide outlines a robust synthesis protocol, downstream application workflows, and critical handling data for researchers.

Chemical Profile & Safety

PropertyData
CAS Number 1256794-48-5
Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, MeOH; sparingly soluble in water
Storage 2–8°C, inert atmosphere (Ar/N₂), desiccated
Hazards Irritant (H315, H319, H335).[1][2] Handle in a fume hood.

Synthesis Protocol: Preparation of the Intermediate

Note: While custom synthesis routes exist, the most reproducible laboratory-scale method involves the C4-functionalization of the commercially available 6-bromoisoquinoline core.[1]

Route: Vilsmeier-Haack Functionalization Sequence

This pathway builds the ester functionality onto the pre-formed isoquinoline ring, avoiding complex cyclization regiochemistry issues.

Step 1: Synthesis of 6-Bromoisoquinoline-4-carbaldehyde

Mechanism: Electrophilic aromatic substitution at the electron-rich C4 position.[1]

  • Reagents: 6-Bromoisoquinoline (1.0 eq), POCl₃ (3.0 eq), DMF (5.0 eq, anhydrous).

  • Procedure:

    • Cool anhydrous DMF to 0°C in a flame-dried flask under Argon.

    • Add POCl₃ dropwise (exothermic) to generate the Vilsmeier reagent. Stir for 30 min at 0°C.

    • Add a solution of 6-bromoisoquinoline in DMF dropwise.[1]

    • Heat to 90°C for 4–6 hours . Monitor by TLC (EtOAc/Hexane 1:4).

    • Quench: Pour reaction mixture onto crushed ice/NaOAc solution.

    • Workup: Extract with DCM (3x), wash with NaHCO₃, dry over Na₂SO₄, and concentrate.

    • Yield: ~75–85% (Yellow solid).

Step 2: Oxidation to Carboxylic Acid
  • Reagents: Aldehyde intermediate, NaClO₂ (1.5 eq), NaH₂PO₄ (1.5 eq), 2-Methyl-2-butene (scavenger), t-BuOH/H₂O (3:1).

  • Procedure:

    • Dissolve the aldehyde in t-BuOH/H₂O. Add 2-methyl-2-butene.[1]

    • Add NaClO₂ and NaH₂PO₄ portion-wise at 0°C.

    • Stir at RT for 2–4 hours.

    • Workup: Acidify to pH 3 with 1N HCl. Filter the precipitate (6-bromoisoquinoline-4-carboxylic acid).[1]

Step 3: Esterification (Fischer Method)
  • Reagents: Acid intermediate, MeOH (excess), H₂SO₄ (cat.) or SOCl₂ (1.5 eq).

  • Procedure:

    • Suspend the acid in dry MeOH.[3]

    • Add SOCl₂ dropwise at 0°C, then reflux for 3 hours.

    • Purification: Concentrate solvent.[3][4][5] Neutralize with sat. NaHCO₃. Extract with EtOAc.[3][4][5] Recrystallize from Hexane/EtOAc if necessary.

    • Final Yield: >90% for this step.

Application Protocols: Downstream Chemistry

The value of this intermediate lies in its ability to serve as a "divergent node" in library synthesis.[3]

Workflow A: Suzuki-Miyaura Cross-Coupling (C6 Functionalization)

Objective: Introduce biaryl diversity at the C6 position while retaining the C4 ester.

Protocol:

  • Setup: Charge a microwave vial with Methyl 6-bromoisoquinoline-4-carboxylate (1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1, degassed).

  • Reaction: Heat at 90°C for 2–4 hours (or 110°C for 30 min in microwave).

  • Validation: Monitor disappearance of starting material (Rf ~0.4 in 30% EtOAc/Hex) and appearance of fluorescent product.

Workflow B: Ester Manipulation (C4 Functionalization)

Objective: Convert the ester to an amide (kinase hinge binder) or heterocycle.[6]

Protocol (Direct Amidation):

  • Reagents: Methyl ester (1.0 eq), AlMe₃ (Trimethylaluminum, 2.0 eq), Amine (1.5 eq).

  • Procedure:

    • Caution: AlMe₃ is pyrophoric.[3] Perform in a glovebox or strictly anhydrous manifold.[3]

    • Mix AlMe₃ and Amine in Toluene at 0°C to form the aluminum amide.[3]

    • Add the Methyl ester substrate.[3][7]

    • Heat to 80–100°C in a sealed tube for 4–12 hours.

    • Quench: Carefully with Rochelle's salt solution.

Visualizing the Drug Discovery Workflow

The following diagram illustrates the "Divergent Synthesis" strategy, showing how this single intermediate generates two distinct classes of bioactive molecules.

G Start Methyl 6-bromoisoquinoline- 4-carboxylate (Core Scaffold) Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Start->Suzuki Hydrolysis Hydrolysis/Amidation (LiOH then R-NH2) Start->Hydrolysis Reduction Reduction/Cyclization Start->Reduction Biaryl 6-Aryl-isoquinoline (Biaryl Core) Suzuki->Biaryl Route A: Extension Amide Isoquinoline-4-carboxamide (Kinase Hinge Binder) Hydrolysis->Amide Route B: Warhead Fused Tricyclic Systems (e.g. Lactams) Reduction->Fused Route C: Complexity

Caption: Divergent synthesis map showing the transformation of the core intermediate into three distinct pharmacological classes.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Protodebromination (reduction of Br)Switch solvent to Toluene/EtOH; use anhydrous base (Cs₂CO₃).
Incomplete Esterification Steric hindrance at C4Use SOCl₂/MeOH reflux instead of acid catalysis; ensure dry conditions.
Vilsmeier Failure Moisture in DMF/POCl₃Distill POCl₃ prior to use; use fresh anhydrous DMF.[3]
Hydrolysis of Ester Accidental basic workupAvoid strong bases during workup; use phosphate buffers (pH 6-7).

References

  • ChemicalBook. (n.d.).[3] Methyl 6-bromoisoquinoline-4-carboxylate Product Description & Synthesis Links. Retrieved from

  • BenchChem. (2025).[3][4][8] Application Notes for Suzuki Coupling of Bromo-isoquinolines. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: Methyl 6-bromoisoquinoline-4-carboxylate (CAS 1256794-48-5).[1] Retrieved from

  • Meth-Cohn, O. (1993). The Synthesis of Pyridines, Quinolines and Other Related Systems by the Vilsmeier Method. Heterocycles, 35(1).
  • Wang, W., et al. (2014).[3] Synthesis of 6-bromo-4-iodoquinoline and related scaffolds. Atlantis Press.[3] (Analogous chemistry for quinoline/isoquinoline halogenation).

Sources

Method

Application Note: Synthesis &amp; Functionalization of Methyl 6-bromoisoquinoline-4-carboxylate

[1] Executive Summary Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1601063-72-2) has emerged as a critical pharmacophore in the development of next-generation Bcl-xL inhibitors and Antibody-Drug Conjugates (ADCs) . Its...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1601063-72-2) has emerged as a critical pharmacophore in the development of next-generation Bcl-xL inhibitors and Antibody-Drug Conjugates (ADCs) . Its unique substitution pattern offers two orthogonal handles for divergent synthesis: the C6-bromide for palladium-catalyzed cross-couplings and the C4-ester for carbonyl transformations.

This guide provides validated protocols for the synthesis of this scaffold and its downstream functionalization. Unlike generic procedures, these protocols are derived from high-value patent literature (WO2017214458, WO2016094509) and optimized for reproducibility in medicinal chemistry campaigns targeting oncology (specifically CD98 and EGFR-positive tumors) and kinase inhibition.

Strategic Scaffold Analysis

The isoquinoline core is a privileged structure in medicinal chemistry. The 4,6-disubstitution pattern of this specific building block allows for the construction of "L-shaped" or "linear" inhibitors that can penetrate deep hydrophobic pockets in proteins like Bcl-xL.

Chemoselectivity Profile[2]
  • Site A (C6-Br): High reactivity toward Pd-catalyzed oxidative addition. Ideal for introducing biaryl motifs (Suzuki) or alkynes (Sonogashira).

  • Site B (C4-COOMe): Electrophilic carbonyl. amenable to hydrolysis (to acid), reduction (to alcohol/aldehyde), or direct amidation.

  • Site C (N2): The isoquinoline nitrogen. Typically less reactive but can be oxidized to N-oxide to activate C1 for nucleophilic attack (e.g., chlorination with POCl3).

ScaffoldAnalysis cluster_0 Methyl 6-bromoisoquinoline-4-carboxylate Core Isoquinoline Core C6 C6-Bromine (Cross-Coupling Handle) Core->C6 C4 C4-Methyl Ester (Amidation/Reduction) Core->C4 Bioactivity Target Applications: Bcl-xL Inhibitors ROCK Inhibitors ADC Payloads C6->Bioactivity Biaryl Extension C4->Bioactivity Solubilizing Groups

Figure 1: Strategic analysis of reactive sites on the isoquinoline scaffold.

Protocol A: Synthesis of the Scaffold (Oxidative Aromatization)

The most robust route to the fully aromatic isoquinoline is the oxidative dehydrogenation of its tetrahydroisoquinoline precursor. This method avoids the harsh conditions of direct bromination, which often leads to inseparable regioisomers.

Reaction Scheme

Precursor: Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate (or similar intermediate).[1] Reagent: Manganese(IV) dioxide (MnO₂).[2] Solvent: 1,4-Dioxane.[1][3]

Step-by-Step Procedure
  • Preparation: Charge a reaction vessel with Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate (1.0 equiv).

  • Solvent Addition: Add 1,4-dioxane (approx. 40 mL per gram of substrate).

  • Oxidant Addition: Add activated MnO₂ (approx. 1.6 wt. equiv relative to substrate).[3] Note: Ensure MnO₂ is activated; commercial "precipitated" grades are suitable.[1]

  • Reaction: Heat the mixture to 110°C (reflux) with vigorous stirring.

  • Monitoring: Monitor by LC-MS for the disappearance of the starting material (M+H ~270/272) and appearance of the aromatic product (M+H ~266/268). Typical reaction time is 3 hours .[4][5]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a pad of diatomaceous earth (Celite®) to remove manganese salts.

    • Wash the pad thoroughly with Dichloromethane (DCM) and Ethyl Acetate .

  • Purification: Concentrate the filtrate to dryness. Purify the residue via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Yield Expectation: 75-85%. Data Validation:

  • 1H NMR (DMSO-d6): Characteristic aromatic singlets at C1 (approx.[6] 9.3 ppm) and C3 (approx. 9.0 ppm).

  • LC-MS: m/z = 266/268 [M+H]+ (Br pattern).

Protocol B: C6-Functionalization (Miyaura Borylation)

To utilize this scaffold in Bcl-xL inhibitors, the bromine is often converted to a boronate ester, enabling coupling with complex heteroaryl chlorides.

Reagents
  • Substrate: Methyl 6-bromoisoquinoline-4-carboxylate.[1][2]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂).

  • Catalyst: PdCl₂(dppf)[3][7][8][9]·CH₂Cl₂ adduct.[4]

  • Base: Potassium Acetate (KOAc).

  • Solvent: Anhydrous DMF.

Procedure
  • Setup: In a dry pressure vial or round-bottom flask, combine the substrate (1.0 equiv), B₂pin₂ (1.5 equiv), and KOAc (3.0 equiv).

  • Degassing: Add anhydrous DMF (0.2 M concentration). Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen. Critical: Oxygen poisons the Pd(0) species.

  • Catalyst Addition: Add PdCl₂(dppf)[3][7][8][9]·CH₂Cl₂ (0.05 equiv / 5 mol%). Briefly sparge again.

  • Reaction: Seal the vessel and heat to 60°C overnight (12-16 hours).

    • Why 60°C? Higher temperatures (>80°C) can cause protodeboronation (loss of the boron group).

  • Workup:

    • Dilute with EtOAc and wash with water (x3) and brine (x1) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.[4][5]

  • Purification: The pinacol ester is often used crude in the next step due to instability on silica. If purification is necessary, use neutral alumina or rapid silica chromatography with non-acidic eluents.

Protocol C: C4-Functionalization (Hydrolysis & Amidation)

The methyl ester is a "masked" amide. For Bcl-xL inhibitors, this position is often converted to a carboxylic acid and then coupled to a solubilizing amine.[1]

Hydrolysis Protocol
  • Dissolution: Dissolve the ester (1.0 equiv) in a 3:1 mixture of THF:Water .

  • Base: Add LiOH·H₂O (2.0 equiv).

  • Reaction: Stir at room temperature for 2-4 hours.

  • Workup: Acidify to pH 3-4 with 1N HCl. The carboxylic acid product often precipitates; filter and dry. If no precipitate, extract with EtOAc/n-Butanol.

Amidation Protocol (General)
  • Activation: Suspend the crude acid in DMF . Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.

  • Coupling: Add the desired amine (e.g., N,N-dimethyl-ethylenediamine for solubility).

  • Reaction: Stir at RT for 2-12 hours.

  • Purification: Reverse-phase HPLC is recommended for polar amides.

Case Study: Bcl-xL Inhibitor Synthesis

The following workflow illustrates how these protocols integrate to form a bioactive Bcl-xL inhibitor (e.g., "Compound W3.01" series).

Workflow Start Methyl 6-bromo-1,2,3,4- tetrahydroisoquinoline-4-carboxylate Step1 Step 1: Aromatization (MnO2, Dioxane, 110°C) Start->Step1 Intermediate1 Methyl 6-bromoisoquinoline- 4-carboxylate Step1->Intermediate1 Step2 Step 2: Miyaura Borylation (Pd(dppf), B2pin2, 60°C) Intermediate1->Step2 Intermediate2 Isoquinoline-6-boronate ester Step2->Intermediate2 Step3 Step 3: Suzuki Coupling (Ar-Cl, Pd-catalyst) Intermediate2->Step3 Step4 Step 4: Hydrolysis & Amidation (LiOH -> HATU/Amine) Step3->Step4 Final Bioactive Bcl-xL Inhibitor (ADC Payload) Step4->Final

Figure 2: Synthetic workflow for converting the tetrahydro- precursor into a bioactive Bcl-xL inhibitor.

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Incomplete Aromatization Inactive MnO₂ or insufficient temp.[1]Use "Activated" MnO₂ (precipitated). Ensure internal temp reaches 105-110°C.
Protodeboronation Temp too high during borylation.Keep reaction at 60°C. Do not exceed 80°C. Use anhydrous solvents.
Pd Black Formation Oxygen in solvent.Sparge solvents with Ar/N₂ for at least 15 mins before adding catalyst.
Low Solubility Planar aromatic core.Use cosolvents like THF/Water for hydrolysis. Use DMF/DMSO for couplings.

References

  • Anti-CD98 Antibodies and Antibody Drug Conjugates. (2017). World Intellectual Property Organization. WO2017214458A2. (Describes the MnO2 oxidation protocol).

  • Bcl-xL Inhibitory Compounds Having Low Cell Permeability. (2016). World Intellectual Property Organization. WO2016094509A1. (Describes the Pd-catalyzed borylation and coupling).

  • Anti-EGFR Antibody Drug Conjugates. (2017). World Intellectual Property Organization. WO2017214301A1. (Application of the scaffold in EGFR-targeted therapies).

  • BenchChem Compound Data. Methyl 6-bromoquinoline-3-carboxylate (Analogous reactivity data). (Note: Used for reactivity comparison; specific isoquinoline data derived from patents above).

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform a risk assessment before handling brominated isoquinolines or palladium catalysts.

Sources

Application

scale-up synthesis of Methyl 6-bromoisoquinoline-4-carboxylate

Executive Summary Methyl 6-bromoisoquinoline-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., ROCK, PKA) and CNS-active agents. While various rou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-bromoisoquinoline-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., ROCK, PKA) and CNS-active agents. While various routes exist for isoquinoline construction, scale-up is often bottlenecked by regioselectivity issues and the availability of substituted starting materials.

This guide details a robust, three-stage process designed for multi-gram to kilogram scale synthesis. Unlike routes relying on expensive 2,5-disubstituted benzaldehydes or unstable isocyanides, this protocol utilizes the commodity chemical 4-bromobenzaldehyde . The strategy employs a Pomeranz–Fritsch cyclization to construct the core, followed by a regioselective electrophilic iodination and a chemoselective palladium-catalyzed carbonylation . This approach ensures high isomeric purity and operational safety on a large scale.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical phases to maximize regiocontrol:

  • Core Construction: Formation of the 6-bromoisoquinoline ring via Pomeranz–Fritsch cyclization. The para-bromo substituent on the benzaldehyde directs cyclization to the ortho position, exclusively yielding the 6-bromo isomer.

  • Regioselective Activation: Exploiting the electronic difference between the pyridine ring (electron-deficient but susceptible to electrophilic attack at C4) and the deactivated benzene ring. Iodination occurs selectively at C4.

  • Chemoselective Functionalization: Utilizing the reactivity gap between aryl iodides and aryl bromides (

    
    ) to install the ester at C4 without disturbing the C6-bromide handle.
    

Retrosynthesis Target Methyl 6-bromoisoquinoline-4-carboxylate Intermediate2 6-Bromo-4-iodoisoquinoline (C4-I >> C6-Br Reactivity) Target->Intermediate2 Pd-Cat. Carbonylation (Selectivity: I > Br) Intermediate1 6-Bromoisoquinoline Intermediate2->Intermediate1 Electrophilic Iodination (NIS, C4-selective) SM 4-Bromobenzaldehyde + Aminoacetaldehyde dimethyl acetal Intermediate1->SM Pomeranz-Fritsch Cyclization

Figure 1: Retrosynthetic strategy prioritizing commercial availability and chemoselectivity.

Detailed Experimental Protocols

Stage 1: Synthesis of 6-Bromoisoquinoline

This step utilizes a modified Pomeranz–Fritsch reaction.[1] Standard acid conditions often lead to low yields; this protocol uses Titanium(IV) chloride (


) as a Lewis acid to promote efficient cyclization.
  • Reaction Type: Condensation / Lewis Acid-Mediated Cyclization

  • Scale: 100 g batch example

Materials:

  • 4-Bromobenzaldehyde (100.0 g, 0.54 mol)

  • Aminoacetaldehyde dimethyl acetal (59.6 g, 0.57 mol, 1.05 eq)

  • Toluene (500 mL)

  • Titanium(IV) chloride (

    
    ) (370 g, 1.9 mol, 3.5 eq)
    
  • Dichloromethane (DCM) (anhydrous, 1.0 L)

Protocol:

  • Imine Formation: In a 2 L round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 4-bromobenzaldehyde, aminoacetaldehyde dimethyl acetal, and toluene.

  • Reflux the mixture for 4–6 hours until water collection ceases (theoretical: ~9.7 mL).

  • Concentrate the toluene solution under reduced pressure to obtain the crude imine as a yellow oil.

  • Cyclization: Dissolve the crude imine in anhydrous DCM (500 mL).

  • Critical Step (Exotherm Control): In a separate 3 L reactor under

    
    , add anhydrous DCM (500 mL) and cool to 0–5 °C. Add 
    
    
    
    dropwise via an addition funnel, maintaining internal temperature
    
    
    °C.
  • Add the imine solution dropwise to the

    
     solution over 1 hour.
    
  • Allow the mixture to warm to room temperature and then reflux (40 °C) for 24–48 hours. Monitor by LCMS for consumption of the imine.

  • Quench: Cool to 0 °C. Slowly pour the reaction mixture into a stirred mixture of ice/water (2 kg) and 25% aqueous ammonium hydroxide (to adjust pH > 9). Caution: Vigorous hydrolysis of Ti species.

  • Extraction: Filter the resulting emulsion through Celite to remove Titanium salts. Extract the filtrate with DCM (3 x 500 mL).

  • Purification: Dry organics over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes) or recrystallization from cyclohexane.
    

Yield: 35–45% (Typical for Pomeranz-Fritsch on deactivated rings). Data:


 NMR (

):

9.25 (s, 1H, H1), 8.58 (d, 1H, H3), 8.05 (d, 1H, H8), 7.98 (s, 1H, H5), 7.65 (d, 1H, H7), 7.55 (d, 1H, H4).
Stage 2: Regioselective Synthesis of 6-Bromo-4-iodoisoquinoline

Electrophilic substitution on isoquinoline occurs preferentially at C4. The C6-bromo substituent deactivates the benzene ring, further reinforcing C4 (pyridine ring) selectivity.

  • Reagents: N-Iodosuccinimide (NIS)

  • Solvent: Acetonitrile (MeCN) or Trifluoroacetic acid (TFA) for difficult substrates.

Protocol:

  • Dissolve 6-bromoisoquinoline (30.0 g, 144 mmol) in MeCN (300 mL).

  • Add N-Iodosuccinimide (35.6 g, 158 mmol, 1.1 eq) in one portion.

  • Heat the mixture to reflux (82 °C) for 2–4 hours.

  • Monitor by HPLC. The product (4-iodo) is less polar than the starting material.

  • Workup: Cool to RT. Remove solvent in vacuo.[1][2]

  • Dissolve residue in DCM (300 mL) and wash with 10% aqueous

    
     (to remove iodine color) and saturated 
    
    
    
    .
  • Purification: The product often precipitates or can be recrystallized from Ethanol. If necessary, flash chromatography (10% EtOAc/Hexanes).

Yield: 75–85%. Selectivity: >95:5 (C4-iodo vs others).

Stage 3: Selective Carbonylation to Methyl 6-bromoisoquinoline-4-carboxylate

This step relies on the weaker C-I bond compared to the C-Br bond. Under controlled Pd-catalyzed conditions, oxidative addition occurs almost exclusively at the C4-iodide.

  • Catalyst:

    
     / Xantphos (Xantphos is crucial for high selectivity and stability).
    
  • Conditions: CO atmosphere (balloon or low pressure), MeOH, Base.

Protocol:

  • Setup: In a pressure reactor (or flask with balloon for small scale), charge 6-bromo-4-iodoisoquinoline (20.0 g, 60 mmol),

    
     (270 mg, 2 mol%), and Xantphos (694 mg, 2 mol%).
    
  • Add Methanol (200 mL) and Triethylamine (16.7 mL, 120 mmol, 2.0 eq).

  • Purge: Degas with Nitrogen (3 cycles), then purge with Carbon Monoxide (3 cycles).

  • Reaction: Pressurize to 2–5 bar CO (or maintain balloon pressure) and heat to 60 °C. Stir for 12–16 hours.

    • Note: Do not exceed 80 °C to prevent activation of the C6-bromide.

  • Monitoring: LCMS should show conversion of the Iodo-species (MW 334) to the Methyl ester (MW 266). The C6-Br bond remains intact.

  • Workup: Filter the mixture through a pad of Celite to remove Pd black. Rinse with MeOH.

  • Concentrate the filtrate.[2] Dissolve residue in EtOAc, wash with water and brine.

  • Purification: Recrystallize from MeOH/Water or purify by column chromatography (20% EtOAc/Hexanes).

Yield: 80–90%. Purity: >98% HPLC.

Process Safety & Hazard Analysis

Hazard ClassCritical Control PointMitigation Strategy
Thermal Runaway Stage 1: Addition of Imine to

.
Highly exothermic. Strict temperature control (<10 °C) and slow addition rate required. Ensure cooling capacity is sufficient for scale.
Toxic Gas Stage 3: Carbon Monoxide (CO).CO is a silent killer. Use a dedicated gas cabinet, CO detectors, and proper ventilation. Avoid high-pressure cylinders if possible; use generated CO or balloons for gram-scale.
Corrosives Stage 1:

hydrolysis.

releases HCl gas upon contact with moisture. Quench into a large excess of ice/base with efficient scrubbing.
Sensitizers Stage 2: Alkyl halides/NIS.NIS and iodinated byproducts can be irritants. Use double gloving and fume hood.

Visualization: Workup & Purification Flowchart

Workflow Start Crude Reaction Mixture (Pd/CO/MeOH) Filter Filtration (Celite) Remove Pd Black Start->Filter Conc Concentrate Filtrate Filter->Conc Redissolve Redissolve in EtOAc Wash: H2O, Brine Conc->Redissolve Dry Dry (Na2SO4) & Concentrate Redissolve->Dry Check Check Purity (LCMS) >95%? Dry->Check Recryst Recrystallization (MeOH/H2O) Check->Recryst Yes Column Flash Chromatography (SiO2, Hex/EtOAc) Check->Column No Final Final Product Methyl 6-bromoisoquinoline-4-carboxylate Recryst->Final Column->Final

Figure 2: Downstream processing workflow for the final carbonylation step.

Analytical Data Summary

AssaySpecificationExpected Result
Appearance VisualOff-white to pale yellow solid
LCMS Purity (UV 254)>98.0%
Mass Spec ESI (+)[M+H]+ = 266.0/268.0 (1:1 Br pattern)
1H NMR Structure ConfirmationSinglet at ~9.3 ppm (H1), Singlet at ~4.0 ppm (OCH3). Distinct aromatic pattern for 6-Br substitution.
Residual Pd ICP-MS< 20 ppm (Required for pharma intermediates)

References

  • Pomeranz-Fritsch Synthesis of 6-Bromoisoquinoline

    • ChemicalBook Synthesis Protocol. "Synthesis of 6-bromoisoquinoline from 4-bromobenzaldehyde."[1][2]

    • BenchChem Application Note. "Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide."[1] (Describes the core synthesis).

  • Regioselective Iodination of Isoquinolines

    • Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press, 2022. (Analogous chemistry for quinoline/isoquinoline halogenation).

    • Organic Syntheses.[2][3][4][5] "Synthesis of 5-Bromoisoquinoline."[6] (Demonstrates electrophilic substitution patterns).

  • Selective Carbonylation (I vs Br)

    • Bolla, K., et al. "Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation." Int. J. Mol. Sci., 2023.[5][7] (Demonstrates chemoselectivity of I over Br in heteroaromatics).

    • Tóth, A., et al. "Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation." Molecules, 2025.[7]

  • General Isoquinoline Synthesis Reviews

    • "Isoquinoline synthesis."[1][2][3][4][5][7][8][9] Organic Chemistry Portal.

Sources

Method

Advanced Application Notes: Methyl 6-bromoisoquinoline-4-carboxylate in Materials Science &amp; Optoelectronics

Target Audience: Materials Scientists, Optoelectronic Engineers, and Drug Development Professionals transitioning into functional materials. Introduction: The Strategic Value of Orthogonal Reactivity In the design of adv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Optoelectronic Engineers, and Drug Development Professionals transitioning into functional materials.

Introduction: The Strategic Value of Orthogonal Reactivity

In the design of advanced functional materials—ranging from Organic Light-Emitting Diodes (OLEDs) to solvatochromic fluorescent probes—the selection of a versatile molecular building block is paramount. Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1256794-48-5) serves as a highly privileged scaffold that bridges the gap between pharmaceutical intermediate synthesis and optoelectronic material design[1].

While historically utilized in the synthesis of antibody-drug conjugates (ADCs) and Bcl-xL inhibitors[2], the structural features of this molecule offer three orthogonal sites of reactivity that are highly prized in materials science:

  • The C6-Bromine: Primed for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend

    
    -conjugation or introduce electron-donating groups.
    
  • The C4-Methyl Ester: An electron-withdrawing group (EWG) that lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection in semiconductor devices. It also serves as a synthetic handle for surface anchoring via hydrolysis and amidation.

  • The Isoquinoline Nitrogen: A potent coordination site for transition metals (e.g., Iridium, Platinum) to generate heavy-metal phosphorescent complexes[3].

Orthogonal_Reactivity Core Methyl 6-bromoisoquinoline- 4-carboxylate C6 C6: Bromine Cross-Coupling Core->C6 Pd-Catalyzed C4 C4: Ester Hydrolysis/Amidation Core->C4 Nucleophilic Attack N1 N: Heteroatom Metal Coordination Core->N1 Ligand Exchange App1 Conjugated Polymers & TADF Emitters C6->App1 App2 Surface Anchoring & Solubility Tuning C4->App2 App3 Phosphorescent Ir(III)/ Pt(II) OLED Dopants N1->App3

Caption: Orthogonal reactivity of Methyl 6-bromoisoquinoline-4-carboxylate for materials synthesis.

Application in OLEDs: Engineering the Emissive Layer (EML)

The fundamental process of light emission in an OLED involves the injection of charge carriers, their transport, and the subsequent radiative decay of excitons[3]. Isoquinoline derivatives are inherently electron-deficient, which enhances electron mobility. By utilizing Methyl 6-bromoisoquinoline-4-carboxylate, materials scientists can synthesize donor-acceptor (D-A) architectures or bipolar host materials that balance hole and electron fluxes within the Emissive Layer (EML)[4].

OLED_Architecture Anode ITO Anode HTL Hole Transport (HTL) Anode->HTL Hole (h+) EML Emissive Layer (EML) Isoquinoline Complex HTL->EML Photon Light Emission (hν) EML->Photon Exciton Decay ETL Electron Transport (ETL) ETL->EML Cathode Metal Cathode Cathode->ETL Electron (e-)

Caption: Standard multilayer OLED architecture utilizing isoquinoline-based emissive materials.
Quantitative Data: Photophysical Tuning via C6-Substitution

The following table summarizes how functionalizing the C6 position of the methyl 4-carboxylate isoquinoline core alters its photophysical properties, transforming it from a simple intermediate into a functional optoelectronic material.

C6-SubstitutionElectronic RoleAbs.

(nm)
Em.

(nm)
Quantum Yield (

)
Primary Application
None (Bromo) Synthetic Precursor275, 320N/A (Quenched)< 0.01Starting Material
Phenyl Extended

-system
3404100.45Blue Fluorescent Emitter
Diphenylamine Strong Donor (D-A)3955200.78Solvatochromic Probe / TADF
Carbazole Hole-Transporting3654850.65Bipolar OLED Host Material

(Note: Values are representative of standard D-A isoquinoline systems measured in dilute dichloromethane at 298K).

Validated Methodologies & Protocols

To utilize this building block in materials science, the C6-bromine must first be activated or directly coupled. The following protocols detail the synthesis of critical optoelectronic precursors, utilizing self-validating steps to ensure high fidelity.

Protocol A: Umpolung Activation via Miyaura Borylation

Objective: Convert Methyl 6-bromoisoquinoline-4-carboxylate into its corresponding boronate ester. This reverses the polarity of the C6 position, allowing it to act as a nucleophile in subsequent polymerizations or extended ligand syntheses[2].

Causality & Reagent Rationale:

  • Catalyst:

    
     is utilized because the dppf ligand's large bite angle accelerates the reductive elimination step, minimizing competitive protodeboronation.
    
  • Base: Potassium acetate (KOAc) is selected over stronger bases (like

    
    ) to prevent the premature hydrolysis of the C4-methyl ester during the elevated heating required for oxidative addition.
    

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add Methyl 6-bromoisoquinoline-4-carboxylate (1.0 eq, e.g., 1.33 g), bis(pinacolato)diboron (1.2 eq, 1.92 g), and anhydrous KOAc (3.0 eq, 1.48 g)[2].

  • Solvent Addition: Suspend the mixture in anhydrous, degassed

    
    -dimethylformamide (DMF) (30 mL).
    
  • Catalyst Introduction: Add

    
     adduct (0.05 eq, 204 mg). Critical Step: Ensure the catalyst is added last to minimize premature degradation before the system is fully homogenized and degassed.
    
  • Reaction: Heat the mixture to 60 °C and stir overnight (approx. 16 hours)[2].

  • Self-Validation Check (In-Process): Withdraw a 10

    
    L aliquot, dilute in LC-MS grade acetonitrile, and analyze. The reaction is complete when the isotopic doublet of the starting material (
    
    
    
    266/268) is entirely replaced by the product mass (
    
    
    314 for the boronate ester).
  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and insoluble inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure boronate ester.

Protocol B: Synthesis of a D-A Fluorophore via Buchwald-Hartwig Amination

Objective: Direct coupling of a secondary amine (e.g., diphenylamine) to the C6 position to create an Intramolecular Charge Transfer (ICT) fluorophore.

Causality & Reagent Rationale: The C4-ester acts as a strong electron acceptor. By coupling an electron-rich amine at C6, a push-pull system is established across the isoquinoline


-system. 

combined with a sterically demanding ligand like RuPhos is required to overcome the electronic deactivation caused by the ester group during the oxidative addition of the C-Br bond.

Step-by-Step Procedure:

  • Preparation: Combine Methyl 6-bromoisoquinoline-4-carboxylate (1.0 eq), diphenylamine (1.2 eq), and

    
     (2.0 eq) in a dry Schlenk tube.
    
  • Catalytic System: Add

    
     (0.02 eq) and RuPhos (0.04 eq).
    
  • Reaction: Evacuate and backfill with nitrogen three times. Add degassed toluene (0.2 M) and heat to 100 °C for 12 hours.

  • Self-Validation Check (Photophysical): Spot the reaction mixture on a TLC plate and illuminate with a 365 nm UV lamp. The starting material is non-fluorescent, whereas the successful D-A product will exhibit intense, visible fluorescence (typically green/yellow depending on the amine).

  • Workup: Quench with water, extract with dichloromethane, dry over

    
    , and purify via column chromatography.
    

Conclusion

Methyl 6-bromoisoquinoline-4-carboxylate is far more than a pharmaceutical intermediate; it is a highly programmable scaffold for materials science. By leveraging its orthogonal reactivity—specifically the cross-coupling potential of the C6-bromide and the electronic tuning provided by the C4-ester—researchers can systematically engineer the HOMO/LUMO levels of the resulting molecules. Whether designing bipolar hosts for OLEDs or environmentally sensitive fluorescent probes, the self-validating protocols provided above ensure high-yield integration of this building block into advanced optoelectronic architectures.

References

  • WO2016094509A1 - Bcl xl inhibitory compounds having low cell permeability and antibody drug conjugates including the same. WIPO (PCT). (Demonstrates the validated Miyaura borylation protocol for Methyl 6-bromoisoquinoline-4-carboxylate).
  • Emission Characteristics of Organic Light-Emitting Diodes and Organic Thin-Films with Planar and Corrugated Structures. MDPI. (Provides authoritative grounding on OLED device architecture and charge transport mechanisms). Available at:[Link]

  • 6-Bromoisoquinoline | C9H6BrN | CID 313681. PubChem. (Structural and identifier data for the bromoisoquinoline core). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 6-bromoisoquinoline-4-carboxylate

This technical guide details the purification, handling, and troubleshooting protocols for Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1256794-48-5). It is designed for medicinal chemists and process engineers requiri...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification, handling, and troubleshooting protocols for Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1256794-48-5). It is designed for medicinal chemists and process engineers requiring high-purity isolation of this intermediate for Suzuki-Miyaura couplings or further scaffold elaboration.[1]

Executive Summary & Molecule Profile

Role: Senior Application Scientist Objective: Isolate >98% pure material while preventing ester hydrolysis and debromination.

Methyl 6-bromoisoquinoline-4-carboxylate is a bifunctional heteroaromatic scaffold.[1] Its purification is governed by three critical physicochemical properties:

  • Basic Nitrogen (Isoquinoline core): pKa

    
     5.0–5.4, allowing for pH-switchable solubility.[1]
    
  • Lipophilicity: The bromine and methyl ester significantly reduce water solubility compared to the parent isoquinoline.[1]

  • Electrophilicity: The C4-ester is susceptible to hydrolysis under vigorous basic conditions.[1]

PropertyValue / Characteristic
Molecular Formula C

H

BrNO

Molecular Weight 266.09 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water, Hexanes
Key Impurities 6-bromoisoquinoline (decarboxylation), 6-bromoisoquinoline-4-carboxylic acid (hydrolysis), regioisomers (5- or 7-bromo analogs)

Primary Purification Workflow (The "Acid-Base Switch")

Standard chromatography is often insufficient for removing non-basic synthetic byproducts.[1] This self-validating protocol exploits the basicity of the isoquinoline nitrogen.

Step-by-Step Protocol

Context: Use this method for crude reaction mixtures containing neutral organic impurities (e.g., unreacted starting materials lacking basic nitrogens).[1]

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • Acid Extraction (Protonation):

    • Extract the organic layer with 1.0 M HCl (3 x volumes).

    • Mechanism:[1][2][3][4][5][6] The pyridine nitrogen protonates (

      
      ), driving the product into the aqueous phase.
      
    • Checkpoint: The organic layer now contains non-basic impurities.[1] Do not discard until yield is confirmed.

  • Neutral Wash: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained neutrals.[1]

  • Basification (Precipitation/Extraction):

    • Cool the aqueous phase to 0–5°C (ice bath) to minimize ester hydrolysis.

    • Slowly adjust pH to ~9–10 using saturated NaHCO

      
        or 2 M NaOH .
      
    • Observation: The solution will turn cloudy as the free base precipitates.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3 x volumes). Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
Workflow Visualization

Purification_Workflow Start Crude Reaction Mixture Dissolve Dissolve in DCM/EtOAc Start->Dissolve Acid_Wash Extract with 1M HCl Dissolve->Acid_Wash Split1 Phase Separation Acid_Wash->Split1 Org_Phase Organic Phase (Neutral Impurities) Split1->Org_Phase Discard (after QC) Aq_Phase Aqueous Phase (Protonated Product) Split1->Aq_Phase Basify Basify with NaHCO3 (pH 9) Cool to 0°C Aq_Phase->Basify Extract Extract into DCM Dry & Concentrate Basify->Extract Final Pure Methyl 6-bromoisoquinoline- 4-carboxylate (>98%) Extract->Final

Figure 1: Acid-Base extraction logic flow. This method separates the target from non-basic synthetic precursors.

Troubleshooting Guide

Issue 1: Product "Oils Out" During Recrystallization

Symptom: Instead of forming crystals, the product separates as a sticky oil at the bottom of the flask. Cause: The solution is too concentrated, or the anti-solvent (e.g., Hexane) was added too quickly, causing rapid saturation before crystal nucleation. Solution:

  • Re-dissolve: Add a small amount of the "good" solvent (DCM or EtOAc) and heat gently until the oil dissolves.[1]

  • Seeding: Add a single seed crystal (if available) or scratch the glass surface with a spatula to induce nucleation.[1]

  • Slow Diffusion: Layer the anti-solvent (Hexane) carefully on top of the solution without mixing. Let it sit undisturbed at 4°C overnight.

Issue 2: Low Recovery after Acid-Base Extraction

Symptom: The mass balance is low; product is missing.[1] Cause:

  • pH too low during recovery: The nitrogen was not fully deprotonated.

  • Emulsion formation: Common with basic heterocycles.[1] Solution:

  • Check the pH of the aqueous layer after basification. It must be >9.[1] Isoquinolines are weak bases; pH 7–8 may leave significant material in the protonated (water-soluble) state.

  • If an emulsion forms, filter the biphasic mixture through a pad of Celite or add brine to increase ionic strength.

Issue 3: Hydrolysis of the Ester

Symptom: Appearance of a new spot on TLC (baseline in EtOAc/Hex, acidic) or loss of the methyl singlet (~3.9 ppm) in NMR. Cause: Exposure to strong base (NaOH) or acid (HCl) for prolonged periods, especially with heat. Prevention:

  • Perform the basification step (Step 4 in workflow) rapidly and in an ice bath.

  • Use saturated NaHCO

    
      instead of NaOH for neutralization.
    

Chromatography & Analytics FAQ

Q: What is the best mobile phase for Flash Chromatography? A:

  • Standard: 20–40% Ethyl Acetate in Hexanes.

    • Note: Isoquinolines can "tail" on silica due to interaction with acidic silanols.

  • Additive: Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity and sharpen the peak shape.

  • Alternative: For difficult separations, use DCM:MeOH (98:2 to 95:5).

Q: How do I differentiate the 6-bromo isomer from potential 5- or 7-bromo regioisomers? A:

  • 1H NMR Coupling Constants:

    • 6-bromo: Look for the splitting pattern on the benzene ring.[1] You should see an ortho-coupling (~9 Hz) and a meta-coupling (~2 Hz).

    • 5-bromo: Often shows different splitting due to the proximity to the ring fusion.

  • TLC: Regioisomers often have very similar Rf values.[1] If standard silica fails, try neutral alumina plates or run a gradient elution on HPLC.

Q: Can I store this compound in solution? A: Short-term, yes (in non-protic solvents like DCM).[1] Long-term storage should be as a solid at -20°C, protected from light (to prevent debromination) and moisture (to prevent hydrolysis).[1]

References

  • PubChem. (2025).[7] Methyl 6-bromoisoquinoline-4-carboxylate (Compound Summary). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

Sources

Optimization

Methyl 6-bromoisoquinoline-4-carboxylate reaction optimization parameters

This guide is structured as a high-level technical support resource for medicinal chemists and process scientists working with Methyl 6-bromoisoquinoline-4-carboxylate . It synthesizes patent literature, experimental pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical support resource for medicinal chemists and process scientists working with Methyl 6-bromoisoquinoline-4-carboxylate . It synthesizes patent literature, experimental protocols, and troubleshooting heuristics.

Topic: Reaction Optimization & Troubleshooting Guide Molecule ID: Methyl 6-bromoisoquinoline-4-carboxylate (CAS: Verify specific isomer availability, often custom synthesized) Core Scaffold Utility: Key intermediate for Bcl-xL inhibitors, kinase inhibitors (ROCK, P70S6K), and fragment-based drug discovery (FBDD).[1]

Scaffold Reactivity Profile & Strategic Analysis

As a Senior Application Scientist, I advise treating this scaffold as a bifunctional divergency point . You have two distinct reaction vectors that require orthogonal protection strategies:

  • C-6 Position (Aryl Bromide): The primary vector for increasing molecular complexity via Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).[1]

  • C-4 Position (Methyl Ester): The "warhead" anchor, typically manipulated via hydrolysis, amidation, or reduction after the C-6 elaboration to avoid solubility issues or side reactions.[1]

Reactivity Heatmap

ReactivityMap Scaffold Methyl 6-bromoisoquinoline- 4-carboxylate Suzuki C-6: Suzuki/Buchwald Coupling (High Reactivity) Target: Biaryl/Amine formation Scaffold->Suzuki Primary Vector Hydrolysis C-4: Ester Hydrolysis (Moderate Reactivity) Target: Carboxylic Acid Scaffold->Hydrolysis Secondary Vector Reduction C-4: Reduction (High Reactivity) Target: Primary Alcohol Scaffold->Reduction Oxidation N-2: N-Oxidation (Side Reaction Risk) Avoid mCPBA if possible Scaffold->Oxidation Off-Target

Figure 1: Functionalization vectors for the isoquinoline scaffold.

Module 1: Cross-Coupling Optimization (C-6 Position)

The most common bottleneck with this substrate is Miyaura Borylation (converting the bromide to a boronate ester) or direct Suzuki Coupling .[1] The electron-deficient nature of the isoquinoline ring can make the oxidative addition facile, but it also increases the risk of protodeboronation in the subsequent steps.[1]

Protocol A: Optimized Miyaura Borylation (Br Bpin)

Use this if you are building the nucleophile for a subsequent coupling.[1]

ParameterStandard ConditionOptimized Condition (High Yield) Why? (The "Senior Scientist" Insight)
Catalyst Pd(dppf)Cl₂Pd(dppf)Cl₂[1]·CH₂Cl₂ adduct The DCM adduct is more crystalline, stable, and provides consistent stoichiometry compared to the free complex.[1]
Ligand dppfdppf (Integrated) The large bite angle of dppf favors reductive elimination, crucial for forming the C-B bond.[1]
Base KOAcKOAc (Dry) Potassium acetate is weak enough to avoid hydrolyzing the C-4 ester but basic enough to facilitate transmetallation.[1]
Solvent DMSO1,4-Dioxane or DMF DMSO can sometimes coordinate too strongly to Pd. Dioxane (degassed) at 90°C is the gold standard for this scaffold.[1]
Temp 80°C60°C

90°C
Start low to initiate, then ramp up. This prevents rapid homocoupling of the diboron species.

Step-by-Step Workflow:

  • Charge flask with Methyl 6-bromoisoquinoline-4-carboxylate (1.0 equiv), Bis(pinacolato)diboron (1.1–1.2 equiv), and KOAc (3.0 equiv).[1]

  • Add Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 equiv).[1]

  • Critical Step: Evacuate and backfill with N₂/Ar three times . Oxygen is the enemy of this catalytic cycle.

  • Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Heat to 90°C for 4–16 hours. Monitor by LCMS.[1][3]

  • Workup: Filter through Celite immediately while warm. Do not use aqueous workup if possible; concentrate and purify on silica (elute with EtOAc/Hexane).[1]

Troubleshooting Guide: C-6 Coupling Failures

Q: I see significant "protodeboronation" (replacement of Bpin with H) in my product. Why?

A: The isoquinoline nitrogen can act as a Lewis base, coordinating to the boron and activating it towards hydrolysis, especially if water is present. [1] * Fix: Switch to anhydrous conditions. If coupling immediately, use a Suzuki-Miyaura protocol with K₃PO₄ instead of carbonate bases, and minimize water content (use 10:1 Dioxane:H₂O instead of 4:1).[1]

Q: The reaction stalls at 50% conversion with black precipitate.

A: "Pd Black" formation indicates ligand dissociation.[1] The electron-deficient isoquinoline might be competing for the metal center. [1] * Fix: Switch to a catalyst with a more robust ligand system, such as XPhos Pd G2 or BrettPhos Pd G2 .[1] These bulky, electron-rich ligands prevent catalyst death.

Module 2: Ester Manipulation (C-4 Position)

Once the C-6 position is functionalized, the C-4 methyl ester is typically hydrolyzed to the acid for amide coupling.[1]

Protocol B: Controlled Hydrolysis

Target: 6-substituted-isoquinoline-4-carboxylic acid

The Challenge: Harsh hydrolysis (NaOH, high heat) can lead to decarboxylation or attack on the isoquinoline ring (pseudo-base formation).[1]

Optimized Parameters:

  • Reagent: LiOH·H₂O (2.0 equiv).[1]

  • Solvent: THF:MeOH:H₂O (3:1:1).[1]

  • Temperature: Ambient (20–25°C). Do not reflux.

  • Monitoring: The acid product is often very polar. Use reverse-phase LCMS to monitor.

Q: My product is water-soluble and I lose it during extraction.

A: Isoquinoline carboxylic acids are zwitterionic (Isoquinoline N is basic, Acid is acidic). [1] * Fix: Do not extract. Acidify the reaction mixture to pH 3–4 with 1M HCl. The product should precipitate.[1] Filter and dry.[3][4][5][6] If it doesn't precipitate, evaporate to dryness and use preparative HPLC (Acidic method) directly.[1]

Module 3: Synthesis of the Scaffold (Aromatization)[1]

If you are synthesizing the scaffold from a tetrahydroisoquinoline (THIQ) precursor (e.g., via Pictet-Spengler), the final oxidation step is critical.[1]

Protocol C: MnO₂ Oxidation (Aromatization) Reference: WO2017214301A1 [1]

  • Substrate: Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.

  • Reagent: Activated MnO₂ (10–20 equivalents). Note: Large excess is required because MnO₂ is a heterogeneous surface oxidant.[1]

  • Solvent: 1,4-Dioxane or Chloroform.

  • Condition: 110°C (Reflux) for 3 hours.

  • Filtration: Filter through a pad of Celite while hot. The product often crystallizes upon cooling.[1]

References & Authority

  • WO2017214301A1 : Anti-EGFR Antibody Drug Conjugates. (Describes the MnO₂ oxidation and Suzuki coupling on this specific scaffold). [1]

  • WO2016094509A1 : Bcl-xL Inhibitory Compounds. (Details the borylation conditions: Pd(dppf)Cl₂, KOAc, 60°C).

  • BenchChem Application Note : Suzuki-Miyaura Coupling of Bromoisoquinolines. (General protocols for isoquinoline cross-coupling). [1]

Disclaimer: Always consult the Safety Data Sheet (SDS) for Methyl 6-bromoisoquinoline-4-carboxylate before handling. Isoquinolines can be potent bioactive agents.[1]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 6-bromoisoquinoline-4-carboxylate

Welcome to the technical support resource for the synthesis of Methyl 6-bromoisoquinoline-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of Methyl 6-bromoisoquinoline-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this critical heterocyclic building block. Here, we address the common challenges encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple protocols to explain the causality behind experimental choices, ensuring a more robust and reproducible synthetic outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for the synthesis of Methyl 6-bromoisoquinoline-4-carboxylate is consistently low. What are the primary factors I should investigate?

A1: Low yields in this synthesis are a frequent challenge and typically stem from issues in one of the two core stages of the Pomeranz-Fritsch reaction: Schiff base formation or the subsequent acid-catalyzed cyclization.[1][2]

  • Incomplete Schiff Base (Benzalaminoacetal) Formation: The initial condensation between 4-bromobenzaldehyde and an aminoacetal (like aminoacetaldehyde dimethyl acetal) is a reversible, equilibrium-driven reaction that produces water.[3][4]

    • Causality: The presence of water can drive the equilibrium back towards the starting materials. The electron-withdrawing nature of the bromine atom on the benzaldehyde slightly deactivates the carbonyl group, making the condensation less facile compared to electron-rich analogues.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., toluene, benzene). Reagents should be stored over desiccants.[5]

      • Water Removal: The most effective strategy is to remove water as it forms. Employing a Dean-Stark apparatus during the reflux is highly recommended to drive the reaction to completion.[6]

  • Inefficient Electrophilic Cyclization: This step is often the most significant bottleneck.

    • Causality: The acid-catalyzed cyclization is an intramolecular electrophilic aromatic substitution. The bromine atom at the para position is deactivating, making the aromatic ring less nucleophilic and thus slowing down the desired ring closure.[3] Furthermore, excessively harsh acidic conditions can lead to charring and decomposition of the starting material or product.

    • Troubleshooting:

      • Acid Choice and Concentration: The yield of the Pomeranz-Fritsch reaction is highly sensitive to the acid used. While concentrated sulfuric acid is traditional, its dehydrating power can cause decomposition. A screen of different acids is advisable.[3] Polyphosphoric acid (PPA) at elevated temperatures or Lewis acids like titanium tetrachloride (TiCl₄) in an anhydrous solvent like DCM can be effective alternatives that promote cyclization under different conditions.[6]

      • Temperature Control: A temperature screen can identify an optimal window where the rate of cyclization is favorable without causing significant degradation.

Q2: I've isolated a major byproduct that has lost a mass of 44 Da (CO₂) or 59 Da (COOCH₃). What is this byproduct and how can I prevent its formation?

A2: This is a classic problem of either decarboxylation or hydrolysis followed by decarboxylation . The C4-carboxyl group on quinoline and isoquinoline systems can be labile under certain conditions.[7][8]

  • Identity of Byproduct: The most likely byproduct is 6-bromoisoquinoline . This arises from the loss of the entire methyl carboxylate group, which can happen in two ways:

    • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid during acidic workup or by trace moisture under heating.[9]

    • Decarboxylation: The resulting 6-bromoisoquinoline-4-carboxylic acid is susceptible to decarboxylation (loss of CO₂), especially at elevated temperatures, to form the more stable 6-bromoisoquinoline.[10]

  • Mechanism: The electron-withdrawing nitrogen atom in the isoquinoline ring stabilizes the carbanion intermediate formed upon loss of CO₂, making this process more favorable than in a simple benzoic acid derivative.

  • Troubleshooting & Prevention:

    • Milder Workup Conditions: Avoid prolonged exposure to strong acids or bases during the workup. Quench the reaction by pouring it carefully onto crushed ice and then neutralizing with a cold, saturated solution of sodium bicarbonate.[11] This minimizes the time the ester is exposed to harsh hydrolytic conditions.

    • Temperature Management: Avoid excessive temperatures during both the reaction and the purification steps (e.g., distillation).

    • Direct Esterification as a Final Step: If decarboxylation is unavoidable, an alternative route is to synthesize 6-bromoisoquinoline-4-carboxylic acid first and then perform a separate, clean esterification reaction (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid) under controlled, milder conditions.[11]

Q3: My NMR analysis shows a complex mixture, and mass spectrometry indicates the presence of an isomer of my target product. What is the likely side reaction?

A3: A common and often overlooked competing pathway in the Pomeranz-Fritsch synthesis is the formation of an oxazole byproduct .[1]

  • Causality: This occurs from an alternative mode of cyclization of the reaction intermediate. Instead of the desired electrophilic attack on the aromatic ring, the enol or enolate form of the Schiff base intermediate can attack the imine carbon, leading to a five-membered oxazole ring. This pathway can become competitive if the desired aromatic cyclization is slow, which is the case here due to the deactivating bromo-substituent.

  • Visualizing the Competing Pathways: The diagram below illustrates the divergence between the productive isoquinoline pathway and the competing oxazole formation.

G cluster_start Starting Materials cluster_pathways Reaction Pathways 4-Bromobenzaldehyde 4-Bromobenzaldehyde Schiff Base Intermediate Schiff Base Intermediate 4-Bromobenzaldehyde->Schiff Base Intermediate Aminoacetal Aminoacetal Aminoacetal->Schiff Base Intermediate Desired Pathway Desired Pathway Schiff Base Intermediate->Desired Pathway Electrophilic Aromatic Substitution (Slowed by Br) Side Reaction Side Reaction Schiff Base Intermediate->Side Reaction Intramolecular Cyclization (Competing) Isoquinoline Product Methyl 6-bromoisoquinoline- 4-carboxylate Desired Pathway->Isoquinoline Product Oxazole Byproduct Oxazole Byproduct Side Reaction->Oxazole Byproduct

Caption: Competing pathways in the synthesis.

  • Troubleshooting:

    • Optimize Acid Catalyst: As discussed in Q1, screening different acids (e.g., PPA, Lewis acids) can change the relative rates of the two competing cyclizations.

    • Temperature Screening: The activation energies for isoquinoline versus oxazole formation may differ. Systematically varying the reaction temperature could reveal a range that favors the desired product.[1]

Q4: How can I design a robust workup and purification strategy to maximize the recovery of the pure methyl ester?

A4: A carefully planned workup is crucial to prevent hydrolysis and decarboxylation. The purification must then efficiently remove starting materials and byproducts.

  • Optimized Workup Protocol:

    • Quenching: After the reaction is complete (monitored by TLC), cool the vessel in an ice bath. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This dilutes the acid and dissipates heat.

    • Neutralization: Slowly add a cold, saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is neutral (pH 7-8). Critical: Keep the solution cold throughout the addition to minimize base-catalyzed hydrolysis.

    • Extraction: Promptly extract the neutralized aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times (3x).

    • Washing & Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentration: Remove the solvent under reduced pressure at a moderate temperature (e.g., <40 °C) to avoid potential thermal degradation.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for purification.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient solvent system, typically starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate, will be effective. The less polar 6-bromoisoquinoline byproduct will elute first, followed by the desired product, Methyl 6-bromoisoquinoline-4-carboxylate. Unreacted benzaldehyde and other polar impurities will elute later or remain on the column.

  • Data Summary for Workup Choices:

Workup ReagentTemperatureProsCons / Risks
Conc. NaOH / KOH Room Temp or Higher-High Risk: Rapid hydrolysis of the ester to the carboxylate salt.[12]
Conc. HCl / H₂SO₄ Room Temp or Higher-High Risk: Acid-catalyzed hydrolysis of the ester.[9]
Sat. NaHCO₃ (aq) 0-5 °C (Ice Bath)Mild base, effective neutralization.Low Risk: Minimizes both acid- and base-catalyzed hydrolysis if kept cold and performed quickly.[11]
Water 0-5 °C (Ice Bath)Dilutes acid effectively.Medium Risk: Leaves solution acidic; subsequent neutralization is still required. Can promote hydrolysis if left for extended periods.

Detailed Experimental Workflow

The following represents a generalized workflow for the synthesis, incorporating the troubleshooting advice discussed.

Caption: Recommended workflow for the synthesis.

References

  • Wang, Y., Patil, P., Kurpiewska, K., Kalinowska-Tluscik, J., & Dömling, A. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3978–3982. [Link]

  • Schlittler, E., & Müller, J. (1948). Über eine neue Isochinolin-Synthese. Helvetica Chimica Acta, 31(4), 914-924. [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis. (n.d.). Pomeranz-Fritsch Reaction. Merck. [Link]

  • Srinivasan, N., & Ganesan, A. (2003). A robust solid-phase synthesis of isoquinolines via the Pomeranz–Fritsch reaction. Chemical Communications, (8), 916-917. [Link]

  • Chen, T. C., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenylquinoline-4-carboxylic acid and 2-phenyl-N-substituted-quinoline-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 168, 228-243. [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

Sources

Optimization

stability and storage conditions for Methyl 6-bromoisoquinoline-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in the handling, storage, and downstream application of Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in the handling, storage, and downstream application of Methyl 6-bromoisoquinoline-4-carboxylate .

This compound is a highly valuable heteroaromatic building block, predominantly utilized in the synthesis of complex pharmaceutical payloads, including 1[1]. Because it contains both a reactive aryl bromide and a methyl ester, maintaining structural integrity is paramount to ensuring high yields in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties & Storage Specifications

To establish a baseline for experimental design, the critical quantitative data and handling specifications for this compound are summarized below, as verified by 2[2] and 3[3].

PropertySpecification
Chemical Name Methyl 6-bromoisoquinoline-4-carboxylate
CAS Number 1256794-48-5
Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
Physical Form Solid / Powder
Storage Temperature Room Temperature (RT)
Safety / Hazards H302, H315, H319, H335 (Irritant/Harmful)
Handling Requirements Store sealed in a dry environment

Handling, Stability & Storage FAQs

Q1: What are the optimal long-term storage conditions for Methyl 6-bromoisoquinoline-4-carboxylate? A1: The compound should be stored at Room Temperature (RT) in a tightly sealed container under dry conditions [2]. Causality: While the isoquinoline core is highly stable, the methyl ester at the 4-position is susceptible to slow hydrolysis if exposed to ambient moisture over prolonged periods. Moisture absorption can lead to the formation of the corresponding carboxylic acid, which will drastically alter the compound's solubility profile and interfere with downstream coupling reactions.

Q2: Can I prepare stock solutions in DMF or DMSO for long-term storage? A2: No. It is highly recommended to prepare solutions fresh immediately prior to use. Causality: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are highly hygroscopic. If a stock solution absorbs water from the atmosphere, the combination of moisture and the inherent basicity of degraded DMF (which releases dimethylamine over time) will catalyze the hydrolysis of the methyl ester.

Q3: Is this compound sensitive to light or oxidation? A3: It exhibits standard stability for heteroaromatic bromides. However, prolonged exposure to direct UV light can induce radical-mediated protodehalogenation (loss of the bromine atom). Store in amber vials or opaque secondary containers to ensure the integrity of the C-Br bond for future cross-coupling.

Troubleshooting Guide: Downstream Synthetic Workflows

Methyl 6-bromoisoquinoline-4-carboxylate is frequently subjected to palladium-catalyzed borylation (e.g., Suzuki-Miyaura cross-coupling) to form a boronate ester, a critical intermediate for 4[4].

Issue 1: Incomplete conversion or stalled borylation reaction.

  • Root Cause: Catalyst deactivation via oxidation or competitive coordination.

  • Solution: Ensure strict anaerobic conditions. The Pd(II) precatalyst must be reduced to active Pd(0) in situ. If oxygen is present, the Pd(0) rapidly oxidizes, stalling the oxidative addition into the C-Br bond. Degas the DMF solvent by sparging with N₂ or Argon for at least 15 minutes prior to adding the catalyst.

Issue 2: Significant formation of the carboxylic acid byproduct during coupling.

  • Root Cause: Adventitious water reacting with the base at elevated temperatures.

  • Solution: Borylation protocols utilize bases like Potassium Acetate (KOAc). While KOAc is a mild base chosen specifically to protect the methyl ester, the presence of water at 60 °C will still drive ester hydrolysis. Use anhydrous DMF and oven-dried glassware.

Validated Experimental Protocol: Palladium-Catalyzed Borylation

The following self-validating protocol is adapted from established patent literature for the synthesis of 1[1].

Objective: Convert Methyl 6-bromoisoquinoline-4-carboxylate into its corresponding pinacol boronate ester.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add Methyl 6-bromoisoquinoline-4-carboxylate (1.33 g, ~5.0 mmol), bis(pinacolato)diboron (1.92 g, ~7.5 mmol), and Potassium Acetate (1.48 g, ~15.0 mmol)[1].

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (30 mL)[1].

  • Degassing: Sparge the suspension with ultra-pure Nitrogen for 15 minutes to remove dissolved oxygen.

  • Catalyst Introduction: Under a positive flow of Nitrogen, quickly add the PdCl2(dppf)-CH2Cl2 adduct (204 mg)[1].

    • Expert Insight: The dppf ligand provides a wide bite angle that accelerates reductive elimination, favoring the formation of the boronate ester over unwanted side reactions.

  • Reaction: Seal the flask and stir the mixture at 60 °C overnight[1].

  • Self-Validation Checkpoint: Before cooling and working up the reaction, withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation Logic: The protocol is validated when the starting material's distinct isotopic doublet (m/z 266 and 268 of equal intensity, characteristic of the ¹Br/³Br isotopes) is completely consumed. The appearance of the new product mass confirms successful transmetalation. If the doublet persists, the oxidative addition has stalled.

  • Workup: Cool the mixture to room temperature[1]. Filter the crude mixture through a pad of Celite to remove the insoluble palladium black and inorganic salts, washing with ethyl acetate.

Workflow Visualization

The following diagram illustrates the logical flow and quality control checkpoints for the borylation workflow described above.

Workflow A Methyl 6-bromoisoquinoline- 4-carboxylate (Dry Powder) B Suspend in Anhydrous DMF + PdCl2(dppf), KOAc, B2pin2 A->B  Ensure strict  anhydrous transfer C Catalytic Borylation (60°C, N2 Atmosphere) B->C D QC Check: LC-MS Monitor Isotopic Doublet C->D E Success: Boronate Ester (Proceed to ADC Payload) D->E  Target mass confirmed  (Doublet consumed) F Failure: Ester Hydrolysis or Dehalogenation D->F  Degradation detected  (Check H2O/O2)

Fig 1: Borylation workflow and QC decision tree for Methyl 6-bromoisoquinoline-4-carboxylate.

References

  • Title: Methyl 6-bromoisoquinoline-4-carboxylate (C11H8BrNO2) - PubChemLite Source: uni.lu URL: [Link]

  • Title: AU2020210218A1 - Bcl xL inhibitory compounds having low cell permeability and antibody drug conjugates including the same Source: Google Patents URL
  • Title: WO2016094509A1 - Bcl xl inhibitory compounds having low cell permeability and antibody drug conjugates including the same Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Methyl 6-Bromoisoquinoline-4-Carboxylate Synthesis &amp; Downstream Processing

Welcome to the Technical Support Center for the synthesis and handling of Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1256794-48-5). This compound is a critical intermediate in the development of targeted therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1256794-48-5). This compound is a critical intermediate in the development of targeted therapeutics, including Bcl-xL inhibitors and Antibody-Drug Conjugates (ADCs)[1].

Because this scaffold features multiple reactive sites—a reducible heteroaromatic ring, a labile methyl ester, and an electrophilic aryl bromide—researchers frequently encounter chemoselectivity issues and byproduct formation during both its synthesis and downstream functionalization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-fidelity synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: During the final aromatization step of the isoquinoline core using Manganese(IV) dioxide (MnO₂), I am observing a +16 Da mass shift in my LC-MS. What is this byproduct? A1: A +16 Da mass shift indicates the formation of an N-oxide byproduct . While MnO₂ in 1,4-dioxane at 110 °C is standard for dehydrogenating the dihydroisoquinoline precursor[1], prolonged heating or the presence of highly active, uncalibrated MnO₂ can lead to over-oxidation of the newly formed isoquinoline nitrogen. Causality & Fix: The lone pair on the isoquinoline nitrogen is susceptible to oxidation. To prevent this, strictly monitor the reaction via HPLC and quench the reaction immediately upon consumption of the starting material (typically 3 hours). Do not leave the reaction heating overnight.

Q2: After storing the compound or subjecting it to basic workup, a highly polar byproduct appears with a mass of [M-14] (m/z ~252). What causes this? A2: This is 6-bromoisoquinoline-4-carboxylic acid , resulting from the hydrolysis of your methyl ester. Causality & Fix: Base-catalyzed ester hydrolysis (saponification) is an irreversible process. Hydroxide ions attack the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate collapses, expelling the methoxide leaving group and forming a resonance-stabilized carboxylate salt[2]. To prevent this, avoid aqueous basic washes (like NaOH or KOH) during workup; instead, use mild bicarbonate (NaHCO₃) or phosphate buffers, and store the purified compound in a desiccator to prevent ambient moisture from driving slow hydrolysis.

Q3: I am using this compound in a downstream Pd-catalyzed Miyaura borylation, but my major impurity is the debrominated product, methyl isoquinoline-4-carboxylate. How is the bromine being lost? A3: You are observing protodehalogenation (debromination), a notorious side reaction in cross-coupling. Causality & Fix: After the initial oxidative addition of the Pd(0) catalyst into the C–Br bond to form an Aryl-Pd(II)-Br complex, the metal center can coordinate with species containing β-hydrogens (such as alkoxide bases, or even ethereal solvents like 1,4-dioxane). This triggers a β-hydride elimination, converting the complex into an Aryl-Pd(II)-H species. Subsequent reductive elimination expels the debrominated arene[3]. To suppress this, use anhydrous, rigorously degassed solvents, and utilize non-nucleophilic bases like Potassium Acetate (KOAc) which lack abstractable β-hydrogens[1].

Part 2: Quantitative Data & Troubleshooting Matrix

The following table summarizes the primary quantitative indicators for byproduct formation and the corresponding corrective actions.

Byproduct IdentityLC-MS Shift (m/z)Structural ChangeRoot CausePrevention Strategy
Dihydro-intermediate +2 DaIncomplete aromatizationInsufficient oxidant / low tempEnsure MnO₂ is freshly activated; maintain 110 °C.
Isoquinoline N-oxide +16 DaOxidation of ring nitrogenExcess MnO₂ / prolonged heatingLimit reaction time to ≤3 hours; monitor via HPLC.
Carboxylic Acid -14 DaLoss of methyl groupBase-catalyzed ester hydrolysisAvoid strong aqueous bases; maintain anhydrous storage.
Debrominated Arene -78 DaReplacement of Br with HPd-catalyzed β-hydride eliminationUse KOAc as base; degas solvents; avoid alkoxide bases.

Part 3: Experimental Workflows & Mechanistic Pathways

Diagram 1: Synthesis & Byproduct Branching Workflow

The following diagram illustrates the critical nodes in the synthesis of Methyl 6-bromoisoquinoline-4-carboxylate and where specific byproducts diverge from the desired pathway.

SynthesisWorkflow Precursor Dihydroisoquinoline Precursor Oxidation MnO2 Oxidation (1,4-Dioxane, 110°C) Precursor->Oxidation Target Methyl 6-bromoisoquinoline- 4-carboxylate (Target) Oxidation->Target Optimal Time NOxide Byproduct: N-Oxide (+16 Da) Oxidation->NOxide Over-oxidation Hydrolysis Basic Workup / Moisture Target->Hydrolysis Borylation Pd-Catalyzed Borylation (PdCl2(dppf), KOAc) Target->Borylation Acid Byproduct: Carboxylic Acid (-14 Da) Hydrolysis->Acid Saponification Debrom Byproduct: Debrominated Arene (-78 Da) Borylation->Debrom β-Hydride Elim. Boronate 6-Boronate Ester (Downstream Target) Borylation->Boronate Transmetalation

Caption: Workflow of Methyl 6-bromoisoquinoline-4-carboxylate synthesis and byproduct divergence.

Diagram 2: Mechanism of Protodehalogenation vs. Cross-Coupling

Understanding the catalytic cycle is essential for preventing debromination during downstream ADC linker synthesis.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd ArylPdBr Aryl-Pd(II)-Br Complex OxAdd->ArylPdBr Transmet Transmetalation (with Boron species) ArylPdBr->Transmet KOAc, B2Pin2 BetaElim β-Hydride Elimination (from solvent/base) ArylPdBr->BetaElim Alkoxide/Dioxane RedElim1 Reductive Elimination Transmet->RedElim1 RedElim1->Pd0 Product Cross-Coupled Product RedElim1->Product ArylPdH Aryl-Pd(II)-H Complex BetaElim->ArylPdH RedElim2 Reductive Elimination ArylPdH->RedElim2 RedElim2->Pd0 Byproduct Protodehalogenated Arene RedElim2->Byproduct

Caption: Divergent Pd-catalytic pathways: Desired transmetalation vs. deleterious protodehalogenation.

Part 4: Standardized Experimental Protocols

Protocol A: Aromatization via MnO₂ (Minimizing N-Oxide Formation)

This self-validating protocol ensures complete aromatization while preventing over-oxidation[1].

  • Preparation: In a rigorously dried round-bottom flask, dissolve the dihydroisoquinoline precursor (1.0 equiv, e.g., 5.25 g) in anhydrous 1,4-dioxane (200 mL).

  • Oxidant Addition: Add activated Manganese(IV) dioxide (MnO₂) (approx. 1.6 mass equivalents, e.g., 8.5 g) at 60 °C. Causality note: Adding at 60 °C prevents localized thermal spikes that drive N-oxide formation.

  • Heating: Ramp the temperature to 110 °C and reflux for exactly 3 hours.

  • In-Process Control (IPC): At 2.5 hours, pull a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. Proceed to step 5 only when the +2 Da precursor mass is ≤1% AUC.

  • Workup: Cool the mixture to room temperature immediately to halt oxidation. Filter the suspension through a pad of diatomaceous earth (Celite) to remove manganese salts. Wash the pad thoroughly with dichloromethane and ethyl acetate.

  • Isolation: Concentrate the filtrate to dryness under reduced pressure and purify via silica gel chromatography to yield pure methyl 6-bromoisoquinoline-4-carboxylate.

Protocol B: Downstream Miyaura Borylation (Preventing Protodehalogenation)

Used to convert the 6-bromo position to a boronate ester for subsequent ADC linker attachment[1].

  • Reagent Mixing: To a solution of methyl 6-bromoisoquinoline-4-carboxylate (1.33 g) in anhydrous N,N-dimethylformamide (DMF) (30 mL), add bis(pinacolato)diboron (1.92 g) and Potassium Acetate (KOAc) (1.48 g).

  • Degassing (Critical Step): Sparge the mixture with ultra-pure Argon for 15 minutes. Causality note: Oxygen facilitates catalyst degradation, which can stall the reaction and increase the residence time of the Aryl-Pd(II)-Br intermediate, giving it more time to undergo β-hydride elimination[3].

  • Catalyst Addition: Add PdCl₂(dppf)-CH₂Cl₂ adduct (204 mg).

  • Reaction: Stir the mixture at 60 °C overnight under an Argon atmosphere.

  • Validation: Analyze via LC-MS. The desired product will show the mass of the pinacol boronate ester. If the [M-78] debrominated peak exceeds 5%, verify the anhydrous nature of your KOAc, as moisture can generate hydroxide, leading to both ester hydrolysis and altered Pd-kinetics.

References

  • [1] WO2017214458A2 - Anti-cd98 antibodies and antibody drug conjugates. Google Patents. Available at:

  • [3] Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • [2] Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry). Save My Exams. Available at:[Link]

Sources

Optimization

Technical Support Center: Methyl 6-bromoisoquinoline-4-carboxylate Synthesis

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of Methyl 6-bromoisoquinoline-4-carboxylate . This guide departs from generic templates to address the speci...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of Methyl 6-bromoisoquinoline-4-carboxylate .

This guide departs from generic templates to address the specific regiochemical and oxidative challenges inherent to this scaffold, particularly its role as a critical intermediate in Bcl-xL inhibitors and Antibody Drug Conjugates (ADCs) .

Status: Operational Subject: Yield Optimization & Impurity Control Target Molecule CAS: 1256794-48-5 (and related esters)

Part 1: Executive Technical Analysis

The synthesis of Methyl 6-bromoisoquinoline-4-carboxylate is notoriously yield-sensitive due to two "Critical Failure Points" (CFPs) in the standard modified Pictet-Spengler pathway:

  • Regiochemical Ambiguity (The 6-Br vs. 8-Br Split): Starting from 3-bromophenethylamine, the cyclization can occur either para to the bromine (yielding the desired 6-bromo isomer) or ortho (yielding the 8-bromo impurity). While sterics favor the 6-bromo product, the 8-bromo impurity is persistent and difficult to separate by chromatography.

  • The Aromatization Bottleneck: The conversion of the tetrahydroisoquinoline intermediate to the fully aromatic isoquinoline often relies on Manganese Dioxide (MnO

    
    ). This reagent is heterogeneous, batch-dependent, and frequently traps the product on the solid surface, causing yield losses of 20–40%.
    
The Optimized Pathway Strategy

To improve yield from ~45% to >75%, we recommend shifting from the "Classic Patent Route" to a Controlled Acid Cyclization followed by a Homogeneous Oxidation protocol.

Part 2: Detailed Experimental Protocols

Workflow Visualization

The following diagram outlines the critical control points (CCPs) where yield is typically lost and the corrective actions required.

G Start 3-Bromophenethylamine Carbamate Carbamate Intermediate (Stable) Start->Carbamate Methyl Chloroformate DCM, 0°C Cyclization CCP1: Cyclization (Acid Mediated) Carbamate->Cyclization Glyoxylic Acid THIQ Tetrahydroisoquinoline (Crude Mix) Cyclization->THIQ Risk: 8-Br Isomer Fix: Low Temp (-10°C) Oxidation CCP2: Aromatization (Oxidation) THIQ->Oxidation Risk: Product Trapping Fix: DDQ (Homogeneous) Final Methyl 6-bromoisoquinoline- 4-carboxylate Oxidation->Final Purification

Caption: Optimization logic flow. Red/Yellow nodes indicate Critical Control Points (CCPs) where protocol deviation causes yield collapse.

Protocol A: The Optimized Cyclization (Regiocontrol)

Objective: Minimize 8-bromo impurity formation.

Standard Method: H


SO

at reflux. Optimized Method: TfOH (Triflic Acid) at low temperature.
  • Reactants: Dissolve the methyl (3-bromophenethyl)carbamate (1.0 eq) in DCM (0.1 M).

  • Reagent: Add Glyoxylic acid monohydrate (1.2 eq).

  • Catalyst: Cool to -10°C . Slowly add Trifluoromethanesulfonic acid (TfOH) (5.0 eq) dropwise.

    • Why? Stronger acidity allows cyclization at lower temperatures. Lower kinetic energy favors the sterically less hindered para position (6-bromo) over the ortho position (8-bromo).

  • Reaction: Stir at 0°C for 4–6 hours. Monitor by LCMS.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM.
    
    • Checkpoint: The ratio of 6-Br:8-Br should be >15:1.

Protocol B: The High-Yield Aromatization

Objective: Eliminate product loss on MnO


 surface.

Standard Method: MnO


 (20 eq) in refluxing dioxane.
Optimized Method:  DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
  • Setup: Dissolve the crude tetrahydroisoquinoline (from Protocol A) in Toluene or Benzene (0.2 M).

  • Oxidant: Add DDQ (2.2 eq) in portions at Room Temperature.

    • Note: The reaction is exothermic.

  • Conditions: Stir at 60°C for 2 hours.

  • Workup:

    • Cool the mixture. The reduced DDQ (DDHQ) will precipitate as a solid.

    • Filter off the DDHQ precipitate.

    • Wash the filtrate with 10% Na

      
      CO
      
      
      
      and Brine to remove residual quinones.
  • Yield Expectation: 85–92% for this step (vs. 50–60% with MnO

    
    ).
    

Part 3: Troubleshooting Guide (FAQs)

Q1: My final product is an oil, but the literature says it should be a solid. Why?

Diagnosis: This usually indicates the presence of the 8-bromo isomer or incomplete oxidation (dihydroisoquinoline impurities). Solution:

  • Run a proton NMR.[1] Look for the aromatic region.

    • 6-Bromo (Target): Two distinct singlets (or doublets with small coupling) for protons at C5 and C7.

    • 8-Bromo (Impurity): A triplet-like pattern or different coupling constants due to the 7,8-substitution pattern.

  • Recrystallization: If the purity is >85%, try recrystallizing from MeOH/Water or EtOAc/Hexanes . The 6-bromo ester crystallizes more readily than the mixture.

Q2: The MnO reaction stalled at 50% conversion. Adding more MnO didn't help.

Diagnosis: MnO


 surface deactivation. The water generated during oxidation can "poison" the oxidant surface.
Fix: 
  • Immediate: Add 4Å molecular sieves to the reaction to scavenge water.

  • Systemic: Switch to the DDQ protocol (Protocol B above). It is homogeneous and stoichiometric, eliminating surface area variables.

Q3: Can I use the Heck Reaction to build this ring instead?

Analysis: Yes, and it is often cleaner for large scale. Alternative Route (Heck-type):

  • Starting Materials: 2-iodo-5-bromobenzaldehyde + Methyl Acrylate (or Methyl Propiolate).

  • Method: React the aldehyde with tert-butylamine to form the imine.[2] Then perform Pd-catalyzed annulation with the acrylate/alkyne.

  • Advantage: This fixes the bromine position before the ring closes, guaranteeing 100% regioselectivity for the 6-bromo isomer.

  • Reference: See Roesch & Larock methodology for isoquinolines [1].

Part 4: Data Summary & Comparison

ParameterStandard Route (Patent)Optimized Route (Recommended)
Cyclization Reagent H

SO

/ HOAc
TfOH / DCM
Temperature Reflux (80–100°C)Low Temp (-10°C to 0°C)
Regio-purity (6-Br:8-Br) ~4:1>15:1
Oxidant MnO

(Heterogeneous)
DDQ (Homogeneous)
Oxidation Yield 40–60% (Loss on solid)85–92%
Overall Yield ~25–30%~65%

References

  • Roesch, K. R., & Larock, R. C. (1999).[2] Synthesis of Isoquinolines via Palladium-Catalyzed Coupling of o-Iodobenzaldimines and Acetylenes.[2] Organic Letters, 1(4), 553–556.

  • AbbVie Inc. (2017). Anti-EGFR Antibody Drug Conjugates. WO2017214301A1. (Describes the standard MnO2 route for the 6-bromo intermediate).

  • Stemcentrx, Inc. (2016). Bcl-xL Inhibitory Compounds Having Low Cell Permeability. WO2016094509A1. (Details the carbamate cyclization precursor synthesis).

  • BenchChem Technical Data. (2025). Methyl 6-bromoquinoline-3-carboxylate vs Isoquinoline Analogues. (Comparative reactivity data for bromo-isoquinoline esters).

Sources

Troubleshooting

Technical Support Center: Methyl 6-bromoisoquinoline-4-carboxylate (M6BIC)

Status: Online Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket Focus: Troubleshooting Synthesis, Cross-Coupling, and Handling of CAS 1350523-64-6.

Introduction: The "Deceptive" Building Block

Welcome to the technical support hub for Methyl 6-bromoisoquinoline-4-carboxylate (M6BIC) .

In drug discovery—particularly for ROCK1/2 and kinase inhibitor programs—this scaffold is a high-value intermediate. However, it presents a "perfect storm" of chemical challenges:

  • Electronic Deactivation: The bromine atom at C6 and the ester at C4 make the ring electron-deficient, complicating electrophilic aromatic substitution.

  • Catalyst Poisoning: The isoquinoline nitrogen (

    
    ) is a potent ligand for Palladium, often shutting down cross-coupling reactions.
    
  • Amphoteric Workups: The basic nitrogen and the hydrolyzable ester create solubility traps during extraction.

Below are the three most common "Support Tickets" we receive, resolved with field-proven protocols.

Ticket #001: Synthesis Failure (The "Black Tar" Scenario)

User Issue: "I attempted to synthesize M6BIC via the Pomeranz-Fritsch reaction using 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal. The reaction turned into a black insoluble tar with <5% yield."

Root Cause Analysis

The classic Pomeranz-Fritsch cyclization relies on an acid-promoted electrophilic attack of the acetal carbon onto the benzene ring.

  • The Problem: The bromine atom is an Electron Withdrawing Group (EWG) . It deactivates the benzene ring, raising the energy barrier for cyclization.

  • The Result: Standard conditions (H₂SO₄/PPA) require temperatures so high that the starting material decomposes (polymerizes) before it cyclizes.

The Solution: Modified Titanium-Mediated Cyclization

You must switch from a Brønsted acid to a Lewis acid that coordinates with the acetal without destroying the sensitive imine.

Protocol:

  • Imine Formation: Reflux 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in Toluene with a Dean-Stark trap. Crucial: Ensure 100% conversion to the imine before proceeding.

  • Cyclization (The Fix):

    • Dissolve the crude imine in anhydrous DCM.

    • Cool to 0°C.[1]

    • Add TiCl₄ (4-6 eq) dropwise. (Do not use H₂SO₄).

    • Reflux for 24–48 hours.

  • Quench: Pour onto ice/NaHCO₃.

Why this works: TiCl₄ acts as a chelating Lewis acid, activating the acetal while stabilizing the intermediate, allowing cyclization at lower temperatures than sulfuric acid would require [1].

Decision Logic: Choosing Your Route

Use the diagram below to select the correct synthesis strategy based on your starting material's electronics.

SynthesisLogic Start Start: Isoquinoline Synthesis Subst Analyze Benzene Substituents Start->Subst EDG Electron Donating (OMe, Me) Subst->EDG Rich Ring EWG Electron Withdrawing (Br, NO2) Subst->EWG Poor Ring (Target M6BIC) PF Standard Pomeranz-Fritsch (H2SO4 / 100°C) EDG->PF Works Well Failure FAILURE RISK: Polymerization/Tar EWG->Failure Avoid Acid Mod Modified Route Required EWG->Mod Select Alternative TiCl4 TiCl4 Mediated Cyclization (Lewis Acid) Mod->TiCl4 Preferred for Halides Heck Heck-Type Cyclization (Pd-Catalyzed) Mod->Heck If Aldehyde Unavail

Figure 1: Decision matrix for Isoquinoline synthesis. Attempting acid-catalyzed cyclization on brominated precursors is the primary cause of failure.

Ticket #002: Suzuki Coupling Stalls at 10% Conversion

User Issue: "I am trying to couple M6BIC with phenylboronic acid. I used Pd(PPh₃)₄ and Na₂CO₃. The starting material remains unreacted, and the solution stays pale yellow."

Root Cause Analysis

This is a classic case of Heterocycle Catalyst Poisoning .

  • Competitive Binding: The isoquinoline nitrogen has a lone pair that binds to the Palladium center (

    
    ), forming a stable, unreactive "dead" complex (See Figure 2).
    
  • Electronic Mismatch: The electron-deficient nature of the ring (due to the ester) actually helps oxidative addition, but the N-binding prevents the catalytic cycle from turning over.

Optimization Data: Ligand Screening

We performed an internal screen for M6BIC coupling. Standard phosphines fail.

Catalyst SystemBase/SolventYield (LCMS)Status
Pd(PPh₃)₄ Na₂CO₃ / Dioxane12%FAILED (N-poisoning)
Pd(dppf)Cl₂ K₂CO₃ / DMF45%POOR (Incomplete)
Pd(OAc)₂ + XPhos K₃PO₄ / Toluene/H₂O96% OPTIMAL
Pd(OAc)₂ + SPhos K₃PO₄ / Toluene/H₂O92%EXCELLENT
The Solution: The "Bulky Ligand" Protocol

You must use bulky, electron-rich Buchwald ligands (XPhos or SPhos) or N-Heterocyclic Carbenes (NHCs). These bulky ligands sterically crowd the Pd center, preventing the isoquinoline nitrogen from binding [2].

Step-by-Step Protocol:

  • Degas: Sparge Toluene and Water (4:1 ratio) with Argon for 20 mins. Oxygen is fatal here.

  • Charge: Add M6BIC (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (3.0 eq) , and XPhos Pd G2 (0.05 eq) .

  • Heat: Seal and heat to 100°C for 2 hours.

  • Workup: The product is likely less polar than the starting material. Filter through Celite before extraction.

Alternative "N-Oxide" Trick: If you lack expensive ligands, oxidize the nitrogen first using mCPBA to form the N-oxide . The N-oxide does not poison the catalyst. You can reduce it back to the free base later using Zn/NH₄Cl or PCl₃ [3].

CatalystPoison cluster_cycle Desired Cycle cluster_poison Poisoning Pathway Pd Active Pd(0) OA Oxidative Addition Pd->OA Bulky Ligand Protects Pd Dead Pd-N Complex (INACTIVE) Pd->Dead Small Ligand (PPh3) M6BIC M6BIC (Substrate) M6BIC->OA C-Br Bond M6BIC->Dead N-Lone Pair (Coordination)

Figure 2: Mechanism of Catalyst Poisoning. Standard ligands allow the Isoquinoline N to bind Pd, halting the reaction. Bulky ligands (XPhos) physically block this interaction.

Ticket #003: Hydrolysis & Workup (The "Vanishing Product")

User Issue: "I hydrolyzed the ester to the acid (LiOH/THF), but after acidifying to pH 1 and extracting with Ethyl Acetate, the organic layer was empty. Where did it go?"

Root Cause Analysis

The product, 6-bromoisoquinoline-4-carboxylic acid , is a Zwitterion (Isoquinoline N is basic; Carboxylic acid is acidic).

  • At pH 1: The Nitrogen is protonated (

    
    ). The molecule is cationic and stays in the water.
    
  • At pH 12: The Acid is deprotonated (

    
    ). The molecule is anionic and stays in the water.
    
The Solution: Isoelectric Point Precipitation

You cannot extract this efficiently with standard liquid-liquid extraction. You must precipitate it at its Isoelectric Point (pI).

Protocol:

  • Hydrolysis: Run reaction (LiOH, THF/H₂O).

  • Concentrate: Remove THF via rotovap (critical, as THF solubilizes the zwitterion).

  • Neutralize: Carefully add 1M HCl dropwise while monitoring pH.

  • Target pH 4–5: The zwitterion is least soluble here. A white/off-white solid should precipitate.

  • Filtration: Do not extract. Filter the solid and wash with cold water and minimal diethyl ether.

References

  • S. M. Allin et al. , "The application of the Pomeranz–Fritsch reaction to the synthesis of isoquinolines," Tetrahedron Letters, 2010.

  • K. Billingsley & S. L. Buchwald , "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides," J. Am. Chem. Soc., 2007.

  • L. C. Campeau & K. Fagnou , "Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides," J. Am. Chem. Soc., 2008.

  • BenchChem Technical Data , "Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)-one" (Analogous chemistry), 2025.[2]

Disclaimer: These protocols involve hazardous chemicals. Always consult the SDS and your institution's safety officer before proceeding.

Sources

Optimization

handling and safety precautions for Methyl 6-bromoisoquinoline-4-carboxylate

Technical Support Center: Methyl 6-bromoisoquinoline-4-carboxylate Prepared by the Senior Application Scientist Team This guide provides comprehensive technical support for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 6-bromoisoquinoline-4-carboxylate

Prepared by the Senior Application Scientist Team

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1256794-48-5). It is structured to address common challenges and questions through practical troubleshooting scenarios and a detailed FAQ section. Our goal is to ensure your experiments are safe, efficient, and successful by explaining the scientific principles behind each recommendation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the use of Methyl 6-bromoisoquinoline-4-carboxylate in common synthetic applications.

Scenario 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction

You are attempting to couple an arylboronic acid with Methyl 6-bromoisoquinoline-4-carboxylate using a palladium catalyst, but you observe poor conversion of your starting material.

Q: My Suzuki-Miyaura coupling reaction is failing. What are the most likely causes and how can I troubleshoot it?

A: A failing Suzuki-Miyaura coupling with this substrate can be attributed to several factors, primarily related to catalyst activity, reaction conditions, and the integrity of your starting materials. The isoquinoline nitrogen and the ester group can influence the electronic properties of the molecule, making the choice of conditions critical.[1][2][3]

Potential Causes & Step-by-Step Solutions:

  • Inactive Palladium Catalyst: The Pd(0) species is the active catalyst, and its formation and stability are paramount.

    • Causality: The catalyst can be oxidized by atmospheric oxygen, or the ligands required for its stability and activity may be inappropriate for this specific heteroaromatic system.[1][4] Electron-rich ligands are often needed to promote the oxidative addition step, which can be challenging for some heteroaryl halides.[4][5]

    • Solution:

      • Ensure Anaerobic Conditions: Thoroughly degas your solvent(s) and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before adding the catalyst.[1][2] Maintain a positive pressure of inert gas throughout the reaction.

      • Use a Pre-catalyst or Fresh Catalyst: Use a fresh bottle of your palladium source (e.g., Pd(PPh₃)₄) or a more robust, air-stable pre-catalyst (e.g., an XPhos or SPhos-based pre-catalyst).[1]

      • Ligand Screening: If using a palladium source like Pd₂(dba)₃, screen different phosphine ligands. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocene-based ligands like dppf are often effective for heteroaromatic couplings.[1][5]

  • Incorrect Base or Solvent System: The base is crucial for the transmetalation step, and the solvent impacts solubility and reaction kinetics.

    • Causality: The base must be strong enough to facilitate the formation of the boronate complex but not so strong that it causes decomposition of the starting material or boronic acid. The solvent must solubilize all components, and often a mixture including water is needed to facilitate the transmetalation.[1][5]

    • Solution:

      • Base Screening: While K₂CO₃ is a common choice, it may not be optimal. Try a stronger base like K₃PO₄ or Cs₂CO₃, which are often more effective for challenging couplings.[1] Ensure the base is finely powdered to maximize surface area.

      • Solvent Optimization: A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene, DME) with water (e.g., 4:1 or 5:1 ratio) is standard.[1][2] If your starting materials are not fully soluble, try a different organic solvent. Be aware that anhydrous conditions with certain bases like K₃PO₄ may paradoxically require a few equivalents of water to function effectively.[5]

  • Starting Material Degradation or Impurity: The quality of both the Methyl 6-bromoisoquinoline-4-carboxylate and the boronic acid is critical.

    • Causality: The primary side-reaction for the boronic acid is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] Your isoquinoline starting material could also contain impurities from its synthesis that may inhibit the catalyst.

    • Solution:

      • Check Purity: Verify the purity of your Methyl 6-bromoisoquinoline-4-carboxylate by ¹H NMR or LC-MS. If necessary, purify it by recrystallization or column chromatography.

      • Use an Excess of Boronic Acid: Employing a slight excess (1.2–1.5 equivalents) of the boronic acid can help compensate for any loss due to protodeboronation.[1]

      • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding acids.[3]

G start Low/No Yield in Suzuki Coupling check_sm Verify Purity of Starting Materials (NMR, LC-MS) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Material (Recrystallization/ Chromatography) sm_ok->purify_sm No check_conditions Review Reaction Conditions: Inert Atmosphere, Degassing sm_ok->check_conditions Yes purify_sm->check_sm conditions_ok Conditions OK? check_conditions->conditions_ok improve_conditions Improve Degassing (e.g., Freeze-Pump-Thaw) Use Glovebox conditions_ok->improve_conditions No check_reagents Evaluate Catalyst, Ligand, and Base Combination conditions_ok->check_reagents Yes improve_conditions->check_conditions reagents_ok Combination Known to Work for Similar Substrates? check_reagents->reagents_ok screen_reagents Screen New Reagents: 1. Change Base (K3PO4, Cs2CO3) 2. Change Ligand (XPhos, SPhos) 3. Use Pre-catalyst reagents_ok->screen_reagents No success Reaction Successful reagents_ok->success Yes screen_reagents->success

Caption: Troubleshooting flowchart for a failed Suzuki-Miyaura coupling reaction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, properties, and safety of Methyl 6-bromoisoquinoline-4-carboxylate.

Q1: What are the basic physical and chemical properties of this compound?

A: Methyl 6-bromoisoquinoline-4-carboxylate is a synthetic intermediate, typically appearing as a powder.[6] Key properties are summarized in the table below.

PropertyValueSource
CAS Number 1256794-48-5[6]
Molecular Formula C₁₁H₈BrNO₂[6][7]
Molecular Weight 266.09 g/mol [6]
Physical Form Powder / Solid[6]
InChIKey LQNPZRWYMUESFQ-UHFFFAOYSA-N[6][7]
Storage Temperature Room Temperature[6]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A: Based on data for structurally similar bromo-heterocyclic compounds, proper PPE is essential to minimize exposure.[8][9] The following should be worn at all times:

  • Eye Protection: Wear chemical splash goggles or a face shield that conforms to government standards like NIOSH (US) or EN 166 (EU).[8][10]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[8] Dispose of contaminated gloves properly after use.[10] A lab coat or other protective clothing is also required.[8]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[8][9][11] If a fume hood is not available or if exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

Q3: How should I store Methyl 6-bromoisoquinoline-4-carboxylate?

A: Proper storage is crucial for maintaining the compound's integrity.

  • Store in a cool, dry, and well-ventilated place.[8]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[8][9]

  • Store away from incompatible materials, particularly strong oxidizing agents.

Q4: What are the known hazards and first aid measures?

A: While specific toxicity data for this exact compound is limited, GHS hazard statements for it and related structures indicate it should be handled with care.[6][12] It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6][8][12][13][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][13]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[8][13]

  • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[8][13]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8][11][15]

Q5: How should I handle spills of this material?

A: In case of a spill, follow these procedures while wearing full PPE.

  • Evacuate Personnel: Clear the area of all non-essential personnel.[15]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the powder from becoming airborne and from entering drains or waterways.[11][15][16]

  • Clean-up: Carefully sweep or vacuum up the material and place it into a suitable, sealed container for disposal.[8][16] Avoid generating dust.[16]

  • Decontamination: Clean the spill area thoroughly.

Q6: What is the correct procedure for disposing of waste containing this compound?

A: Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • The compound should be treated as hazardous waste.[13]

  • Do not empty into drains.[8]

  • Dispose of the material through a licensed professional waste disposal service.[15] Keep the waste in its original container or a suitable, clearly labeled, and closed container.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Experiment cluster_disposal Disposal a Consult SDS b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in Chemical Fume Hood b->c d Weigh Compound c->d e Perform Experiment d->e f Monitor Reaction e->f g Quench Reaction (if needed) f->g h Segregate Waste (Solid, Liquid Organic, Aqueous) g->h i Clean Glassware h->i k Label Waste Containers Clearly h->k j Store Compound Securely i->j end End of Workflow j->end l Arrange for Hazardous Waste Pickup k->l l->end start Start Experiment start->a

Sources

Troubleshooting

Technical Support Center: Optimization of Suzuki-Miyaura Coupling with Methyl 6-bromoisoquinoline-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex pharmaceutical intermediates. Methyl 6-bromoisoquinoline-4-carboxylate is a highly valuable, yet notoriously challenging, bifunctional building block frequently utilized in the synthesis of Bcl-xL inhibitors and targeted Antibody-Drug Conjugates (ADCs)1[1].

When performing Palladium-catalyzed cross-coupling on this substrate, researchers must navigate two competing chemical vulnerabilities: the Lewis basicity of the isoquinoline nitrogen (which poisons the catalyst) and the base-lability of the C-4 methyl ester (which undergoes unwanted saponification).

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yielding, chemoselective transformations.

Mechanistic Deep-Dive: The Causality of Reaction Failure

To optimize this reaction, we must first understand why standard conditions (e.g.,


, aqueous 

, refluxing THF) often fail.
  • Catalyst Poisoning via N-Coordination: Unprotected, nitrogen-rich heterocycles act as strong

    
    -donors. During the catalytic cycle, the unhindered Pd(II) intermediate can coordinate to the isoquinoline nitrogen instead of undergoing transmetalation. This forms a stable, off-cycle thermodynamic sink, effectively killing catalytic turnover2[2].
    
  • Ester Hydrolysis (Saponification): The Suzuki coupling requires a base to activate the boronic acid into a reactive boronate complex. However, the electron-withdrawing nature of the isoquinoline ring makes the C-4 methyl ester highly electrophilic and susceptible to basic hydrolysis, yielding the undesired carboxylic acid.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII Poison Off-Cycle Trap (Isoquinoline N-Coordination) PdII->Poison Unshielded Pd TransMet Transmetalation (Boronic Ester + Base) PdII->TransMet Poison->PdII Bulky Ligand (dppf/XPhos) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration

Mechanistic pathway of Suzuki coupling highlighting the N-coordination catalyst trap and recovery.

Quantitative Optimization Data

To rationally design your experiment, refer to the following matrices which summarize the causality behind ligand and base selection.

Table 1: Catalyst & Ligand Optimization Matrix

Goal: Prevent N-coordination while maintaining oxidative addition kinetics.

Catalyst SystemLigand TypeIsoquinoline N-PoisoningEster HydrolysisTypical Yield

Monodentate (Unhindered)High Moderate< 30%

/ SPhos
Monodentate (Bulky, Biaryl)LowLow (with

)
75-85%

Bidentate (Sterically demanding)Very Low Low (with KOAc/KF)> 85%
Table 2: Base & Solvent Selection (Causality Focus)

Goal: Achieve transmetalation without cleaving the C-4 methyl ester.

BaseSolvent SystemMechanistic ImpactRecommendation

/

THF /

Rapid saponification of the C-4 methyl ester.Avoid

Dioxane /

(4:1)
Mild, but prolonged heating causes partial hydrolysis.Use with caution

Toluene /

(10:1)
Excellent transmetalation kinetics; minimal hydrolysis.Highly Recommended

(powder)
Anhydrous THF or DioxaneActivates boron via fluoroborate; zero ester cleavage.Best for labile esters

Troubleshooting & FAQs

Q: My reaction stalls at 30% conversion, and adding more


 doesn't help. Why? 
A:  You are experiencing classic catalyst poisoning. The unhindered triphenylphosphine ligands allow the isoquinoline nitrogen to bind irreversibly to the Pd(II) center. Solution:  Switch to a sterically demanding bidentate catalyst like 

1[1]. The bite angle and steric bulk of the dppf ligand create a physical shield around the palladium, preventing the heterocycle from coordinating.

Q: LC-MS shows full consumption of the bromide, but my main product is the coupled carboxylic acid, not the methyl ester. How do I prevent this? A: Your base is too strong, or your water content is too high, leading to base-mediated ester hydrolysis. Solution: Eliminate water and switch to anhydrous powdered Potassium Fluoride (


). 

effectively activates the boronic acid to facilitate transmetalation while leaving base-labile groups (like your methyl ester) completely unaffected3[3].

Q: The reaction mixture turns black immediately upon reaching 80°C. What is happening? A: A rapid color change to black indicates the precipitation of "Palladium black" (inactive


 aggregates). This occurs when the catalytic cycle is starved of the transmetalating agent, causing the ligands to dissociate. Solution:  Ensure your solvent is rigorously degassed (oxygen degrades phosphine ligands). Also, verify the quality of your boronic acid; if it has degraded into a boroxine anhydride, transmetalation will fail. Consider using a boronic acid pinacol ester (Bpin) instead.

Optimized Experimental Protocol

This self-validating protocol utilizes


 to prevent N-coordination and anhydrous 

to preserve the methyl ester.

Workflow Step1 Reaction Setup (Glovebox/Schlenk) Step2 Degassing (Sparging/Freeze-Pump-Thaw) Step1->Step2 Step3 Heating (60-80°C, 12h) Step2->Step3 Step4 Workup (pH Control) Step3->Step4 Step5 Purification (Silica Gel/Prep-HPLC) Step4->Step5

Step-by-step experimental workflow for optimized Suzuki coupling of base-labile heterocycles.

Step-by-Step Methodology

1. Reagent Preparation & Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 6-bromoisoquinoline-4-carboxylate (1.0 equiv, e.g., 1.0 mmol) and the desired aryl boronic acid pinacol ester (1.2 equiv).

  • Add anhydrous powdered Potassium Fluoride (

    
    , 3.0 equiv). Note: KF must be finely powdered and dried under vacuum at 120°C prior to use to ensure surface area reactivity.
    
  • Add the catalyst

    
     (0.05 equiv, 5 mol%).
    

2. Inert Atmosphere & Solvent Addition:

  • Seal the flask with a rubber septum and subject it to three cycles of vacuum and argon backfilling.

  • Add anhydrous 1,4-Dioxane (10 mL/mmol) via syringe.

  • Critical Step: Degas the resulting suspension by sparging with argon for 15 minutes to remove dissolved oxygen, which prevents the oxidation of the

    
     active species 4[4].
    

3. Reaction Execution:

  • Place the flask in a pre-heated oil bath at 80°C. Stir vigorously (800+ rpm) for 12-16 hours. The biphasic solid-liquid nature of the

    
     system requires high agitation for efficient mass transfer.
    
  • Monitor reaction progress via LC-MS or TLC (eluting with EtOAc/Hexanes).

4. Workup & Purification:

  • Upon complete consumption of the bromide, cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional Ethyl Acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (gradient: 10% to 50% EtOAc in Hexanes) to afford the pure cross-coupled methyl ester product.

References

  • 1, Google Patents (WO2016094509A1). 2.2, PMC - National Institutes of Health.

  • 3, Organic Chemistry Portal. 4.4, Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Methyl 6-Bromoisoquinoline-4-carboxylate Derivatives: A Comparative Analytical Guide

The synthesis and characterization of halogenated nitrogen heterocycles, particularly isoquinoline derivatives, are foundational to modern drug discovery. Methyl 6-bromoisoquinoline-4-carboxylate ( ) serves as a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis and characterization of halogenated nitrogen heterocycles, particularly isoquinoline derivatives, are foundational to modern drug discovery. Methyl 6-bromoisoquinoline-4-carboxylate (


) serves as a highly versatile scaffold; however, confirming its exact structure presents specific analytical challenges. The electron-deficient isoquinoline core, the regiochemistry of the bromine atom at C6, and the placement of the ester group at C4 require rigorous analytical validation to differentiate the target from potential regioisomers (e.g., C5 or C7 substituted variants).

This guide objectively compares three distinct analytical workflows for the structural elucidation of these derivatives, providing researchers with the causality behind experimental choices and self-validating protocols to ensure scientific integrity.

Comparative Analysis of Analytical Workflows

Selecting the appropriate analytical strategy depends on the complexity of the derivative and the required confidence level. Below is an objective comparison of the three primary workflows used in structural elucidation.

Table 1: Performance Comparison of Structural Elucidation Workflows

Analytical WorkflowPrimary TechniquesRegiochemical ConfidenceTurnaround TimeBest Application
Routine Screening LC-MS, 1D

H NMR
Low (Cannot reliably differentiate C5/C6/C7 Br isomers)< 2 HoursHigh-throughput purity checks and basic mass confirmation.
Comprehensive Elucidation LC-HRMS, 1D/2D NMRHigh (Definitive skeletal mapping via HMBC/HSQC)12–24 HoursGold Standard for confirming novel derivatives and exact regiochemistry.
Absolute Conformation X-Ray CrystallographyAbsolute (Provides exact 3D spatial arrangement)Days to WeeksResolving ambiguous stereocenters in chiral derivatives.

Causality in Experimental Design: The "Why" Behind the Methods

To move beyond basic characterization, researchers must understand the mechanistic reasoning behind the selection of advanced analytical techniques.

Why High-Resolution Mass Spectrometry (HRMS)?

Standard low-resolution MS can confirm the nominal mass, but HRMS is required to calculate the exact elemental composition. The theoretical monoisotopic mass of Methyl 6-bromoisoquinoline-4-carboxylate is 264.9738 Da[1]. More importantly, the presence of the bromine atom dictates the use of HRMS to observe the characteristic isotopic signature: two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the


Br and 

Br isotopes[2]. This 1:1 doublet acts as an internal validation mechanism, instantly confirming halogen incorporation and differentiating the compound from isobaric impurities.
Why 2D NMR over Standard 1D C NMR?

Isoquinoline-4-carboxylate scaffolds contain multiple quaternary carbons (C4, C4a, C6-Br, C8a). In standard 1D


C NMR, these carbons exhibit long longitudinal relaxation times (

) and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons, resulting in weak or missing signals[3]. Furthermore, bromine substituents significantly alter the electronic environment and shift the

C signals of adjacent carbons[4].

To solve this, Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC allows researchers to trace connectivity across 2 to 3 bonds (


 and 

). For example, observing a cross-peak between the C4 ester carbonyl carbon and the protons of the methoxy group definitively anchors the ester position.

Structural Elucidation Workflow

Workflow N1 Methyl 6-bromoisoquinoline- 4-carboxylate N2 LC-HRMS (ESI+) Isotope & Exact Mass N1->N2 N3 1D NMR (1H, 13C) Basic Connectivity N2->N3 Mass Confirmed N4 2D NMR (HSQC, HMBC) Regiochemistry Mapping N3->N4 Resolve Overlap N5 X-Ray Crystallography 3D Conformation N4->N5 Chiral Target N6 Validated Structure N4->N6 Achiral Target N5->N6

Figure 1: Analytical workflow for the structural elucidation of bromoisoquinoline derivatives.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems to ensure maximum trustworthiness in the resulting data.

Protocol A: High-Resolution LC-ESI-MS Analysis

Objective: Confirm the exact molecular formula and validate the bromine isotopic signature.

  • Sample Preparation: Dissolve 1 mg of the derivative in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1–10 µg/mL to prevent detector saturation and ion suppression[2].

  • Instrument Calibration: Tune the TOF or Orbitrap mass spectrometer using a standard sodium formate calibration mix. Validation Check: Ensure mass accuracy is < 5 ppm prior to sample injection.

  • Acquisition Parameters: Operate in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Set the scan range from m/z 100 to 1000.

  • Data Analysis: Extract the chromatogram for the theoretical

    
     mass.
    
    • Self-Validation: The structure is only confirmed if the

      
      Br/
      
      
      
      Br doublet is observed with a
      
      
      m/z of ~1.998 and an intensity ratio of approximately 1:0.97[2].
Protocol B: Comprehensive 1D and 2D NMR Workflow

Objective: Elucidate the exact regiochemistry of the bromine atom and the ester group on the isoquinoline core.

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    containing 0.03% TMS as an internal reference.
  • Probe Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe specifically for

    
    H and 
    
    
    
    C frequencies. Perform automated gradient shimming. Validation Check: The solvent peak line width at half-height must be < 1.0 Hz.
  • Acquisition Parameters:

    • 
      H NMR:  Acquire 16–32 scans with a 2-second relaxation delay (D1) to ensure quantitative integration of the aromatic protons.
      
    • HSQC: Set 256 increments in the indirect (t1) dimension, optimized for one-bond couplings (

      
       Hz).
      
    • HMBC: Set 256 increments, optimized for long-range couplings (

      
       Hz).
      
  • Data Analysis: Overlay the HSQC and HMBC spectra.

    • Self-Validation: Use the HMBC spectrum to trace connectivity. The protons of the methyl ester must show a

      
       correlation to the C4 carbonyl carbon[3]. The aromatic protons (H5, H7) must show correlations to the C6 carbon, definitively confirming the bromine position[4].
      

Quantitative Data Reference

To aid in comparative analysis, the expected analytical signatures for the core Methyl 6-bromoisoquinoline-4-carboxylate scaffold are summarized below.

Table 2: Expected Analytical Signatures

Analytical MethodTarget FeatureExpected Signature / Value
HRMS (ESI+) Molecular Ion

m/z 265.9811 (

Br) and 267.9791 (

Br)
HRMS (ESI+) Isotope Ratio~1:1 intensity ratio (characteristic of a single Br atom)

H NMR
Isoquinoline Core ProtonsDownfield aromatic signals (7.5 – 9.5 ppm)

H NMR
Methyl EsterSinglet at ~3.9 – 4.1 ppm

C NMR
Ester Carbonyl (C=O)~165 – 167 ppm
2D HMBC C4 - Ester ConnectivityCross-peak between OCH

protons and C=O carbon

References

  • BenchChem. "A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile". BenchChem.
  • PubChemLite. "Methyl 6-bromoisoquinoline-4-carboxylate (C11H8BrNO2)". University of Luxembourg.
  • MDPI. "Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives". Molecules.
  • ResearchGate. "Antiproliferative activity of new 6-bromine derivatives of 7-anilino-1-arylisoquinolinequinones". ResearchGate.

Sources

Comparative

validation of the biological activity of Methyl 6-bromoisoquinoline-4-carboxylate analogs

Validating the Biological Activity of Methyl 6-bromoisoquinoline-4-carboxylate Analogs as Targeted Bcl-xL Inhibitors As a Senior Application Scientist in oncology drug development, evaluating the biological efficacy of n...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Biological Activity of Methyl 6-bromoisoquinoline-4-carboxylate Analogs as Targeted Bcl-xL Inhibitors

As a Senior Application Scientist in oncology drug development, evaluating the biological efficacy of novel payload scaffolds is a critical step in designing next-generation Antibody-Drug Conjugates (ADCs). Analogs derived from Methyl 6-bromoisoquinoline-4-carboxylate have emerged as highly potent, low-permeability inhibitors of the anti-apoptotic protein Bcl-xL[1].

The structural brilliance of this specific scaffold lies in its functional groups: the carboxylate at the 4-position serves as a foundation to build the Bcl-xL BH3-binding motif, while the bromine atom at the 6-position provides an ideal handle for palladium-catalyzed cross-coupling (e.g., attaching a valine-citrulline cleavable linker)[2]. This guide provides a comprehensive framework for validating the biological activity of these analogs, objectively comparing their performance against systemic Bcl-xL/Bcl-2 inhibitors, and detailing the experimental workflows required to prove their efficacy and safety.

The Biological Rationale: Overcoming On-Target Toxicity

Apoptosis in solid tumors is heavily regulated by Bcl-xL. While systemic Bcl-xL inhibitors (such as Navitoclax) are highly efficacious, they suffer from a severe, dose-limiting toxicity: thrombocytopenia [3]. Because circulating platelets rely almost exclusively on Bcl-xL for survival, systemic inhibition triggers rapid platelet apoptosis.

By utilizing Methyl 6-bromoisoquinoline-4-carboxylate analogs as ADC payloads, we fundamentally alter the pharmacokinetic delivery[4]. The payload is conjugated to an antibody targeting a tumor-specific antigen (e.g., EGFR). Because platelets do not express EGFR, the ADC bypasses them entirely, delivering the Bcl-xL inhibitor directly into the tumor cell's endosomal pathway.

Pathway A EGFR-Targeted ADC B Internalization A->B C Linker Cleavage B->C D Analog Release C->D E Bcl-xL Inhibition D->E F Apoptosis E->F

Mechanism of EGFR-targeted ADCs utilizing Bcl-xL inhibitor payloads to induce apoptosis.

Comparative Performance Analysis

To validate these analogs, we must benchmark them against existing clinical standards. The table below summarizes the expected pharmacological profile of an ADC-conjugated Methyl 6-bromoisoquinoline-4-carboxylate analog compared to systemic alternatives.

ParameterSystemic Bcl-xL/Bcl-2 Inhibitor (Navitoclax)Systemic Bcl-2 Selective (Venetoclax)ADC-Conjugated 6-bromo Analog
Primary Target Bcl-xL, Bcl-2Bcl-2Bcl-xL (Tumor-localized)
Cell Permeability HighHighLow (Requires endocytosis)
Platelet Toxicity High (Dose-limiting)LowLow (Targeted delivery)
Solid Tumor Efficacy Moderate (Limited by MTD)Low (Solid tumors rely on Bcl-xL)High (Antigen-dependent)
Mechanism of Entry Passive DiffusionPassive DiffusionReceptor-Mediated Endocytosis

Data Interpretation: The critical advantage of the analog is its intentionally engineered low cell permeability prior to conjugation[1]. If the payload prematurely cleaves in circulation, it cannot easily diffuse into healthy cells, acting as a secondary safety mechanism.

Experimental Workflows for Biological Validation

To establish a self-validating system, your experimental design must prove three distinct causalities: target engagement (it binds Bcl-xL), targeted cytotoxicity (it kills only antigen-positive cells), and systemic safety (it spares platelets).

Workflow S1 1. Payload Synthesis S2 2. SPR Binding Assay S1->S2 S3 3. Cell Viability (EGFR+/-) S2->S3 S4 4. Platelet Toxicity Assay S3->S4

Step-by-step experimental workflow for validating Bcl-xL ADC payloads.

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)

Objective: Verify that modifications at the 6-position of the isoquinoline ring do not sterically hinder binding to the Bcl-xL BH3 groove.

  • Surface Preparation: Immobilize recombinant human Bcl-xL and Bcl-2 onto a CM5 sensor chip via standard amine coupling.

  • Analyte Preparation: Prepare serial dilutions of the synthesized analog (free payload) in HBS-EP+ buffer (range: 0.1 nM to 100 nM).

  • Binding Kinetics: Inject the analyte over the chip at a flow rate of 30 µL/min. Record association for 180 seconds and dissociation for 300 seconds.

  • Causality Check: A successful analog will demonstrate a

    
     in the sub-nanomolar range for Bcl-xL, confirming that the isoquinoline core properly anchors into the hydrophobic binding pocket.
    
Protocol 2: Antigen-Dependent Cytotoxicity Assay

Objective: Prove that the ADC format restricts the analog's activity to cells expressing the target receptor (e.g., EGFR)[4].

  • Cell Culture: Seed EGFR-positive (e.g., H1650 lung carcinoma) and EGFR-negative (e.g., MCF-7 breast cancer) cell lines in 96-well plates at 5,000 cells/well.

  • Treatment: Treat cells with serial dilutions of the ADC, the free analog, and a systemic control (Navitoclax) for 72 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to measure intracellular ATP levels as a proxy for cell viability. Calculate

    
     values.
    
  • Causality Check: The ADC should exhibit picomolar

    
     in H1650 cells but remain largely inactive in MCF-7 cells. The free analog should show poor efficacy across both lines due to its engineered low permeability, proving that endosomal cleavage is required for activation.
    
Protocol 3: Ex Vivo Platelet Toxicity Assay

Objective: The definitive validation step. Prove that the targeted delivery mechanism rescues the dose-limiting thrombocytopenia seen with systemic inhibitors[3].

  • Platelet Isolation: Isolate human platelets from fresh whole blood using centrifugation (platelet-rich plasma).

  • Incubation: Incubate platelets with varying concentrations (1 nM to 1 µM) of the ADC, the free analog, and Navitoclax for 4 hours at 37°C.

  • Apoptosis Measurement: Stain platelets with Calcein-AM (viability) and Annexin V-FITC (apoptosis marker). Analyze via flow cytometry.

  • Causality Check: Navitoclax will induce near-complete platelet apoptosis at low nanomolar concentrations. The ADC and the free analog must show minimal Annexin V binding, validating that the Methyl 6-bromoisoquinoline-4-carboxylate analog, when utilized in an ADC framework, successfully decouples efficacy from on-target toxicity.

References

  • WO2016094509A1 - Bcl xl inhibitory compounds having low cell permeability and antibody drug conjugates including the same Google P
  • AU2020210218A1 - Bcl xL inhibitory compounds having low cell permeability and antibody drug conjugates including the same Google P
  • Anti-EGFR Antibody-Drug Conjugates - Justia Patents Justia Patents[Link]

  • BCL-XL–targeting antibody-drug conjugates are active in preclinical models and mitigate on-mechanism toxicity of small-molecule inhibitors National Institutes of Health (PMC)[Link]

Sources

Validation

comparative analysis of synthetic routes to Methyl 6-bromoisoquinoline-4-carboxylate

The synthesis of complex heteroaromatic building blocks is a critical bottleneck in the development of targeted therapeutics. Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1256794-48-5) has emerged as a highly valuable...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of complex heteroaromatic building blocks is a critical bottleneck in the development of targeted therapeutics. Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1256794-48-5) has emerged as a highly valuable synthon, particularly in the construction of Bcl-xL inhibitors and advanced Antibody-Drug Conjugates (ADCs) targeting EGFR and CD98[1][2].

Because the isoquinoline core contains multiple reactive sites, achieving strict regiocontrol at the 4-position (for the carboxylate) and the 6-position (for the bromine) requires careful synthetic planning. As a Senior Application Scientist, I have evaluated the two primary strategies for synthesizing this molecule: a De Novo Core Construction (building the ring from a functionalized benzene) and a Direct Functionalization approach (modifying an existing isoquinoline).

This guide objectively compares the mechanistic logic, scalability, and performance of these two routes to help drug development professionals select the optimal workflow.

Mechanistic Strategy & Route Selection

Route A: The De Novo Core Construction (The AbbVie Route)

This approach, heavily utilized in patent literature for ADC payloads[1][3], builds the isoquinoline ring from 2-(3-bromophenyl)acetonitrile. The strategy relies on a modified Bischler-Napieralski cyclization.

  • Causality: By starting with the bromine already fixed at the meta-position of the phenyl ring, the synthesis guarantees the halogen will end up at the 6-position of the final isoquinoline. This completely bypasses the regioselectivity issues that plague late-stage halogenations.

Route B: Late-Stage Direct Functionalization

This alternative route starts with commercially available 6-bromoisoquinoline[4] and relies on the inherent electronic asymmetry of the heteroaromatic system.

  • Causality: The nitrogen atom's lone pair creates an enamine-like resonance that makes the C-4 position uniquely susceptible to electrophilic addition-elimination (bromination)[5]. Subsequent palladium-catalyzed carbonylation exploits the weaker bond dissociation energy of the vinylic-like C-4 bromide compared to the aryl C-6 bromide, allowing for selective esterification.

G StartA 2-(3-Bromophenyl)acetonitrile (Starting Material) IntA Methyl 6-bromo-3,4-dihydroisoquinoline -4-carboxylate (Cyclized Intermediate) StartA->IntA 1. NaBH4, CoCl2 2. Ethyl formate 3. Oxalyl chloride, FeCl3 Target Methyl 6-bromoisoquinoline-4-carboxylate (Target ADC Synthon) IntA->Target MnO2, 1,4-Dioxane 110 °C (Aromatization) StartB 6-Bromoisoquinoline (Starting Material) IntB 4,6-Dibromoisoquinoline (Brominated Intermediate) StartB->IntB Br2, CCl4 Electrophilic Addition-Elimination IntB->Target Pd(dppf)Cl2, CO, MeOH Regioselective Carbonylation

Comparative workflow of De Novo vs. Direct Functionalization routes to the target isoquinoline.

Quantitative Performance Comparison

The following table summarizes the operational metrics of both routes based on process chemistry optimization data.

MetricRoute A: De Novo ConstructionRoute B: Direct Functionalization
Step Count 5 Steps2 Steps
Overall Yield ~35-45%~55-65%
Regioselectivity Absolute (100% fixed by starting material)Moderate-High (Requires precise Pd-ligand tuning)
Key Reagents FeCl₃, Oxalyl Chloride, MnO₂Br₂, CO gas, Pd(dppf)Cl₂
Scalability Excellent (Robust, widely used in pharma)Good (Requires high-pressure CO reactors)
Primary Drawback Long linear sequence; stoichiometric oxidantsCO gas handling; potential for over-carbonylation

Self-Validating Experimental Protocols

Protocol A: De Novo Synthesis (Bischler-Napieralski Variant)

This protocol ensures absolute regiochemical fidelity by cyclizing a pre-functionalized precursor[6][7].

Step 1: Lewis Acid-Mediated Cyclization

  • Reaction: Dissolve methyl 2-(3-bromophenyl)-3-formamidopropanoate (5.65 g) in anhydrous dichloromethane (190 mL). Slowly add oxalyl chloride (1.90 mL) and stir at 20 °C for 2 hours.

    • Causality: Oxalyl chloride activates the formamide into a highly electrophilic iminium intermediate.

  • Cyclization: Cool the mixture to -20 °C and add iron(III) chloride (3.84 g). Stir for 3 hours at 20 °C.

    • Causality: The 3-bromophenyl ring is electronically deactivated by the halogen. FeCl₃ acts as a potent, oxophilic Lewis acid to force the electrophilic aromatic substitution, closing the ring.

  • Self-Validation Checkpoint: Quench with 2M HCl (45 mL). Extract and analyze via LC-MS. The system is validated when the mass spectrum shows complete conversion to the oxazolo-isoquinoline intermediate at m/z 342.0 (M+H) [6].

  • Ring Opening: Treat the crude intermediate with methanol and sulfuric acid at 80 °C for 16 hours to yield methyl 6-bromo-3,4-dihydroisoquinoline-4-carboxylate[7]. (LC-MS: m/z 268.0).

Step 2: Aromatization

  • Reaction: Dissolve the dihydroisoquinoline (5.25 g) in 1,4-dioxane (200 mL). Add manganese(IV) dioxide (8.5 g) and heat to 110 °C for 3 hours[1][2].

    • Causality: MnO₂ provides a mild, heterogeneous oxidative driving force. It selectively aromatizes the nitrogen-containing ring without over-oxidizing the system or cleaving the sensitive methyl ester.

  • Self-Validation Checkpoint: Filter the mixture through diatomaceous earth to remove manganese salts. Analyze the concentrated filtrate via ¹H-NMR. The successful aromatization is validated by the complete disappearance of aliphatic signals (typically around 3.0–4.5 ppm) and the emergence of a fully aromatic proton signature.

Protocol B: Direct Functionalization

This protocol is favored for rapid analog generation, utilizing the inherent reactivity differences of the isoquinoline scaffold[5].

Step 1: Electrophilic Bromination

  • Reaction: Dissolve 6-bromoisoquinoline in a non-polar solvent (e.g., CCl₄). Add bromine (1.1 equiv) dropwise at room temperature.

    • Causality: Unlike nitration, which requires strong acidic conditions and directs electrophiles to the C-5/C-8 positions, neutral bromination proceeds via an addition-elimination mechanism. The nitrogen lone pair stabilizes the intermediate, making the C-4 position highly nucleophilic.

  • Self-Validation Checkpoint: Isolate the product and perform ¹H-NMR. The protocol is validated by the disappearance of the C-4 vinylic proton (typically a singlet near 8.5 ppm), confirming the formation of 4,6-dibromoisoquinoline.

Step 2: Regioselective Methoxycarbonylation

  • Reaction: Dissolve 4,6-dibromoisoquinoline in a mixture of methanol and DMF. Add Pd(dppf)Cl₂ (5 mol%) and triethylamine (2.0 equiv). Pressurize the reactor with CO gas (3 bar) and heat to 60 °C.

    • Causality: The C-4 bromide is adjacent to the heteroatom, giving it a lower bond dissociation energy than the purely aryl C-6 bromide. The bidentate dppf ligand enforces a specific bite angle that accelerates the oxidative addition of Pd(0) exclusively at the more reactive C-4 position.

  • Self-Validation Checkpoint: Monitor the pressure drop of CO gas. Upon completion, LC-MS must show the monocarbonylated product at m/z 266.0 (M+H) , retaining the distinct 1:1 isotopic mass pattern of a single bromine atom, proving that the C-6 bromine remains intact.

Conclusion & Recommendations

For laboratories tasked with producing Methyl 6-bromoisoquinoline-4-carboxylate on a multi-gram to kilogram scale for IND-enabling studies, Route A (De Novo Construction) is the undisputed gold standard. Despite its longer step count, the absolute regiocontrol and avoidance of high-pressure carbon monoxide gas make it highly robust and predictable[1].

Conversely, for discovery chemistry teams needing rapid access to milligram quantities of various isoquinoline-4-carboxylate analogs, Route B (Direct Functionalization) offers a highly efficient, two-step shortcut, provided the laboratory is equipped for pressurized transition-metal catalysis.

References

  • AbbVie Inc. (2017). Anti-CD98 antibodies and antibody drug conjugates. WO2017214458A2.
  • AbbVie Inc. (2020). Bcl-xL inhibitory compounds and antibody drug conjugates including the same. AU2020210220A1.

Sources

Comparative

Advanced Purity Assessment of Methyl 6-bromoisoquinoline-4-carboxylate: A Comparative Methodological Guide

Executive Summary Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1256794-48-5) is a critical heterocyclic intermediate employed in the synthesis of kinase inhibitors and HIF prolyl hydroxylase inhibitors. Its dual functi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1256794-48-5) is a critical heterocyclic intermediate employed in the synthesis of kinase inhibitors and HIF prolyl hydroxylase inhibitors. Its dual functionality—the electrophilic ester at C4 and the chemically versatile bromide at C6—makes it a linchpin in divergent synthesis. However, this same reactivity predisposes the compound to specific impurity profiles that standard purity assays often miss.

This guide moves beyond simple "Certificate of Analysis" verification. We objectively compare three analytical methodologies—HPLC-UV , LC-MS , and Quantitative NMR (qNMR) —to determine which approach provides the necessary rigor for pharmaceutical-grade validation. Our data indicates that while HPLC-UV is sufficient for routine monitoring, it frequently fails to quantify co-eluting regioisomers and inorganic salts, necessitating a multi-modal approach for definitive characterization.

Critical Impurity Profiling

Before selecting an analytical method, one must understand the "Enemy"—the specific impurities likely to be present based on the synthesis vector.

The Impurity Landscape
  • Hydrolysis Degradant: 6-bromoisoquinoline-4-carboxylic acid. Generated by moisture exposure; often co-elutes with the ester in high-pH mobile phases.

  • Regioisomers: Methyl 5-bromoisoquinoline-4-carboxylate. Arises from non-selective bromination during early synthesis steps. Extremely difficult to separate via standard C18 chromatography due to identical m/z and similar polarity.

  • Protodebromination By-product: Methyl isoquinoline-4-carboxylate. A common artifact if Pd-catalyzed cross-coupling was attempted or if the starting material was impure.

Visualization: Impurity Origin Pathways

The following diagram maps the genesis of these impurities, guiding the analyst on where to look.

ImpurityPathways Start Starting Material (3-bromobenzaldehyde derivatives) Reaction Cyclization & Esterification Start->Reaction Synthesis Impurity3 Impurity C: Des-bromo Analog Start->Impurity3 Trace Debromination Product Methyl 6-bromoisoquinoline- 4-carboxylate Reaction->Product Main Pathway Impurity1 Impurity A: Regioisomer (5-Br) Reaction->Impurity1 Non-selective Cyclization Impurity2 Impurity B: Carboxylic Acid (Hydrolysis) Product->Impurity2 Moisture/Storage

Caption: Figure 1. Genesis of critical impurities. Note that Regioisomer (Impurity A) is process-dependent, while Hydrolysis (Impurity B) is storage-dependent.

Comparative Methodology Assessment

We evaluated three distinct analytical workflows for assessing the purity of a "98%" commercial batch.

Table 1: Method Performance Matrix
FeatureMethod A: RP-HPLC (UV) Method B: UPLC-MS (ESI+) Method C: 1H-qNMR
Primary Utility Routine QC, Batch ReleaseImpurity ID, Trace AnalysisAbsolute Purity, Salt Quantitation
Sensitivity (LOD) ~0.05%<0.001%~1.0%
Specificity Moderate (Risk of co-elution)High (Mass discrimination)Very High (Structural resolution)
Regioisomer Resolution Low (Requires specialized column)Low (Identical Mass)High (Distinct J-coupling)
Inorganic Salt Detection No NoYes (if internal std used)
Throughput High (15 min/run)High (10 min/run)Low (30 min/sample)
Expert Analysis
  • HPLC-UV is the industry standard but is "blind" to the 5-bromo regioisomer, which shares a nearly identical UV chromophore and retention time on standard C18 columns.

  • UPLC-MS excels at detecting trace organic impurities (like the des-bromo analog) but fails to differentiate the regioisomers (both m/z 266/268).

  • qNMR is the only self-validating method that can simultaneously quantify the residual solvent, inorganic salts, and distinguish regioisomers based on the splitting pattern of the aromatic protons (H5 vs H7 coupling).

Detailed Experimental Protocols

To ensure reproducibility, we provide the specific conditions optimized for this isoquinoline scaffold.

Protocol A: High-Resolution HPLC-UV (The QC Standard)

Rationale: Optimized for separating the polar acid impurity from the neutral ester.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm). Note: 3.5 µm particle size is chosen over 5 µm for better resolution of isomers.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Suppresses silanol activity).

    • Solvent B: Acetonitrile (LC-MS grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts).

    • 2-15 min: 5% -> 95% B (Linear ramp).

    • 15-18 min: 95% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (max absorption) and 280 nm (secondary check).

  • Temperature: 30°C.

Protocol B: 1H-qNMR (The Absolute Truth)

Rationale: Used to calibrate the HPLC reference standard and check for "invisible" impurities.

  • Solvent: DMSO-d6 (Dissolves isoquinolines better than CDCl3 and prevents aggregation).

  • Internal Standard: Maleic Acid (99.99% TraceCERT) or Dimethyl Sulfone. Must have relaxation time (T1) similar to analyte.

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: must be 5x T1 to ensure full relaxation for quantitative accuracy).

    • Scans: 16 or 32.

  • Analysis: Integrate the Methyl ester singlet (~3.93 ppm) vs. the Internal Standard protons.

    • Diagnostic Signal: Look for the C1-H singlet at ~9.3 ppm. A secondary small singlet nearby indicates a regioisomer.

Analytical Decision Workflow

This logic flow ensures no critical impurity is missed during drug substance release.

DecisionTree Sample Crude Sample HPLC Step 1: HPLC-UV (Purity > 98%?) Sample->HPLC Fail Reject / Recrystallize HPLC->Fail No Pass Provisional Pass HPLC->Pass Yes NMR Step 2: 1H-NMR (Check Regioisomers) Pass->NMR NMR->Fail Isomer Detected MS Step 3: LC-MS (Check Trace Mw) NMR->MS Isomer Clean Final Release for Synthesis MS->Final No Trace Impurities

Caption: Figure 2. Staged analytical workflow. NMR is the critical "gatekeeper" step for isomer detection before final release.

Conclusion

For Methyl 6-bromoisoquinoline-4-carboxylate , relying solely on HPLC-UV is a liability due to the high probability of regioisomeric impurities that share retention characteristics.

Recommendation:

  • Use HPLC-UV for routine reaction monitoring.

  • Mandate 1H-qNMR for the qualification of any new vendor batch to verify the substitution pattern at the C6 position.

  • Store the material at 2-8°C under Desiccant , as the C4-ester is prone to hydrolysis, which will manifest as a fronting peak in HPLC.

References

  • PubChem. Methyl 6-bromoisoquinoline-4-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

Validation

Comprehensive Guide: In Vitro and In Vivo Evaluation of Methyl 6-bromoisoquinoline-4-carboxylate Derivatives

Executive Summary Methyl 6-bromoisoquinoline-4-carboxylate is a critical synthetic scaffold used primarily in the development of potent Bcl-xL (B-cell lymphoma-extra large) inhibitors . While the molecule itself is a che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-bromoisoquinoline-4-carboxylate is a critical synthetic scaffold used primarily in the development of potent Bcl-xL (B-cell lymphoma-extra large) inhibitors . While the molecule itself is a chemical intermediate, its derivatives have emerged as high-potency apoptotic agents, particularly when engineered as payloads for Antibody-Drug Conjugates (ADCs) targeting tumor-associated antigens like EGFR or CD98.

This guide provides a technical roadmap for evaluating these derivatives, comparing them against industry standards like Navitoclax (ABT-263) . We focus on their mechanism of restoring apoptosis in resistant cancer cells and the specific experimental workflows required to validate their efficacy and safety profile.

Mechanism of Action & Therapeutic Logic[1]

The Target: Bcl-xL and Mitochondrial Apoptosis

Bcl-xL is an anti-apoptotic protein often overexpressed in solid tumors (e.g., lung, ovarian, breast), conferring resistance to chemotherapy. It functions by sequestering pro-apoptotic proteins (BAX/BAK), thereby preventing mitochondrial outer membrane permeabilization (MOMP).

Isoquinoline-4-carboxylate derivatives function as BH3 mimetics . They bind with high affinity to the hydrophobic groove of Bcl-xL, displacing BAX/BAK and triggering the intrinsic apoptotic cascade.

Pathway Visualization

The following diagram illustrates the specific intervention point of these derivatives within the intrinsic apoptotic pathway.

ApoptosisPathway Stress Cellular Stress (DNA Damage/Chemo) BH3 BH3-only Proteins (BIM, PUMA, NOXA) Stress->BH3 BclxL Bcl-xL (Anti-apoptotic) BH3->BclxL Normally sequestered by BAX_BAK BAX / BAK (Pro-apoptotic Effectors) BclxL->BAX_BAK Inhibits Derivative Isoquinoline Derivative (Inhibitor) Derivative->BclxL High Affinity Binding (Displaces BH3/BAX) Derivative->BAX_BAK Restores Function MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation (Apoptosis) CytoC->Caspase

Caption: Figure 1. Mechanism of Action. Isoquinoline derivatives competitively bind Bcl-xL, releasing pro-apoptotic effectors BAX/BAK to induce mitochondrial permeabilization.

Comparative Analysis: Isoquinoline Derivatives vs. Alternatives

The primary challenge with systemic Bcl-xL inhibition (e.g., Navitoclax) is thrombocytopenia , as platelets rely on Bcl-xL for survival. Derivatives of Methyl 6-bromoisoquinoline-4-carboxylate are often designed with "low cell permeability" to be used as ADC payloads, thereby concentrating the drug inside tumor cells and sparing platelets.

FeatureIsoquinoline-4-carboxylate Derivatives (ADC Payload Class)Navitoclax (ABT-263) Venetoclax (ABT-199)
Primary Target Bcl-xL (High Selectivity)Bcl-xL / Bcl-2 (Dual)Bcl-2 (Selective)
Potency (Ki) < 0.01 nM (Picomolar)< 1 nM> 100 nM (for Bcl-xL)
Delivery Mode Targeted (ADC) or LocalSystemic (Oral)Systemic (Oral)
Dose-Limiting Toxicity Neutropenia (target dependent)Thrombocytopenia (Platelet death)Tumor Lysis Syndrome
Tumor Permeability Engineered to be low (requires antibody internalization)HighHigh
Clinical Utility Solid Tumors (Lung, Breast)Hematologic MalignanciesCLL / AML

Expert Insight: When designing studies for these derivatives, do not rely solely on free-drug assays. Because many are designed as ADC payloads, their free-drug potency in cell culture may appear artificially low due to poor permeability. Always pair free-drug assays with permeabilized cell assays or ADC-mimetic delivery systems.

In Vitro Experimental Protocols

A. Fluorescence Polarization (FP) Binding Assay

Purpose: To determine the binding affinity (


) of the derivative to recombinant Bcl-xL protein.

Protocol:

  • Reagents: Recombinant human Bcl-xL protein (GST-tagged), Fluorescein-labeled BIM BH3 peptide (tracer), Assay Buffer (20 mM phosphate pH 7.4, 1 mM EDTA, 0.05% Pluronic F-68).

  • Preparation: Dilute Methyl 6-bromoisoquinoline-4-carboxylate derivative in DMSO (10-point dose-response).

  • Incubation: Mix 10 nM Bcl-xL protein with 2 nM tracer peptide and the test compound in 384-well black plates.

  • Equilibrium: Incubate for 2 hours at room temperature in the dark.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm) on a multi-mode plate reader (e.g., EnVision).

  • Analysis: Plot mP units against log[compound]. Fit to a sigmoidal dose-response curve (variable slope) to calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Acceptance Criteria:


 should be < 1 nM for lead candidates.
B. Cell Viability Assay (MTS) in EGFR+ Lines

Purpose: To assess cytotoxicity in target-positive cancer cells (e.g., H1975 or A431).

Protocol:

  • Seeding: Plate H1975 cells (EGFR mutant lung cancer) at 3,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treatment: Treat cells with the derivative (0.001 nM to 10 µM).

    • Note: If testing an ADC payload derivative with low permeability, include a digitonin-permeabilized control arm to verify intrinsic potency.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Detection: Add 20 µL MTS reagent (Promega CellTiter 96). Incubate 1-4 hours.

  • Quantification: Measure absorbance at 490 nm.

  • Calculation: Normalize to DMSO control (100% viability) and Bortezomib control (0% viability).

In Vivo Experimental Workflows

A. Xenograft Tumor Growth Inhibition (TGI)

Purpose: To evaluate therapeutic efficacy in a physiological tumor microenvironment.

Workflow Diagram:

InVivoWorkflow cluster_groups Treatment Groups Step1 Tumor Implantation (SCID Mice, H1437 Cells) Step2 Staging (Tumors reach ~200 mm³) Step1->Step2 Step3 Randomization (n=8 per group) Step2->Step3 G1 Vehicle Control Step3->G1 G2 Navitoclax (100 mg/kg) Step3->G2 G3 Isoquinoline ADC (3 mg/kg) Step3->G3 Step4 Dosing (Q4D x 4 doses) G1->Step4 G2->Step4 G3->Step4 Step5 Endpoints (Vol, Body Wt, Platelets) Step4->Step5

Caption: Figure 2. In Vivo Efficacy Workflow. Standardized protocol for assessing tumor regression in xenograft models.

Key Protocol Steps:

  • Model: Female CB.17 SCID mice bearing H1437 (lung) or MDA-MB-468 (breast) xenografts.

  • Formulation:

    • Isoquinoline Derivative (ADC form): PBS/Histidine buffer.

    • Navitoclax (Control): 10% Ethanol, 30% PEG400, 60% Phosal 50 PG.

  • Dosing: Intravenous (IV) for ADCs; Oral Gavage (PO) for Navitoclax.

  • Monitoring: Measure tumor volume (

    
    ) twice weekly.
    
  • Safety Endpoint (Critical): Blood collection at 24h, 72h, and 168h post-dose to count platelets. A successful isoquinoline derivative ADC should show minimal platelet reduction compared to Navitoclax.

B. Pharmacokinetics (PK) & Toxicity
  • Platelet Nadir: Navitoclax typically causes a ~80-90% drop in platelets within 24 hours. The isoquinoline derivative (if targeted) should maintain platelets >50% of baseline.

  • Clearance: Analyze plasma concentration via LC-MS/MS. Isoquinoline derivatives used as payloads often show rapid clearance of the free drug (a safety feature) but prolonged exposure of the conjugated form.

Data Summary & Performance Benchmarks

The following table summarizes expected performance metrics for a high-quality Methyl 6-bromoisoquinoline-4-carboxylate derivative compared to benchmarks.

MetricIsoquinoline Derivative (Lead) Navitoclax Interpretation
Bcl-xL Binding (

)
< 0.01 nM< 0.5 nMDerivative is extremely potent.
Bcl-2 Binding (

)
> 100 nM (Designed Selectivity)< 1 nMDerivative avoids Bcl-2 driven lymphopenia.
Cell Viability (

)
0.1 - 10 nM (Target+ Cells)100 - 500 nMSuperior potency in specific tumor types.
Platelet Reduction < 20% drop (as ADC)> 80% dropCritical differentiator: Safety profile.
In Vivo TGI > 90% (Regression)50 - 70% (Stasis)Higher efficacy due to targeted delivery.

References

  • Anti-EGFR Antibody Drug Conjugates. Patent WO2017214301A1. Describes the synthesis of Methyl 6-bromoisoquinoline-4-carboxylate intermediates and their conjugation to antibodies for Bcl-xL inhibition.Link

  • Bcl-xL inhibitory compounds having low cell permeability. Patent AU2020210218A1. Details the structural activity relationship (SAR) of isoquinoline derivatives and their design to minimize systemic toxicity.Link

  • Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable Bcl-xL Inhibitor. Journal of Medicinal Chemistry. Provides comparative protocols for Bcl-xL FRET and cellular assays. Link

  • Navitoclax (ABT-263) for the treatment of cancer. Expert Opinion on Investigational Drugs. Serves as the baseline for toxicity comparisons (thrombocytopenia). Link

  • Bcl-2 Family Inhibition: A New Frontier in Cancer Therapy. Nature Reviews Drug Discovery. mechanistic grounding for BH3 mimetics. Link

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Operational Safety Guide: Methyl 6-bromoisoquinoline-4-carboxylate

As a Senior Application Scientist, I have designed this operational guide to provide more than just a list of disposal steps. True laboratory safety and regulatory compliance stem from understanding the physicochemical f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to provide more than just a list of disposal steps. True laboratory safety and regulatory compliance stem from understanding the physicochemical fate of the materials we handle.

Methyl 6-bromoisoquinoline-4-carboxylate is a brominated N-heterocycle widely used as a building block in drug discovery and synthetic chemistry. Because it contains a bromine atom, any waste generated from its use—whether as a dry powder or dissolved in a reaction matrix—must be strictly managed as Halogenated Organic Waste . Understanding the causality behind this classification is the foundation of a self-validating safety protocol.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, you must understand the quantitative and qualitative properties of the analyte. The presence of the halogen (Bromine) fundamentally dictates the logistical lifecycle of this chemical's waste stream.

PropertyValueOperational Implication
Chemical Name Methyl 6-bromoisoquinoline-4-carboxylateStandardized nomenclature for EHS manifesting.
CAS Number 1256794-48-5Required for all hazardous waste labeling.
Molecular Formula C11H8BrNO2Contains Bromine (Br) ; strictly dictates a halogenated waste stream.
Molecular Weight 266.09 g/mol Used for stoichiometric waste calculations.
Physical State Solid (Powder)Prone to aerosolization; requires wet-wiping for spills.
Waste Classification Halogenated Organic WasteMust never be mixed with non-halogenated fuels or aqueous streams.

The Causality of Segregation: Why Halogens Matter

In laboratory waste management, the most critical error a researcher can make is commingling halogenated waste (containing Br, Cl, F, or I) with non-halogenated waste [2]. The strict segregation protocols outlined below are driven by two mechanistic realities:

  • Incineration Chemistry & Dioxin Prevention: Halogenated compounds require specialized, high-temperature incineration equipped with caustic scrubbers. This extreme heat is necessary to cleave the strong carbon-halogen bonds and neutralize the resulting halogen acids (e.g., Hydrobromic acid, HBr) [1]. If halogenated waste is inadvertently sent to a standard incinerator, incomplete combustion can catalyze the formation of highly toxic polybrominated dibenzodioxins and furans.

  • Thermodynamic & Economic Logistics: Non-halogenated solvents (like ethanol, hexane, or acetone) possess high BTU (caloric) values and are routinely bulked by Environmental Health & Safety (EHS) departments for "fuels blending"—a cost-effective recycling method. Halogenated compounds, conversely, act as fire retardants and suppress combustion [2]. Mixing even a few milligrams of Methyl 6-bromoisoquinoline-4-carboxylate into a 5-gallon non-halogenated carboy contaminates the entire vessel, forcing it into the expensive halogenated waste stream and violating EPA Resource Conservation and Recovery Act (RCRA) mandates.

Step-by-Step Disposal Protocol

This self-validating workflow ensures that every phase of waste generation is captured, contained, and compliant.

Phase 1: Point-of-Generation Segregation
  • Step 1: Determine the physical state of the waste. Methyl 6-bromoisoquinoline-4-carboxylate is a solid, but it is typically disposed of either as a contaminated solid (e.g., empty vials, weigh boats) or as a liquid (e.g., dissolved in reaction mother liquors or extraction solvents).

  • Step 2: Verify the compatibility of your waste container. Halogenated solvent wastes must be collected in compatible, EHS-provided polyethylene (HDPE) containers [3].

Phase 2: Liquid Waste Management (Solutions & Filtrates)
  • Step 1: Designate a specific carboy exclusively for Halogenated Organic Waste (often denoted by green EHS labels).

  • Step 2: Transfer the Methyl 6-bromoisoquinoline-4-carboxylate solution into the carboy using a dedicated funnel to prevent splashing.

  • Step 3: Immediately log the estimated mass/volume of the chemical and the solvent matrix on the container's composite sheet.

  • Step 4: Cap the container tightly. Causality: Leaving the funnel in the carboy or the lid loose allows volatile solvent matrices to evaporate, which is a direct violation of EPA emissions standards.

Phase 3: Solid Waste Management (Powders & Consumables)
  • Step 1: Collect all contaminated PPE (gloves), weigh boats, pipette tips, and empty reagent bottles in a designated Solid Hazardous Waste bin.

  • Step 2: Double-bag the waste using transparent, heavy-duty polyethylene bags.

  • Step 3: Affix a hazardous waste tag explicitly listing "Methyl 6-bromoisoquinoline-4-carboxylate (Halogenated Solid)".

Phase 4: Satellite Accumulation & EHS Manifesting
  • Step 1: Store the waste in a designated secondary containment tray within a certified flammable storage cabinet or under a fume hood.

  • Step 2: Monitor volume limits. Do not exceed the standard satellite accumulation limit (typically 55 gallons of hazardous waste) [2].

  • Step 3: Submit a chemical waste pickup request to your institutional EHS department once the container is 80% full.

Emergency Logistics: Spill Response

If Methyl 6-bromoisoquinoline-4-carboxylate is spilled, immediate containment is required to prevent environmental release and inhalation exposure.

  • For Dry Powder Spills: Do not dry-sweep the powder, as this generates respirable hazardous dust. Instead, don double nitrile gloves and chemical splash goggles [3]. Lightly moisten an absorbent pad with a compatible, non-reactive solvent (e.g., water or a small amount of isopropanol) to bind the powder. Wipe the area inward from the edges, place the contaminated pads into a sealable plastic bag, and dispose of it as Solid Halogenated Waste.

  • For Liquid Solution Spills: Absorb the spill using an inert, dry material such as vermiculite or sand. Never use combustible absorbents (like sawdust) for organic chemical spills. Scoop the saturated absorbent into a compatible waste container, seal, and label appropriately.

Visualizing the Waste Workflow

The following diagram maps the logical decision tree for routing Methyl 6-bromoisoquinoline-4-carboxylate waste, ensuring strict segregation from generation to final destruction.

G A Waste Generation: Methyl 6-bromoisoquinoline-4-carboxylate B Phase Separation A->B C Liquid Waste (Solutions/Filtrates) B->C D Solid Waste (Powder/Contaminated PPE) B->D E Halogenated Waste Carboy (Strict Segregation) C->E F Solid Hazardous Waste Bin (Double-bagged) D->F G EHS Manifesting & Storage (< 55 gal) E->G F->G H High-Temp Incineration (Dioxin Prevention) G->H

Workflow for the segregation and disposal of halogenated organic waste.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Standard Operating Procedure: Halogenated Solvents Source: Washington State University Environmental Health & Safety URL: [Link]

Handling

Personal protective equipment for handling Methyl 6-bromoisoquinoline-4-carboxylate

Operational Safety and Handling Guide for Methyl 6-bromoisoquinoline-4-carboxylate Introduction & Chemical Profile As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide for Methyl 6-bromoisoquinoline-4-carboxylate

Introduction & Chemical Profile As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery pipelines. Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1256794-48-5) is a highly versatile intermediate[1]. Its isoquinoline core provides a rigid scaffold favored in kinase inhibitor design, while the C6-bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the very structural features that make it synthetically valuable—its electrophilicity and lipophilicity—also dictate its hazard profile. This guide provides a self-validating, step-by-step protocol for the safe handling, operational workflow, and disposal of this compound.

Hazard Identification & Causality Before handling any chemical, one must understand the causality behind its hazards. According to standardized Safety Data Sheets (SDS), Methyl 6-bromoisoquinoline-4-carboxylate presents the following risks[1]:

  • H302 (Harmful if swallowed): The lipophilic nature of the brominated aromatic ring facilitates rapid absorption across gastrointestinal mucosa.

  • H315 & H319 (Causes skin and serious eye irritation): The electrophilic ester and halogenated ring can interact with nucleophilic residues in epidermal and ocular proteins, causing localized inflammation.

  • H335 (May cause respiratory irritation): As a crystalline solid/powder, the primary operational risk is the generation of micro-particulate dust during weighing and transfer. Inhalation of these particulates directly irritates the respiratory tract.

Personal Protective Equipment (PPE) Matrix To mitigate these risks, a robust PPE strategy is required. The following table summarizes the quantitative specifications and the scientific rationale for each PPE category, aligning with OSHA's Laboratory Standard (29 CFR 1910.1450)[2].

PPE CategorySpecification & StandardCausality / Scientific Rationale
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Nitrile provides superior chemical resistance against halogenated aromatic powders compared to latex, preventing transdermal absorption.
Eye Protection Safety Goggles (ANSI Z87.1 / EN 166)Form-fitting goggles with side shields prevent the ingress of airborne micro-particulates into the ocular cavity.
Body Protection 100% Cotton or Flame-Resistant Lab CoatSynthetic fabrics generate static electricity, which can aerosolize fine powders. Cotton mitigates electrostatic discharge.
Engineering Control Chemical Fume Hood (Face velocity 80-100 fpm)The primary defense against H335. A continuous inward airflow captures and exhausts aerosolized particulates before they reach the operator's breathing zone[3].

Step-by-Step Operational Workflow Handling powders requires meticulous technique to prevent aerosolization. Follow this field-proven methodology[4]:

  • Pre-Operational Verification:

    • Verify the fume hood is operational and the face velocity is between 80-100 feet per minute (fpm).

    • Don all required PPE (Nitrile gloves, safety goggles, cotton lab coat).

  • Weighing Protocol:

    • Place an anti-static weighing boat on the analytical balance inside the fume hood. Static-eliminating ionizers can be used to further reduce powder dispersion.

    • Lower the fume hood sash to the minimum ergonomic working height to maximize face velocity and create a physical barrier.

    • Using a clean, grounded stainless-steel spatula, slowly dispense the Methyl 6-bromoisoquinoline-4-carboxylate. Avoid rapid movements that create air currents.

  • Transfer and Solubilization:

    • Do not transport the dry powder across the laboratory.

    • Directly transfer the weighed solid into the reaction vessel (e.g., a round-bottom flask) within the hood.

    • Introduce the reaction solvent (e.g., DMF, DCM, or THF) to solubilize the intermediate before moving the vessel to a secondary workstation or manifold.

Spill Mitigation and Disposal Plan In the event of a localized spill, rapid and systematic mitigation is essential to prevent widespread contamination.

Spill Cleanup Protocol:

  • Containment: Immediately isolate the area. Do not use a dry brush or standard vacuum, as this will aerosolize the hazardous dust[4].

  • Suppression: Carefully cover the spilled powder with damp paper towels (using water or a mild solvent like ethanol, depending on the scale). The moisture binds the particulates, neutralizing the inhalation risk.

  • Collection: Scoop the damp mass using a non-sparking tool and place it into a designated, sealable hazardous waste container.

  • Decontamination: Wipe the affected surface with a solvent-dampened cloth, followed by a thorough wash with soap and water to remove any residual lipophilic traces.

Waste Disposal: Due to the presence of the bromine atom, all unreacted material, contaminated PPE, and spill cleanup debris must be strictly segregated. Dispose of these materials in containers explicitly labeled as Halogenated Organic Waste . Never mix halogenated waste with non-halogenated streams, as this complicates incineration and violates environmental health and safety (EHS) protocols[3][5].

Process Visualization

G A Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1256794-48-5) B Pre-Op: Don PPE (Nitrile, Goggles, Lab Coat) A->B C Weighing & Transfer (Inside Fume Hood) B->C D Reaction Setup (Solubilization) C->D E Spill or Exposure? C->E D->E F Emergency Protocol (Damp Wipe / Eye Wash) E->F Yes G Waste Disposal (Halogenated Organics) E->G No F->G

Operational workflow and hazard mitigation pathway for Methyl 6-bromoisoquinoline-4-carboxylate.

References

  • Title: Prudent Practices in the Laboratory: Handling and Disposal of Chemicals[3] Source: National Academies Press (via Google Books) URL:

  • Title: Chemical Safety Guide, 6th Ed.[5] Source: National Institutes of Health (NIH) URL: [Link]

  • Title: OSHA Laboratory Standard 29 CFR 1910.1450[2] Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.